molecular formula C8H18O2 B116546 4-Butoxybutan-1-ol CAS No. 4161-24-4

4-Butoxybutan-1-ol

Cat. No.: B116546
CAS No.: 4161-24-4
M. Wt: 146.23 g/mol
InChI Key: OBXQRJAQMQQZMY-UHFFFAOYSA-N
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Description

4-Butoxybutan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXQRJAQMQQZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274663
Record name 4-butoxybutan-1-ol
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4161-24-4
Record name 4-butoxybutan-1-ol
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Record name 4-butoxybutan-1-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of 4-Butoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Butoxybutan-1-ol (CAS: 4161-24-4) is a bifunctional molecule belonging to the glycol ether family, characterized by a terminal hydroxyl group and an internal ether linkage. While its structural analogs, such as 2-Butoxyethanol and Diethylene glycol monobutyl ether (Butyl CARBITOL), are extensively utilized and documented as industrial solvents and chemical intermediates, the specific research applications of this compound are more specialized. This guide provides a comprehensive overview of the documented uses of this compound in research, primarily as a monomer in the synthesis of advanced biomedical polymers. Furthermore, by drawing expert analogies to its well-characterized chemical relatives, this document explores its potential applications as a high-performance solvent, a versatile chemical intermediate, and discusses its probable metabolic and toxicological profile—a critical consideration for drug development and material safety.

Introduction and Physicochemical Profile

This compound, also known as butylene glycol monobutyl ether, possesses the chemical structure C₄H₉-O-(CH₂)₄-OH. This structure confers amphiphilic properties, with a nonpolar butyl ether tail and a polar hydroxyl head group, allowing for solubility in both aqueous and organic media. Its high boiling point and di-functional nature make it a molecule of interest for specific chemical syntheses where thermal stability and reactive versatility are required.

While specific experimental data is limited compared to its commercial counterparts, its fundamental properties can be summarized from available chemical databases.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 4161-24-4 [1][2]
Molecular Formula C₈H₁₈O₂ [1][2]
Molecular Weight 146.23 g/mol [2][3]
IUPAC Name This compound [2]
Density 0.881 g/cm³ (Predicted) [3]
Boiling Point ~230 °C (Predicted range)
Solubility Miscible with water and most organic solvents [4]

| InChIKey | OBXQRJAQMQQZMY-UHFFFAOYSA-N |[1][2] |

This guide will first detail the primary documented application of this compound and then extrapolate its potential uses based on established principles of chemical reactivity and the known functions of analogous glycol ethers.

Documented Application: Monomer in Biomedical Polyurethane Synthesis

The most significant research application for this compound is its use as a monomeric building block in the synthesis of biomedical polyurethanes.[5] Polyurethanes are highly versatile polymers used in medical devices, tissue engineering scaffolds, and drug delivery systems due to their excellent biocompatibility and tunable mechanical properties.

Causality and Mechanism

In polyurethane synthesis, this compound serves as a chain extender or a component of the polyol soft segment . Its terminal hydroxyl group readily reacts with the isocyanate groups (-NCO) of a diisocyanate monomer (e.g., MDI or HDI) to form the characteristic urethane linkage (-NH-COO-). The causality for its selection lies in its specific molecular structure:

  • Flexibility: The butyl ether group and the four-carbon alkyl chain introduce flexibility into the polymer backbone, which is crucial for creating elastomeric materials suitable for applications like flexible tubing or tissue scaffolds.

  • Hydrophilicity Tuning: The ether oxygen atom can form hydrogen bonds with water, imparting a degree of hydrophilicity to the final polymer. This can be tailored to control protein adsorption and cellular interaction on the material's surface.

  • Bifunctionality: As a diol (implicitly, after being incorporated into a larger polyol structure) with a single reactive site per molecule in the context of chain extension, it allows for precise control over polymer chain growth and molecular weight.

Experimental Protocol: Synthesis of a Biomedical Polyurethane

This protocol describes a representative two-step solution polymerization method for synthesizing a polyurethane elastomer using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol ), dried under vacuum.

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound, anhydrous

  • Dibutyltin dilaurate (DBTDL), catalyst

  • Dimethylacetamide (DMAc), anhydrous solvent

Procedure:

  • Pre-polymer Formation: In a three-necked flask under a nitrogen atmosphere, dissolve PTMEG in anhydrous DMAc.

  • Heat the solution to 70°C with stirring. Add molten MDI dropwise. The molar ratio of NCO:OH should be approximately 2:1.

  • Add a catalytic amount of DBTDL (e.g., 0.05 wt%) and allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer. Monitor the reaction progress by titrating for %NCO content.

  • Chain Extension: Cool the prepolymer solution to 40°C.

  • In a separate vessel, dissolve this compound in anhydrous DMAc.

  • Add the chain extender solution dropwise to the stirred prepolymer solution over 30 minutes. The stoichiometry should be calculated to achieve a final NCO:OH ratio of approximately 1:1.

  • Polymerization & Precipitation: Allow the reaction to proceed for an additional 3-4 hours until a significant increase in viscosity is observed.

  • Precipitate the resulting polyurethane by pouring the polymer solution into a non-solvent like methanol or deionized water.

  • Wash the precipitated polymer repeatedly and dry it in a vacuum oven at 60°C for 48 hours to remove residual solvent.

  • Validation: The final polymer structure and purity should be validated using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages and the disappearance of the NCO peak (~2270 cm⁻¹), and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Visualization: Polyurethane Synthesis Workflow

G cluster_prepolymer Step 1: Prepolymer Formation cluster_extension Step 2: Chain Extension PTMEG PTMEG (Polyol) Prepolymer Isocyanate-Terminated Prepolymer PTMEG->Prepolymer + MDI (2:1) 70°C, DMAc, DBTDL MDI MDI (Diisocyanate) MDI->Prepolymer Polymer Polyurethane Elastomer Prepolymer->Polymer + Chain Extender (NCO:OH ≈ 1:1) ChainExtender This compound ChainExtender->Polymer 40°C, DMAc Purification\n(Precipitation & Drying) Purification (Precipitation & Drying) Polymer->Purification\n(Precipitation & Drying) Characterization\n(FTIR, GPC) Characterization (FTIR, GPC) Purification\n(Precipitation & Drying)->Characterization\n(FTIR, GPC)

Caption: Workflow for two-step polyurethane synthesis.

Potential Application as a High-Performance Solvent

By analogy with other high-boiling glycol ethers like Butyl CARBITOL, this compound is an excellent candidate for use as a specialty solvent in research, particularly in materials science and organic synthesis.[6][7]

Coalescing Agent in Film Formation

In water-based latex coatings, polymer particles are dispersed in water. As the water evaporates, a coalescing agent is required to soften these particles, allowing them to fuse into a continuous, durable film.[8] This process is known as coalescence.

Causality and Mechanism: The efficacy of a coalescing agent depends on its ability to partition into the polymer phase, temporarily lowering the polymer's glass transition temperature (Tg), and then slowly evaporating from the film. With its high boiling point (~230°C) and amphiphilic nature, this compound would be expected to function as a slow-evaporating, "low-VOC" coalescent.[7][9] Its butyl ether portion would provide compatibility with hydrophobic polymer resins (e.g., acrylics, vinyls), while the hydroxyl group aids in water miscibility.[6]

G start Latex Dispersion Polymer Particles Water This compound step1 Step 1: Evaporation Water evaporates, particles pack closely start->step1 Drying step2 Step 2: Coalescence This compound softens particles, enabling fusion step1->step2 Particle Deformation end Final State Continuous Polymer Film Solvent slowly evaporates step2->end Film Formation G cluster_analog Established Pathway (Analog) cluster_predicted Predicted Pathway (this compound) BE 2-Butoxyethanol Aldehyde 2-Butoxyacetaldehyde BE->Aldehyde Alcohol Dehydrogenase BAA 2-Butoxyacetic Acid (Toxic Metabolite) Aldehyde->BAA Aldehyde Dehydrogenase Parent This compound Pred_Aldehyde 4-Butoxybutanal Parent->Pred_Aldehyde Alcohol Dehydrogenase Pred_Acid 4-Butoxybutanoic Acid (Predicted Metabolite) Pred_Aldehyde->Pred_Acid Aldehyde Dehydrogenase

Caption: Predicted metabolism of this compound.

Conclusion

This compound is a specialty chemical with a defined, albeit niche, role in research as a monomer for creating flexible, biocompatible polyurethanes. Its unique combination of an ether linkage and a terminal alcohol on a C4 chain provides specific properties beneficial for polymer science. While direct, extensive research on its other applications is sparse, sound scientific principles and analogies to well-understood glycol ethers strongly suggest its potential as a high-performance, low-volatility solvent for organic synthesis and as a coalescing agent in advanced coatings. Professionals in drug development and materials science should note its predicted metabolic pathway, which warrants careful safety and handling considerations pending formal toxicological evaluation. The full research potential of this compound remains a promising area for future exploration.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • International Programme on Chemical Safety (INCHEM). (1998). Concise International Chemical Assessment Document 10: 2-Butoxyethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTYL CARBITOL SOLVENT (BuCb). Retrieved from [Link]

  • Dow Inc. (n.d.). Butyl CARBITOL™ HyPure-10. Retrieved from [Link]

  • Ghanayem, B. I., & Sullivan, C. A. (1993). Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - Health Effects. Retrieved from [Link]

  • ChemComplex. (n.d.). Butyl CARBITOL in Coatings: Enhancing Performance and Sustainability. Retrieved from [Link]

  • Dow Inc. (n.d.). Butyl CARBITOL™ Solvent. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Butanol, 4-butoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C8H18O2). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol. Retrieved from [Link]

  • CoatingsTech. (2019). Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-[4-(4-Butoxybutoxy)butoxy]butoxy]butan-1-ol. Retrieved from [Link]

  • Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
  • Falah, I. I., et al. (2019). Synthesis 1,1-Dibutoxybutane from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst. ResearchGate. Retrieved from [Link]

  • Patra, J. K., & Baek, K. H. (2017). Potential Theranostics Application of Bio-Synthesized Silver Nanoparticles (4-in-1 System). Scientific Reports.
  • Adebayo, O. A., et al. (2018). Synthesis of Silver Nanoparticles Using Buchu Plant Extracts and Their Analgesic Properties.
  • Google Patents. (2019). WO2019069209A1 - Solvent compounds for use as coalescents.
  • Roy, A., et al. (2020). Biogenic nanoparticles: a comprehensive perspective in synthesis, characterization, application and its challenges. Journal of Genetic Engineering and Biotechnology.
  • Filo. (2025). Butan-1-ol is used as a solvent for paints and varnishes. Retrieved from [Link]

  • Al-Shalabi, E., et al. (2022).
  • Dutta, T., et al. (2020). Biogenic silver nanoparticle synthesis and stabilization for apoptotic activity; insights from experimental and theoretical studies. Semantic Scholar.
  • Chen, J., et al. (2024).
  • Google Patents. (2013). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Gauthier, C., et al. (2022).
  • ResearchGate. (n.d.). 58275 PDFs | Review articles in DRUG FORMULATION. Retrieved from [Link]

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An In-depth Technical Guide to 4-Butoxybutan-1-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Versatility

4-Butoxybutan-1-ol, a bifunctional organic compound featuring both a primary alcohol and an ether linkage, presents a unique combination of properties that make it a valuable molecule in advanced chemical synthesis. Its structure allows it to act as a monomer, a solvent, and a modifying agent, with particular relevance in the fields of polymer chemistry and drug development. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical and materials science industries.

Core Chemical and Physical Characteristics

This compound is a clear, colorless oil at room temperature.[1] Its bifunctional nature, possessing both a hydrophilic alcohol head and a more lipophilic ether-alkane chain, gives it moderate solubility in both polar and non-polar solvents.[2][3]

Key Identifiers and Properties
PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms Butylene Glycol Monobutyl Ether, Tetramethylene Glycol monobutyl Ether[1]
CAS Number 4161-24-4[1][4][5]
Molecular Formula C₈H₁₈O₂[4][5]
Molecular Weight 146.23 g/mol [4][5]
Appearance Clear, colorless oil[1]
Density 0.881 - 0.889 g/cm³[2][5]
Boiling Point 219.5 °C at 760 mmHg; 120-128 °C at 30 Torr[2][5]
Flash Point 62.5 °C[2]
Solubility Sparingly soluble in chloroform and methanol[3]

Spectroscopic Profile: Elucidating the Structure

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the butyl group and the butanol backbone. The terminal methyl protons of the butyl group will appear as a triplet at the most upfield region. The methylene protons adjacent to the ether oxygen and the hydroxyl group will be the most deshielded and appear further downfield.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, reflecting the asymmetry of the structure.[4] The carbons bonded to the oxygen atoms (C-O) will have the largest chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[6] A strong C-O stretching band for the ether linkage will be observed around 1100 cm⁻¹, while the C-O stretch of the primary alcohol will appear near 1050 cm⁻¹.[6] The spectrum will also feature C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a molecular ion peak (M⁺) at m/z 146.[4] The fragmentation pattern will be influenced by the presence of both the ether and alcohol functionalities. Common fragmentation pathways include alpha-cleavage adjacent to the oxygen atoms and the loss of a water molecule from the alcohol moiety.[7] The base peak is often observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺).[4]

Synthesis of this compound: A Practical Approach

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[3] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of this compound from 1,4-butanediol and 1-bromobutane.

Materials:

  • 1,4-butanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromobutane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a calculated amount of 1,4-butanediol dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the mono-alkoxide.

  • Etherification: Add 1-bromobutane (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products butanediol 1,4-Butanediol alkoxide_formation Alkoxide Formation (Deprotonation) butanediol->alkoxide_formation na_h Sodium Hydride (NaH) na_h->alkoxide_formation bromobutane 1-Bromobutane sn2_reaction SN2 Reaction (Etherification) bromobutane->sn2_reaction product This compound h2 H₂ Gas nabr NaBr alkoxide_formation->h2 alkoxide_formation->sn2_reaction Mono-alkoxide intermediate sn2_reaction->product sn2_reaction->nabr Polyurethane_Synthesis cluster_monomers Monomers cluster_polymer Polymer diol This compound (Diol) polymerization Polyaddition Reaction diol->polymerization diisocyanate Diisocyanate (e.g., MDI, HDI) diisocyanate->polymerization polyurethane Polyurethane polymerization->polyurethane Forms Urethane Linkages

Sources

Introduction: Clarifying the Identity and Significance of a Crucial Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-2-(trifluoromethyl)benzonitrile, a pivotal molecular scaffold in the synthesis of advanced therapeutics. It is crucial to note at the outset that the correct CAS (Chemical Abstracts Service) number for this compound is 654-70-6 . The CAS number 4161-24-4, as sometimes erroneously associated, corresponds to a different chemical entity, 4-butoxybutan-1-ol.[1][2][3][4]

4-Amino-2-(trifluoromethyl)benzonitrile is a substituted aromatic compound featuring an amino group (-NH2), a nitrile group (-CN), and a trifluoromethyl group (-CF3) attached to a benzene ring.[5][6] This unique combination of functional groups, particularly the electron-withdrawing trifluoromethyl moiety, imparts desirable properties such as enhanced metabolic stability and binding affinity to the molecules it helps create.[7] Consequently, it has emerged as a high-value intermediate in the pharmaceutical industry, especially in the development of treatments for hormone-related cancers.[7][8][9] This guide will delve into its chemical properties, primary applications, synthesis, and safety protocols, providing a holistic view for professionals in the field.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of 4-Amino-2-(trifluoromethyl)benzonitrile are summarized below.

PropertyValueSource(s)
CAS Number 654-70-6[10][11][12]
Molecular Formula C8H5F3N2[10][11][12]
Molecular Weight 186.13 g/mol [10][12][13]
Appearance White to cream to brown solid (powder, lumps, or fused solid)[11][14][15]
Melting Point 141-145 °C (lit.)[12]
Boiling Point 120-128 °C at 30 Torr[16]
Solubility Sparingly soluble in Chloroform[16]
IUPAC Name 4-amino-2-(trifluoromethyl)benzonitrile[11][13]
Synonyms 5-Amino-2-cyanobenzotrifluoride, 4-cyano-3-(trifluoromethyl)aniline[13][17]
InChI Key PMDYLCUKSLBUHO-UHFFFAOYSA-N[11][13]

Spectral data, including 1H NMR, 13C NMR, and Mass Spectrometry, are available for this compound and are crucial for its identification and purity assessment.[13][18][19]

Core Applications in Drug Development and Oncology

The primary significance of 4-Amino-2-(trifluoromethyl)benzonitrile lies in its role as a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[8] Its structural framework is integral to several modern drugs, particularly in the field of oncology.

A Foundational Scaffold for Androgen Receptor Modulators

This intermediate is essential for the synthesis of non-steroidal androgen receptor (AR) modulators, which are a cornerstone in the treatment of prostate cancer.[9][12][20] Its structure forms the backbone of second-generation anti-androgen drugs such as Bicalutamide and Enzalutamide, both used to treat metastatic castration-resistant prostate cancer.[7] The presence of the trifluoromethyl group is key to the enhanced efficacy and stability of these drugs.[7]

The synthesis of Bicalutamide, for instance, relies on the precise acylation and oxidation of the 4-Amino-2-(trifluoromethyl)benzonitrile scaffold.[7] The purity of this starting material is therefore a critical determinant of the final yield and quality of the API.[7]

Androgen Receptor Antagonist Synthesis A 4-Amino-2-(trifluoromethyl)benzonitrile (CAS: 654-70-6) B Acylation & Oxidation Steps A->B Key Intermediate C Bicalutamide (Anti-Androgen API) B->C Leads to

Caption: Role as a key intermediate in Bicalutamide synthesis.

Emerging Research in Breast Cancer

Beyond prostate cancer, research has indicated that derivatives of 4-Amino-2-(trifluoromethyl)benzonitrile are promising candidates for the treatment of other cancers.[7] Specifically, it serves as a precursor for benzimidazoles, which have shown potential in inhibiting the growth of endothelial cells, a key process in tumor development.[9][12] This line of inquiry is particularly relevant for developing novel therapies for triple-negative breast cancer.[7]

The versatility of this compound also extends to neurological research, where it is used in the development of CNS-targeted therapies, and in the agrochemical industry.[8]

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

While several synthetic routes exist, a common and scalable method involves a three-step process starting from m-trifluoromethyl fluorobenzene.[21][22] This approach is favored for its use of readily available materials, a relatively short route, and high purity of the final product.[21][22]

Exemplary Synthesis Workflow

A patented method outlines the following key transformations:[21][22]

  • Positioning Bromination: m-trifluoromethyl fluorobenzene undergoes bromination to introduce a bromine atom at the desired position.

  • Cyano Group Replacement: The bromo-intermediate is then subjected to a cyanation reaction, typically using cuprous cyanide, to install the nitrile group.

  • Aminolysis Substitution: The final step involves the replacement of the fluorine atom with an amino group via ammonolysis, yielding the target molecule.

Synthesis Workflow Start m-Trifluoromethyl fluorobenzene Step1 Step 1: Positioning Bromination Start->Step1 Intermediate1 Bromo-intermediate Step1->Intermediate1 Step2 Step 2: Cyanation (e.g., with CuCN) Intermediate1->Step2 Intermediate2 4-Fluoro-2-trifluoromethyl benzonitrile Step2->Intermediate2 Step3 Step 3: Ammonolysis (e.g., with liquid ammonia) Intermediate2->Step3 End 4-Amino-2-(trifluoromethyl) benzonitrile Step3->End

Caption: A three-step synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on published synthesis methods:[10][21][22]

Step 3: Ammonolysis Substitution

  • Dissolve the intermediate from the previous step, 4-fluoro-2-trifluoromethylbenzonitrile, in a suitable solvent such as ethanol in a pressure reactor.

  • Introduce liquid ammonia into the reactor. The molar ratio of ammonia to the starting material is a critical parameter.

  • Seal the reactor and heat the mixture to approximately 120-122 °C.

  • Maintain the reaction for a specified period (e.g., 8-10 hours) with stirring.

  • After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

  • The resulting crude product can then be purified, often by recrystallization from a solvent like toluene, to yield high-purity 4-amino-2-trifluoromethylbenzonitrile.[10][21][22]

Disclaimer: This is an illustrative protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Safety, Handling, and Toxicology

4-Amino-2-(trifluoromethyl)benzonitrile is classified as a hazardous substance and must be handled with care.

Hazard Identification:

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[14]

  • Irritation: It causes irritation to the eyes, skin, and respiratory tract.[14][23]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[13][20]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work should be conducted in a chemical fume hood.[14] Facilities must be equipped with an eyewash station and a safety shower.[14]

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield.[14][24]

  • Skin Protection: Wear suitable protective gloves and clothing.[14][24]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator (e.g., N95 dust mask).[20]

Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][23]

  • It is noted to be air-sensitive and should be stored under an inert atmosphere.[23]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[14][24][25]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[14][23][24]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[24][25]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[23][24]

Commercial Suppliers

4-Amino-2-(trifluoromethyl)benzonitrile is available from various chemical suppliers that specialize in fine chemicals and pharmaceutical intermediates. When sourcing this material, it is crucial to verify the purity and specifications to ensure it meets the requirements for downstream applications. Reputable suppliers include:

  • Thermo Scientific Chemicals (formerly Alfa Aesar)[26]

  • Sigma-Aldrich

  • EASTFINE[8]

  • ChemicalBook (aggregator of multiple suppliers)[12]

  • Amerigo Scientific[27]

  • Ottokemi[20]

Conclusion

4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) is a compound of significant strategic importance in the pharmaceutical landscape. Its unique molecular architecture makes it an indispensable building block for the synthesis of life-saving oncology drugs, particularly advanced anti-androgen therapies. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and drug development professionals seeking to leverage its potential in creating the next generation of therapeutics. As research continues to uncover new applications, the demand for this high-purity intermediate is set to grow, underscoring its pivotal role in advancing human health.

References

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Google Cloud.
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  • 4-Amino-2-(trifluoromethyl)benzonitrile SDS, 654-70-6 Safety Data Sheets - ECHEMI. (n.d.). Echemi.com.
  • 4-Amino-2-(trifluoromethyl)benzonitrile, 97% - Ottokemi. (n.d.). Ottokemi.
  • 4-Amino-2-(trifluoromethyl)benzonitrile - Jinma Pharma(Wuhan) Co., Ltd. (n.d.). Jinma Pharma.
  • 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 - ChemicalBook. (2025, October 14). ChemicalBook.
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.). Google Patents.
  • 4-Butoxy-1-butanol | 4161-24-4 | FB166288 - Biosynth. (n.d.). Biosynth.
  • 161282 4-Butoxybutanol CAS: 4161-24-4 - United States Biological. (n.d.). United States Biological.
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  • 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • 4-Butoxybutanol | CAS 4161-24-4 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Oncology's Essential Scaffold: The Strategic Role of 4-Amino-2-(trifluoromethyl)benzonitrile (CAS No. 654-70-6) in 2026 - Eastfine. (2026, January 9). Eastfine.
  • 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem. (n.d.). PubChem.
  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • 4-Amino-2-(trifluoromethyl)benzonitrile - SIELC Technologies. (2018, May 16). SIELC Technologies.

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An In-depth Technical Guide to the Solubility Profile of 4-Butoxybutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Butoxybutan-1-ol in a range of common organic solvents. In the absence of extensive published quantitative data, this guide leverages fundamental principles of chemical interactions, including polarity, hydrogen bonding, and the "like dissolves like" principle, to predict the solubility behavior of this bifunctional molecule. We will explore its molecular structure and physicochemical properties to build a theoretical framework for its solubility. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the accurate determination of the solubility of this compound, empowering researchers to generate the precise data required for their specific applications. Visual aids in the form of diagrams are provided to elucidate key concepts and workflows.

Introduction to this compound

This compound, also known as butylene glycol monobutyl ether, is an organic compound with the chemical formula C₈H₁₈O₂.[1] It possesses a unique molecular structure that includes both a hydroxyl (-OH) group and an ether (C-O-C) linkage, classifying it as a glycol ether. This bifunctional nature is key to understanding its solubility characteristics.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₈O₂[1]
Molecular Weight 146.23 g/mol [1]
Appearance Clear, colorless oil[2]
Density ~0.881 - 0.889 g/cm³[2][3]
Boiling Point 219.5 °C at 760 mmHg[3]
Flash Point 62.5 °C[3]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

The presence of a terminal hydroxyl group allows this compound to act as a hydrogen bond donor, while the oxygen atoms in both the hydroxyl and ether groups can act as hydrogen bond acceptors.[1] The molecule also features a significant non-polar hydrocarbon backbone (an eight-carbon chain in total), which will strongly influence its interactions with non-polar solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar bonds and functional groups.

This compound has a dual character:

  • Polar character: Conferred by the hydroxyl (-OH) group, which can engage in hydrogen bonding, and the ether (-O-) linkage, which can act as a hydrogen bond acceptor.

  • Non-polar character: Dominated by the eight-carbon alkyl chain.

The interplay of these features will dictate its solubility in various organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.

  • Prediction: this compound is expected to be soluble to miscible in short-chain alcohols like methanol and ethanol.

  • Rationale: The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. While some sources describe its solubility in methanol as "slight," this may be concentration-dependent.[2] Given the structural similarities and potential for hydrogen bonding, good solubility is anticipated. As the alkyl chain of the alcohol solvent increases (e.g., propanol, butanol), the overall polarity of the solvent decreases, which should maintain or even enhance the solubility of this compound due to the increased contribution of London dispersion forces.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran)

These solvents have a dipole moment and can act as hydrogen bond acceptors but lack a hydrogen bond donating capability.

  • Prediction: this compound is expected to be soluble in these solvents.

  • Rationale: The hydroxyl group of this compound can act as a hydrogen bond donor to the carbonyl oxygen of acetone and ethyl acetate, or the ether oxygen of THF. The non-polar part of the solute will have favorable interactions with the alkyl groups of these solvents. Ethers are generally soluble in many organic solvents like acetone.[4]

Non-Polar Solvents (e.g., Hexane, Toluene)

These solvents lack a significant dipole moment and primarily interact through weak London dispersion forces.

  • Prediction: this compound is expected to have moderate to good solubility in these solvents.

  • Rationale: The substantial eight-carbon non-polar chain of this compound will have favorable van der Waals interactions with non-polar solvents. While the polar hydroxyl group may hinder miscibility, the overall non-polar character of the molecule is significant. Longer chain alcohols generally show increased solubility in non-polar solvents.[5] Ethers are also typically miscible with many organic solvents.[6]

Halogenated Solvents (e.g., Chloroform, Dichloromethane)

These solvents are weakly polar.

  • Prediction: this compound is expected to be soluble .

  • Rationale: Existing data, although qualitative, indicates that this compound is "sparingly" or "slightly" soluble in chloroform.[2] This suggests that while there is some interaction, it may not be fully miscible at all concentrations. The hydrogen on the chloroform can form a weak hydrogen bond with the oxygen atoms of this compound.

Predicted Solubility Summary:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to MiscibleStrong hydrogen bonding interactions between solute and solvent.
Polar Aprotic Acetone, Ethyl Acetate, THFSolubleHydrogen bonding (solute as donor) and dipole-dipole interactions.
Non-Polar Hexane, TolueneModerate to GoodDominant London dispersion forces due to the long alkyl chain.
Halogenated ChloroformSolubleWeak hydrogen bonding and dipole-dipole interactions.

Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental determination of solubility is essential. The following protocol outlines a standard laboratory method for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated pipettes and syringes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC-UV/RI)

  • Volumetric flasks

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent in a vial. prep2 Tightly cap the vial. prep1->prep2 equil1 Place vials in a thermostatically controlled shaker at a constant temperature. prep2->equil1 equil2 Agitate for a set period (e.g., 24-48 hours) to ensure equilibrium. equil1->equil2 sep1 Allow vials to stand to let undissolved solute settle. equil2->sep1 sep2 Centrifuge the vials to ensure complete separation of the solid and liquid phases. sep1->sep2 anal1 Carefully withdraw a known aliquot of the supernatant. sep2->anal1 anal2 Dilute the aliquot with a suitable solvent. anal1->anal2 anal3 Analyze the diluted sample by GC or HPLC to determine the concentration. anal2->anal3

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume or weight of each organic solvent.

    • Add an excess of this compound to each vial. The presence of a visible excess of the solute is crucial to ensure that the solution is saturated.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the minimum time required to reach a constant concentration.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved this compound to settle.

    • To ensure complete separation of the liquid and undissolved phases, centrifuge the vials at a moderate speed.

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette or syringe. Be cautious not to disturb the undissolved solute at the bottom of the vial.

    • Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as GC-FID or HPLC to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL, mg/mL, or mol/L, taking into account the dilution factor.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[1][3] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

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  • Reddit. (2018, February 25). Why are long chain alcohol soluble in water?. r/chemhelp. Retrieved from [Link]

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  • YouTube. (2022, February 22). A Level Chemistry Revision "Volatility and Solubility of Alcohols". Freesciencelessons. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 4-Butoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4-butoxybutan-1-ol (CAS No: 4161-24-4), a key intermediate in the synthesis of biomedical polyurethanes and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic details, experimental protocols, and comparative analysis of the most prevalent synthesis methods, with a core focus on the Williamson ether synthesis and its variations. Additionally, alternative industrial methodologies are discussed to provide a complete perspective on the production of this versatile ether-alcohol.

Introduction to this compound

This compound, also known as butylene glycol monobutyl ether, is a colorless, oily liquid with the molecular formula C₈H₁₈O₂.[1] Its bifunctional nature, possessing both a hydroxyl and an ether group, makes it a valuable building block in polymer chemistry. The primary hydroxyl group offers a reactive site for esterification and other derivatization, while the butoxy group imparts flexibility and hydrophobicity to the molecular structure. Its principal application lies in the synthesis of biomedical-grade polyurethanes, where it contributes to the soft segment of the polymer, influencing its mechanical properties and biocompatibility.[1][2]

PropertyValue
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
CAS Number 4161-24-4
Appearance Clear, colorless oil[1]
Boiling Point 235 °C (predicted)
Density 0.881 g/cm³[1]

This guide will now explore the synthetic routes to this important molecule, providing both theoretical understanding and practical, actionable protocols.

The Williamson Ether Synthesis: A Primary Synthetic Route

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains the most common and versatile method for preparing ethers, including this compound.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4]

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis can be approached in two ways:

  • Route A: Reaction of a 1,4-butanediol mono-alkoxide with a butyl halide.

  • Route B: Reaction of a butoxide with a 4-halobutan-1-ol.

Route A is generally preferred due to the commercial availability and lower cost of 1,4-butanediol and butyl halides. The key challenge in this route is achieving selective mono-etherification of the diol to avoid the formation of the diether byproduct, 1,4-dibutoxybutane.

The mechanism involves two principal steps:

  • Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of 1,4-butanediol, forming a mono-alkoxide. The choice of base is critical to control the selectivity.

  • Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) BHD HO-(CH₂)₄-OH (1,4-Butanediol) Alkoxide Na⁺ ⁻O-(CH₂)₄-OH (Sodium 4-hydroxybutan-1-oxide) BHD->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide HB H₂ ButylHalide CH₃(CH₂)₃-X (Butyl Halide, X = Br, I) Product CH₃(CH₂)₃-O-(CH₂)₄-OH (this compound) ButylHalide->Product Salt NaX Alkoxide_ref Na⁺ ⁻O-(CH₂)₄-OH Alkoxide_ref->Product SN2 Attack

Figure 1: General mechanism of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1,4-butanediol and 1-bromobutane using sodium hydride as the base.

Materials:

  • 1,4-Butanediol (HO(CH₂)₄OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromobutane (CH₃(CH₂)₃Br)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Formation of the Alkoxide: A solution of 1,4-butanediol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 1,4-butanediol.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and a solution of 1-bromobutane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and the excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Expected Yield and Purity:

While specific yields can vary, this method is expected to produce this compound in moderate to good yields (50-70%). The primary side product is 1,4-dibutoxybutane, which can be minimized by using a slight excess of 1,4-butanediol and carefully controlling the stoichiometry of the reagents. Purity of >98% can typically be achieved after fractional distillation.

Phase-Transfer Catalysis in Williamson Ether Synthesis

A significant improvement to the Williamson ether synthesis, particularly for large-scale and industrial applications, is the use of phase-transfer catalysis (PTC). This technique facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is present, thus accelerating the reaction rate and often improving yields.

Principles of Phase-Transfer Catalysis

In the context of synthesizing this compound, a phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), is used. The reaction can be carried out in a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent containing the reactants). The phase-transfer catalyst transports the hydroxide ion into the organic phase to deprotonate the 1,4-butanediol, or it can form an ion pair with the alkoxide, making it soluble and highly reactive in the organic phase.

PTC_Williamson cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺OH⁻ Catalyst_OH Q⁺OH⁻ NaOH->Catalyst_OH Ion Exchange Catalyst_aq Q⁺X⁻ (Catalyst) Catalyst_aq->Catalyst_OH Alkoxide_org Q⁺ ⁻O-(CH₂)₄-OH Catalyst_OH->Alkoxide_org Deprotonation BHD_org HO-(CH₂)₄-OH BHD_org->Alkoxide_org Product_org CH₃(CH₂)₃-O-(CH₂)₄-OH Alkoxide_org->Product_org SN2 Attack ButylHalide_org CH₃(CH₂)₃-X ButylHalide_org->Product_org Catalyst_X_org Q⁺X⁻ Product_org->Catalyst_X_org Catalyst_X_org->Catalyst_aq Cycle Repeats

Figure 2: Simplified schematic of phase-transfer catalysis in Williamson ether synthesis.

Advantages of Phase-Transfer Catalysis
  • Milder Reaction Conditions: Avoids the use of strong and hazardous bases like sodium hydride.

  • Simplified Procedures: The workup is often simpler as the catalyst can be removed by washing with water.

  • Increased Reaction Rates: The enhanced solubility of the nucleophile in the organic phase leads to faster reactions.

  • Improved Yields and Selectivity: By promoting the desired reaction pathway, PTC can lead to higher yields and reduced side product formation.

Alternative Synthesis Pathway: Reaction with Alkylene Oxides

An important industrial method for the production of glycol ethers involves the reaction of an alcohol with an alkylene oxide, a process known as ethoxylation or, in this case, a related ring-opening reaction.[5] For the synthesis of a compound analogous to this compound, such as ethylene glycol monobutyl ether, ethylene oxide is reacted with n-butanol.[5]

Theoretically, this compound could be synthesized by the ring-opening of tetrahydrofuran (THF) with a butoxide nucleophile. However, THF is a relatively unreactive ether, and forcing conditions would be required, which could lead to polymerization and other side reactions. A more plausible industrial-style approach would be the reaction of 1,2-butylene oxide with butanol, which would yield 1-(butoxy)butan-2-ol, an isomer of the target compound.

Comparative Analysis of Synthesis Pathways

FeatureWilliamson Ether Synthesis (with NaH)Williamson Ether Synthesis (with PTC)Reaction with Alkylene Oxides (Industrial Analogy)
Starting Materials 1,4-Butanediol, Butyl Halide1,4-Butanediol, Butyl HalideButanol, Alkylene Oxide
Base/Catalyst Strong base (e.g., NaH)Mild base (e.g., NaOH), PTCAcid or base catalyst
Solvent Anhydrous aprotic (e.g., THF)Biphasic or organic solventOften neat or with excess alcohol
Reaction Conditions 0 °C to refluxRoom temperature to refluxElevated temperature and pressure
Selectivity Control Stoichiometry is criticalCan be improved with PTCCan be challenging, often produces a range of oligomers
Yield Moderate to GoodGood to ExcellentHigh (for analogous products)
Safety Considerations Use of flammable and reactive NaHUse of corrosive basesHandling of toxic and flammable alkylene oxides
Scalability Lab-scale to pilot-plantWell-suited for scale-upPrimarily for large-scale industrial production

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is effective in separating the desired product from the higher-boiling diether byproduct (1,4-dibutoxybutane) and any unreacted 1,4-butanediol.

For laboratory-scale purifications where distillation is not feasible or for achieving very high purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would be suitable for eluting the product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups), the methylene groups of the butanol backbone, and a broad singlet for the hydroxyl proton which will disappear upon D₂O exchange.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a strong C-O stretching band for the ether linkage around 1100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[2]

Conclusion

The synthesis of this compound is most reliably achieved in a laboratory setting via the Williamson ether synthesis, starting from 1,4-butanediol and a suitable butyl halide. The use of a strong base like sodium hydride provides a direct and effective method, while the implementation of phase-transfer catalysis offers a milder, safer, and often more efficient alternative, particularly for larger-scale preparations. While industrial production of analogous glycol ethers utilizes the reaction of alcohols with alkylene oxides, the direct application of this method to produce this compound is less straightforward. Careful control of reaction conditions and effective purification by fractional distillation are crucial for obtaining a high-purity product. The protocols and comparative analysis provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

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An In-depth Technical Guide to the Applications of 4-Butoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Butoxybutan-1-ol, a versatile bifunctional molecule with significant potential in polymer chemistry and solvent applications. Drawing upon established principles and field-proven insights, this document delves into the core applications of this compound, offering both theoretical grounding and practical methodologies for researchers, scientists, and professionals in drug development and material science.

Introduction to this compound: A Molecule of Interest

This compound, also known as butylene glycol monobutyl ether, is a chemical compound with the formula C₈H₁₈O₂.[1] It possesses both an ether and a primary alcohol functional group, making it a valuable intermediate and building block in various chemical syntheses. Its unique structure imparts properties that are advantageous in several industrial and research applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its behavior as a solvent, its reactivity in polymerization, and its handling and storage requirements.

PropertyValueSource
Molecular Formula C₈H₁₈O₂[1]
Molecular Weight 146.23 g/mol [1]
CAS Number 4161-24-4[1]
Appearance Clear, colorless oil
IUPAC Name This compound[1]

Core Application: Chain Extender in Polyurethane Synthesis

The primary and most well-documented application of this compound is in the synthesis of polyurethanes, particularly for biomedical applications.[2] In this context, it functions as a chain extender, a critical component that influences the final properties of the polymer.

The Role of Chain Extenders in Polyurethanes

Polyurethanes are block copolymers typically composed of alternating soft and hard segments. The soft segment, usually a long-chain polyol, provides flexibility and elastomeric properties. The hard segment is formed by the reaction of a diisocyanate with a short-chain diol or diamine, known as the chain extender. These hard segments self-associate through hydrogen bonding to form rigid domains that act as physical crosslinks, imparting strength, toughness, and thermal stability to the material. The choice of chain extender is a critical determinant of the final polymer's mechanical properties, thermal behavior, and biocompatibility.

This compound in Biomedical Polyurethane Scaffolds

This compound is specifically cited for its use in the synthesis of biomedical polyurethanes intended for applications such as tissue engineering scaffolds.[2] The rationale behind this choice lies in the combination of its diol functionality, which allows it to react with diisocyanates to form the hard segments of the polyurethane, and the flexible butoxy group, which can influence the polymer's morphology and biocompatibility. The ether linkage in this compound can also enhance the polymer's resistance to hydrolysis, a crucial factor for biodegradable materials used in medical implants.

Experimental Workflow: Synthesis of a Biodegradable Polyurethane using this compound

Step 1: Prepolymer Synthesis

  • Materials:

    • Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

    • Hexamethylene diisocyanate (HDI)

    • Stannous octoate (catalyst)

    • Anhydrous toluene (solvent)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, thoroughly dry the PCL-diol under vacuum at 80°C for 4 hours.

    • Cool the flask to 60°C and add anhydrous toluene to dissolve the PCL-diol under a nitrogen atmosphere.

    • Add HDI to the solution with vigorous stirring. The molar ratio of NCO groups from HDI to OH groups from PCL-diol should be 2:1.

    • Add a catalytic amount of stannous octoate (e.g., 0.1 wt% of the total reactants).

    • Maintain the reaction at 80°C for 2-3 hours under a nitrogen blanket. The progress of the reaction can be monitored by titrating the NCO content.

Step 2: Chain Extension with this compound

  • Materials:

    • NCO-terminated prepolymer from Step 1

    • This compound

    • Anhydrous toluene

  • Procedure:

    • Cool the prepolymer solution to 60°C.

    • In a separate flask, prepare a solution of this compound in anhydrous toluene. The amount of this compound should be calculated to achieve a final NCO:OH ratio of approximately 1:1.

    • Slowly add the this compound solution to the prepolymer solution with continuous stirring.

    • Continue the reaction at 80°C for another 2-4 hours until the NCO peak in the FTIR spectrum disappears, indicating the completion of the reaction.

    • Precipitate the resulting polyurethane by pouring the solution into a non-solvent like cold methanol.

    • Collect the polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Causality behind Experimental Choices:

  • Two-step Prepolymer Method: This approach allows for better control over the polymer architecture, leading to a more uniform block copolymer structure compared to a one-shot polymerization.

  • Stannous Octoate: This catalyst is widely used in polyurethane synthesis due to its high efficiency and low toxicity, which is particularly important for biomedical applications.

  • Nitrogen Atmosphere: Prevents side reactions of the highly reactive isocyanate groups with moisture from the air.

  • Anhydrous Solvents: Water reacts with isocyanates to form unstable carbamic acids, which can decompose and lead to undesirable side products and chain termination.

Logical Relationship of Polyurethane Synthesis

Polyurethane_Synthesis PCL Poly(ε-caprolactone) diol (Soft Segment Precursor) Prepolymer NCO-Terminated Prepolymer PCL->Prepolymer + HDI (Catalyst) HDI Hexamethylene diisocyanate HDI->Prepolymer PU Polyurethane (Final Polymer) Prepolymer->PU + this compound BBO This compound (Chain Extender) BBO->PU

Caption: Polyurethane synthesis workflow.

Potential Application: A Niche Solvent

While less documented than its role in polymerization, the chemical structure of this compound suggests its potential as a specialty solvent. Its combination of a polar hydroxyl group and a less polar butoxy ether tail gives it amphiphilic character, allowing it to dissolve a range of solutes with varying polarities.

Structural Analogy and Predicted Solvent Properties

The solvent properties of this compound can be inferred by comparing it to structurally similar and well-characterized solvents like 1-butanol and other glycol ethers. 1-Butanol is known for its excellent solvency for a wide array of resins used in the coatings and adhesives industry, including nitrocellulose, acrylics, and alkyds.[3] The presence of the ether linkage in this compound is expected to enhance its ability to dissolve certain polymers and may also contribute to a higher boiling point and lower volatility compared to 1-butanol.

Potential Uses in Formulations

Based on these properties, this compound could be a valuable component in formulations such as:

  • Coatings and Inks: As a co-solvent to improve the solubility of binders, control viscosity, and enhance flow and leveling for smoother finishes.

  • Adhesives and Sealants: To modify the viscosity and application properties of adhesive formulations.

  • Cleaning Agents: In specialized cleaning formulations where a combination of polar and non-polar solvency is required.

It is important to note that while these applications are plausible based on chemical principles, specific experimental data and case studies for this compound in these roles are not extensively reported in the available literature. Further research and development are needed to fully explore its potential as a solvent.

Safety and Handling

As with any chemical substance, proper safety precautions are paramount when handling this compound. It is classified as a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors or mists.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising bifunctional molecule with a primary, validated application as a chain extender in the synthesis of polyurethanes, particularly for biomedical applications where tailoring material properties is crucial. Its unique structure also suggests its potential as a specialty solvent in various formulations, although this area requires further investigation. This guide has provided a technical foundation for understanding and utilizing this compound, offering both theoretical insights and a practical framework for its application in research and development.

References

  • This compound | C8H18O2 | CID 20111. PubChem. [Link]

  • The Role of 1-Butanol in the Coatings and Adhesives Industry. [Link]

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A Comprehensive Guide to the Safe Handling and Storage of 4-Butoxybutan-1-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth framework for the safe handling, storage, and emergency management of 4-Butoxybutan-1-ol (CAS No. 4161-24-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind safety protocols, ensuring a culture of informed and validated practices in the laboratory. This compound, also known as Butylene Glycol Monobutyl Ether, is utilized in various research applications, including the synthesis of biomedical polyurethanes for scaffold materials[1][2]. Its specific chemical properties necessitate a thorough understanding of its hazards to mitigate risks effectively.

Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to predicting its behavior and handling it safely. This compound is a clear, colorless oil[2]. Its combustible nature, indicated by its flash point, is a critical factor in both handling and storage protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4161-24-4[3][4][5]
Molecular Formula C₈H₁₈O₂[3][5]
Molecular Weight 146.23 g/mol [3][5]
Appearance Clear, colorless oil[2][3]
Flash Point 62.5 °C (144.5 °F)[3]
IUPAC Name This compound[5]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin/eye contact, and inhalation of vapors or mists. Understanding these hazards is the rationale for the stringent engineering controls and personal protective equipment (PPE) detailed in the subsequent sections.

Table 2: GHS Hazard Classification for this compound

Pictogram(s)Signal WordHazard ClassHazard StatementSource

Warning Combustible Liquid (Category 4)H227: Combustible liquid[3][5]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][4][5]
Skin Irritation (Category 2)H315: Causes skin irritation[3][4][5]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[3][4][5]
Specific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3)H335: May cause respiratory irritation[3][4][5]

The classification as a combustible liquid dictates that it must be kept away from ignition sources[6]. The acute oral toxicity means ingestion can cause significant harm, necessitating immediate medical attention[3][4]. Skin and eye irritation classifications underscore the need for barrier protection, as direct contact can cause inflammation and damage[4]. Finally, potential respiratory irritation is the primary driver for requiring work in well-ventilated areas or with respiratory protection[3][4].

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to manage risks associated with this compound. Engineering controls are the first line of defense, followed by administrative controls and, finally, PPE.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area to keep vapor concentrations below exposure limits[3][4]. A certified chemical fume hood is the standard engineering control for handling this substance.

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of handling areas[7].

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific task.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes[3]. When handling larger volumes where the splash risk is higher, a face shield should be worn in addition to goggles[8].

  • Hand Protection: Chemical-resistant, impervious gloves must be worn. Suitable materials include nitrile or neoprene rubber[6]. Gloves must be inspected for tears or holes prior to each use. The selection should be based on the EN 374 standard, considering breakthrough time and permeation rate[4]. Contaminated gloves should never be reused and must be disposed of properly[9].

  • Body Protection: A standard laboratory coat is required for handling small quantities. For tasks with a higher risk of splashes or for handling larger volumes, wear fire/flame resistant and impervious clothing[3]. Closed-toe shoes made of a chemical-resistant material are mandatory[9].

  • Respiratory Protection: If engineering controls are insufficient to maintain a safe air concentration, or during emergency situations such as a large spill, a full-face respirator with appropriate cartridges must be used[3][4].

PPE_Selection_Workflow start Assess Task and Quantity of This compound small_quant Small quantities (<100mL) in fume hood? start->small_quant Low Risk large_quant Large quantities (>100mL) or high splash potential? start->large_quant High Risk small_quant->large_quant No ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_quant->ppe_standard Yes ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Chemical Resistant Apron - Double-gloving (optional) large_quant->ppe_enhanced Yes vent_check Is ventilation inadequate or are vapors present? ppe_standard->vent_check ppe_enhanced->vent_check resp_protection Add Full-Face Respirator with appropriate cartridges vent_check->resp_protection Yes proceed Proceed with Task vent_check->proceed No resp_protection->proceed

PPE Selection Workflow for this compound.

Safe Handling and Operational Protocols

Adherence to a standardized handling protocol is crucial for preventing exposure and accidents.

Step-by-Step Handling Protocol
  • Pre-Handling Checks:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm the location of the nearest fire extinguisher, safety shower, and eyewash station.

    • Ensure all necessary PPE is available and in good condition.

  • Chemical Preparation:

    • When transferring from a larger container, use only non-sparking tools and ensure containers are grounded and bonded to prevent static electricity buildup, which could ignite vapors[3][7].

    • Avoid any actions that could generate a mist or aerosol[3].

  • During Handling:

    • Handle the substance under a chemical fume hood.

    • Keep the container tightly closed when not in use[3][4].

    • Do not eat, drink, or smoke in the laboratory or handling area[3][4].

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling[3][4].

    • Decontaminate the work surface.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse[3].

Storage and Incompatibility

Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

  • Storage Conditions: Store containers in a dry, cool, and well-ventilated place[4]. For long-term stability, storage at 4°C is recommended[2]. The storage area should be secured and locked[3].

  • Container Integrity: Keep containers tightly closed to prevent the escape of vapors and contamination of the substance[3][4].

  • Incompatibilities: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents. Keep away from all sources of ignition, including heat, sparks, and open flames.

Storage_Requirements substance This compound (Container) storage_area Storage Area substance->storage_area Stored In condition3 Tightly Closed substance->condition3 incompatible1 Away From: Ignition Sources (Heat, Sparks, Flames) substance->incompatible1 Separated From incompatible2 Away From: Strong Oxidizing Agents substance->incompatible2 Separated From incompatible3 Away From: Foodstuffs substance->incompatible3 Separated From condition1 Cool & Dry storage_area->condition1 condition2 Well-Ventilated storage_area->condition2 condition4 Locked / Secured storage_area->condition4

Core Storage Principles for this compound.

Accidental Release and Emergency Procedures

A clear, pre-defined emergency plan is critical for responding to accidents effectively.

Spill Response
  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition[3].

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection if vapors are significant[4].

  • Containment: Prevent further spillage if it is safe to do so. Cover drains to prevent the chemical from entering waterways[3][4].

  • Absorption: Use a non-combustible, inert absorbent material such as sand, diatomite, or a universal binder to contain the spill[4].

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal[3].

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention[3][4].

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical help[3][4].

  • Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist[3][4].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[3][4].

Firefighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[3][4].

  • Unsuitable Media: Do not use a direct water jet, as it may spread the fire[4].

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[3].

Disposal Considerations

All waste, including the chemical itself and any contaminated materials, must be treated as hazardous waste.

  • Chemical Waste: Dispose of contents and containers at an approved waste disposal facility in accordance with all applicable local, regional, and national regulations[3][4].

  • Environmental Precautions: Do not allow the chemical to enter drains, sewers, or waterways[3][4].

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill[3].

References

  • Safety Data Sheet: 4-Butoxybutyl alcohol this compound. (2020). Chemos GmbH & Co. KG. [Link]

  • This compound | C8H18O2 | CID 20111. PubChem, National Center for Biotechnology Information. [Link]

  • 4 - SAFETY DATA SHEET. (2025). Alfa Aesar. [Link]

  • How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety. [Link]

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4-Butoxybutan-1-ol material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety of 4-Butoxybutan-1-ol

Introduction: A Proactive Approach to Laboratory Safety

This compound (CAS: 4161-24-4), also known as Butylene Glycol Monobutyl Ether, is a solvent and synthetic intermediate utilized in various research and development applications, including the synthesis of advanced materials like biomedical polyurethanes.[1][2] While it offers versatile chemical properties, a comprehensive understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a senior scientist's perspective on risk mitigation, explaining the causality behind safety protocols and establishing self-validating systems for handling this chemical.

Chemical Identity and Physicochemical Properties

A foundational element of chemical safety is the unambiguous identification of the substance and a clear understanding of its physical characteristics, which dictate its behavior under various laboratory conditions.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4-Butoxybutanol, Butylene Glycol Monobutyl Ether[2]
CAS Number 4161-24-4[3][4][5]
Molecular Formula C₈H₁₈O₂[2][3][4]
Molecular Weight 146.23 g/mol [2][3][5]
Appearance Clear, colorless oil/liquid[2][5]
Flash Point 62.5 °C[5]

GHS Hazard Profile and Toxicological Implications

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate rigorous control measures.[3][4] Understanding these classifications is the first step in designing safe experimental workflows.

GHS Classification Summary

  • Pictogram: GHS07 (Exclamation Mark)[4][6]

  • Signal Word: Warning[3][5]

Hazard Class & CategoryHazard StatementPractical Implication for Researchers
Acute Toxicity (Oral), Category 4 H302: Harmful if swallowedIngestion poses a significant health risk. Strict prohibition of mouth pipetting and keeping the substance away from food and drink is mandatory.[3][4][5]
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritationDirect contact can lead to inflammation, redness, and discomfort. The use of appropriate chemical-resistant gloves is essential to prevent dermal exposure.[3][4][5]
Serious Eye Damage/Irritation, Category 2 H319: Causes serious eye irritationSplashes or vapor exposure can result in significant eye damage. Mandatory use of safety goggles or face shields is required whenever handling the liquid.[3][4][5]
STOT - Single Exposure, Category 3 H335: May cause respiratory irritationInhalation of vapors or mists can irritate the respiratory tract. Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
Flammable Liquids, Category 4 H227: Combustible liquidWhile not readily ignited, the material is combustible.[3][5] It must be kept away from open flames, sparks, and other sources of ignition.[5]

Based on available data, this substance is not classified as a carcinogen, mutagen, reproductive toxicant, or respiratory sensitizer.[4]

Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For this compound, whose vapors can cause respiratory irritation[3][4], the following are essential:

  • Chemical Fume Hood: All procedures involving the handling of open containers of this compound should be performed inside a certified chemical fume hood. This is the most effective way to control vapor inhalation.

  • Local and General Ventilation: Work areas must be equipped with adequate general ventilation to prevent the accumulation of vapors in the laboratory environment.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier between the researcher and the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[4] Gloves must be inspected for leaks and tears before each use. After handling, gloves should be removed using the proper technique to avoid skin contamination and washed before reuse if appropriate, or disposed of according to laboratory protocols.[4][5]

  • Skin and Body Protection: A standard laboratory coat should be worn and buttoned to protect the skin. For larger quantities or tasks with a high splash risk, impervious clothing may be necessary.[5] Contaminated clothing must be removed immediately and washed before reuse.[4][5]

  • Respiratory Protection: If engineering controls are insufficient and exposure limits are at risk of being exceeded, a full-face respirator with an appropriate filter should be used.[5]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

The immediate and correct application of first aid can significantly reduce the severity of an injury.

  • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, irregular, or stops, provide artificial respiration and seek immediate medical assistance.[4][5] If respiratory irritation persists, consult a physician.[4]

  • Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected skin with plenty of soap and water.[4][5] If skin irritation occurs or persists, seek medical help.[5]

  • Eye Contact: Immediately hold the eyelids apart and rinse the eyes cautiously and copiously with clean, fresh water for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention from an ophthalmologist.[8][9]

  • Ingestion: Rinse the mouth thoroughly with water (only if the person is conscious).[4][5] Do NOT induce vomiting.[4][5] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately for medical assistance.[5]

Accidental Release (Spill) Response Workflow

A systematic approach to spill management is essential to ensure the safety of all personnel and to prevent environmental contamination.

SpillResponse cluster_InitialActions Phase 1: Immediate Actions cluster_Containment Phase 2: Contain & Clean cluster_Finalization Phase 3: Decontamination Isolate Isolate Spill Area Alert others Assess Assess Spill Size & Hazard Isolate->Assess Safety First PPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->PPE Proceed if Safe Contain Contain Spill (Cover drains) PPE->Contain Prepare Absorb Absorb with Inert Material (Sand, binder) Contain->Absorb Prevent Spread Collect Collect Waste Use non-sparking tools Absorb->Collect Clean-up Dispose Place in Sealed Container for Disposal Collect->Dispose Waste Management Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Final Steps Ventilate Ventilate Area Decontaminate->Ventilate Restore Area

Caption: Workflow for managing an accidental chemical spill.

Handling, Storage, and Disposal Protocols

Protocol for Safe Handling
  • Preparation: Before starting, ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources. Verify that an appropriate spill kit and emergency eyewash/shower stations are accessible.

  • PPE: Don all required PPE as detailed in Section 3.2.

  • Dispensing: Use only in a well-ventilated area, preferably a fume hood.[4] Avoid breathing vapors, fumes, or mists.[5]

  • Hygiene: Wash hands thoroughly after handling the chemical.[4] Do not eat, drink, or smoke in the work area.[4][5] Remove contaminated clothing and protective equipment before entering eating areas.[4]

  • Static Electricity: Take precautionary measures against static discharge, as the material is a combustible liquid.[10]

Conditions for Safe Storage

Proper storage is vital for maintaining chemical stability and preventing hazardous situations.

  • Store in a well-ventilated, cool, and dry place.[5]

  • Keep the container tightly closed to prevent the escape of vapors.[4][5]

  • Store away from incompatible materials, particularly strong oxidizers.[4]

  • Ensure containers are stored upright to prevent leakage.[7]

Waste Disposal

Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.

  • Dispose of the contents and container at an approved industrial combustion plant or a designated treatment and disposal facility.[4][5]

  • Do not allow the product to enter drains, surface water, or ground water.[4] Contaminated absorbent material from spills should be collected in a suitable, sealed container for disposal.[5]

References

  • Safety Data Sheet: 4-Butoxybutyl alcohol this compound. (2020-11-05). Chemos GmbH & Co. KG.

  • This compound - Safety Data Sheet. (2025-07-19). ChemicalBook.

  • This compound | C8H18O2 | CID 20111. PubChem, National Center for Biotechnology Information.

  • 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol. PubChem, National Center for Biotechnology Information.

  • This compound Chemical Properties,Uses,Production. (2025-07-14). ChemicalBook.

  • 1-Butanol, 4,4'-(1,4-butanediylbis(oxy))bis-. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET: Butan-1-ol. (2009-01-21). [Source Not Fully Specified]
  • Ficha de Datos de Seguridad: 4-Butoxybutyl alcohol this compound. (2020-11-05). [Source Not Fully Specified]
  • 161282 4-Butoxybutanol CAS: 4161-24-4. United States Biological.

  • Material Safety Data Sheet - Butyl alcohol. Actylis Lab Solutions.

  • SAFETY DATA SHEET: 4-Methoxy-1-butanol. (2025-12-23). [Source Not Fully Specified]
  • SAFETY DATA SHEET: 4-Amino-1-butanol. (2025-04-24). Sigma-Aldrich.

  • SAFETY DATA SHEET: n-Butanol. (2023-03-10). Thermo Fisher Scientific.

  • 4-Ethoxy-1-butanol SDS, 111-73-9 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET: 4-Methoxybutan-1-ol. (2025-09-19). [Source Not Fully Specified]
  • SAFETY DATA SHEET: Butan-1-ol. Fisher Scientific.

  • SAFETY DATA SHEET. (2024-06-14). Sigma-Aldrich.

  • 1-Butanol - Safety Data Sheet. (2024-07-07). [Source Not Fully Specified]
  • Safety Data Sheet: 1-Butanol. Carl ROTH.

  • Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Carl ROTH.

  • Butan-1-OL Safety Data Sheet. (2019-01-11). [Source Not Fully Specified]
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  • exposure controls/personal protection - Safety Guideline. [Source Not Fully Specified]

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An In-depth Technical Guide to the Structural Elucidation of 4-Butoxybutan-1-ol via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 4-butoxybutan-1-ol (C₈H₁₈O₂).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a superficial reading of spectra. It delves into the causal relationships between molecular architecture and spectral features, explaining the principles of chemical shift, spin-spin coupling, and signal integration. By predicting and interpreting the spectral data, we establish a self-validating framework for the unambiguous identification of this compound, supported by detailed experimental protocols and authoritative references.

Introduction: The Molecular Subject and Analytical Imperative

This compound is a bifunctional organic molecule featuring both a primary alcohol (-OH) and an ether (C-O-C) functional group. This structure presents a valuable case study for NMR spectroscopy, as the distinct electronic environments created by the two oxygen atoms induce predictable and interpretable effects on the neighboring protons and carbons. Accurate structural confirmation of such molecules is critical in fields ranging from materials science to pharmaceutical development, where precise molecular identity ensures efficacy and safety. NMR spectroscopy provides this confirmation by creating a detailed magnetic "fingerprint" of the molecule.

Foundational Principles of NMR Spectroscopy

A nuanced interpretation of NMR spectra is predicated on a firm grasp of its core principles. The external magnetic field of an NMR spectrometer causes atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to align in specific spin states. The absorption of radiofrequency energy promotes transitions between these states, creating a signal.[2] The precise frequency at which a nucleus resonates is profoundly influenced by its local electronic environment.

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is known as its chemical shift.[3] It is measured relative to a standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[4][5] The cloud of electrons surrounding a nucleus generates a small magnetic field that opposes the main external field, "shielding" the nucleus. Electronegative atoms, like oxygen, withdraw electron density from adjacent atoms, "deshielding" their nuclei.[6] Deshielded nuclei experience a stronger effective magnetic field and resonate at a higher frequency, resulting in a larger chemical shift (a downfield shift).[6][7] Shielded nuclei, in contrast, appear at lower chemical shifts (upfield).[6]

  • Integration: For ¹H NMR, the area under a signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of protons in different chemical environments.

  • Spin-Spin Coupling (J-coupling): The magnetic field of a nucleus is influenced by the spin states of adjacent, non-equivalent nuclei.[2] This interaction, mediated through the intervening chemical bonds, causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[8] The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms, typically over two to three bonds.[9] The number of peaks in a multiplet is determined by the n+1 rule, where n is the number of equivalent neighboring protons.[2]

Structural Analysis and Prediction of NMR Signals for this compound

To interpret the spectrum, we must first analyze the molecule's structure to identify the number of unique, or chemically non-equivalent, proton and carbon environments.

Figure 1. Structure of this compound with labeled proton (Ha-Hh) and carbon (C1-C8) environments.

As illustrated in Figure 1, the molecule lacks internal symmetry, resulting in eight distinct carbon environments (C-1 to C-8) and eight unique proton environments (Ha to Hh). The presence of two electronegative oxygen atoms at opposite ends of the central butyl chain is the dominant factor governing the chemical shifts.

Detailed Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit eight distinct signals. The protons closest to the oxygen atoms (Ha, Hd, and He) will be the most deshielded and appear furthest downfield.

Proton LabelPositionIntegrationPredicted δ (ppm)Predicted MultiplicityCoupling Protons
Ha -CH₂-OH2H~3.65Triplet (t)Hb
Hd -CH₂-O-2H~3.45Triplet (t)Hc
He -O-CH₂-2H~3.40Triplet (t)Hf
Hb -CH₂-CH₂OH2H~1.65QuintetHa, Hc
Hc -CH₂-CH₂O-2H~1.58QuintetHb, Hd
Hf -O-CH₂-CH₂-2H~1.55SextetHe, Hg
Hg -CH₂-CH₃3H~0.90Triplet (t)Hf
Hh -OH1H1-5 (variable)Singlet (s)None (typically)

Table 1. Predicted ¹H NMR Data for this compound.

Causality Behind Assignments:
  • Protons Adjacent to Oxygen (Ha, Hd, He): The protons on the carbons directly bonded to oxygen are the most deshielded. Protons on a carbon adjacent to an alcohol's oxygen (R-CH₂-OH) typically appear in the 3.3-4.0 ppm range.[10] Similarly, protons on a carbon next to an ether oxygen (R-CH₂-OR) are found between 3.3-3.9 ppm.[10][11]

    • Ha (~3.65 ppm): These two protons are on C-1, directly attached to the hydroxyl group. Their signal is split into a triplet by the two neighboring Hb protons (n=2, n+1=3).

    • Hd & He (~3.45 and ~3.40 ppm): These two sets of protons are on C-4 and C-5, flanking the ether oxygen. They are also deshielded and will appear as triplets due to coupling with Hc and Hf, respectively. Their chemical shifts are very similar, and they may overlap.

  • Alkyl Chain Protons (Hb, Hc, Hf): These methylene protons are further from the electronegative oxygens and thus appear further upfield in the 1.2-1.6 ppm region.[7]

    • Hb and Hc (~1.65 and ~1.58 ppm): These protons are on C-2 and C-3. Each is adjacent to two other methylene groups. For example, Hb is coupled to both Ha (2H) and Hc (2H), resulting in a signal split into a quintet (n=4, n+1=5). The same logic applies to Hc.

    • Hf (~1.55 ppm): The protons on C-6 are coupled to the two He protons and the three Hg protons, leading to a sextet (n=5, n+1=6).

  • Terminal Methyl Protons (Hg):

    • Hg (~0.90 ppm): The methyl group at the end of the butyl chain (C-8) is the most shielded set of protons, as it is furthest from any electronegative atom. It appears as a characteristic triplet around 0.7-1.3 ppm due to coupling with the two adjacent Hf protons.[7]

  • Hydroxyl Proton (Hh):

    • Hh (1-5 ppm, variable): The chemical shift of the alcohol proton is highly variable as it depends on concentration, solvent, and temperature due to hydrogen bonding.[10] It typically appears as a broad singlet because its rapid chemical exchange with the solvent or other alcohol molecules often averages out any coupling to adjacent protons.

Detailed Interpretation of the ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum of this compound will show eight sharp singlet peaks, one for each of the eight chemically non-equivalent carbon atoms. The chemical shifts are primarily influenced by the proximity to the oxygen atoms.

Carbon LabelPositionPredicted δ (ppm)
C-4 -CH₂-O-~71.0
C-5 -O-CH₂-~70.5
C-1 -CH₂-OH~62.5
C-6 -O-CH₂-CH₂-~31.8
C-2 -CH₂-CH₂OH~30.5
C-3 -CH₂-CH₂O-~26.5
C-7 -CH₂-CH₃~19.5
C-8 -CH₃~14.0

Table 2. Predicted ¹³C NMR Data for this compound.

Causality Behind Assignments:
  • Carbons Bonded to Oxygen (C-1, C-4, C-5): Carbons directly attached to an electronegative oxygen atom are significantly deshielded and have the largest chemical shifts. Carbons in ethers and alcohols typically resonate in the 50-85 ppm range.[11][12]

    • C-4 and C-5 (~71.0 and ~70.5 ppm): These carbons flank the ether linkage and are the most deshielded.

    • C-1 (~62.5 ppm): This carbon is attached to the hydroxyl group. The chemical shift for the α-carbon in 1-butanol is reported at 61.7 ppm, providing a strong reference point.[4]

  • Alkyl Chain Carbons (C-2, C-3, C-6, C-7): The chemical shifts of these carbons decrease as their distance from an oxygen atom increases.[4]

    • C-6 and C-2 (~31.8 and ~30.5 ppm): These are the β-carbons relative to the ether and alcohol oxygens, respectively. They are less deshielded than the α-carbons.

    • C-3 (~26.5 ppm): This is the γ-carbon relative to the hydroxyl group and is more shielded than C-2.

    • C-7 (~19.5 ppm): This is the γ-carbon relative to the ether oxygen.

    • C-8 (~14.0 ppm): The terminal methyl carbon is the most shielded, appearing furthest upfield. The terminal methyl in 1-butanol is reported at 13.9 ppm.[4]

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach.

Figure 2. A standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[13]

    • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.[5][14] The deuterated solvent prevents a large, overwhelming solvent signal in the ¹H spectrum and is used for the spectrometer's field-frequency lock.[14]

    • Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15] Solid impurities will degrade the magnetic field homogeneity and broaden the spectral lines.[15]

    • Cap the NMR tube securely to prevent evaporation.[15]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and carefully place it into the NMR spectrometer's autosampler or the top of the magnet bore.

    • Locking: The instrument will automatically lock onto the deuterium signal of the solvent. This lock maintains a stable magnetic field throughout the experiment.

    • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This automated procedure adjusts a series of shim coils to produce sharp, symmetrical NMR peaks.[15]

    • Acquisition: Standard pulse programs are used to acquire the free induction decay (FID) signal. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by collapsing all multiplets into singlets.[16]

  • Data Processing:

    • The raw FID signal is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is then phased and baseline corrected to ensure accurate peak shapes and integration.

    • The chemical shift axis is calibrated by referencing the spectrum to the known signal of the residual solvent (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like TMS.[3]

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a definitive and logical process. By systematically analyzing the number of signals, their chemical shifts, integration values, and coupling patterns, a complete and unambiguous assignment of every proton and carbon in the molecule is achievable. The downfield shifts of nuclei adjacent to the alcohol and ether functionalities, combined with the predictable splitting patterns of the alkyl chains, provide a robust and self-validating dataset that confirms the molecular structure with high confidence. This guide demonstrates how a foundational understanding of NMR principles allows the scientist to translate complex spectral data into a precise molecular portrait.

References

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4-Butoxybutan-1-ol mass spectrum fragmentation pattern analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrum Fragmentation of 4-Butoxybutan-1-ol

Introduction: The Analytical Challenge

In the fields of materials science, drug development, and industrial chemistry, the unambiguous identification of chemical structures is paramount. This compound (C₈H₁₈O₂, Molecular Weight: 146.23 g/mol ) is a bifunctional molecule, possessing both an ether and a primary alcohol moiety.[1][2] This dual functionality presents a unique and instructive case for analysis by mass spectrometry, as its fragmentation pattern is a composite of the characteristic pathways of both ethers and alcohols. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, offering researchers a framework for interpreting its spectrum and understanding the underlying chemical principles.

The Molecular Ion: A Transient Species

Upon entering the mass spectrometer's ionization chamber, the this compound molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects a non-bonding electron, usually from one of the oxygen atoms, to form a radical cation known as the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 146.

M(g) + e⁻ → [M•]⁺(g) + 2e⁻

For aliphatic alcohols and ethers, the molecular ion is often of very low abundance or entirely absent from the spectrum.[3][4][5][6] This instability is due to the high internal energy of the ion, which promotes rapid fragmentation into more stable daughter ions.[7] Therefore, while the molecular ion peak at m/z 146 is theoretically the starting point, its observation is not guaranteed.

Principal Fragmentation Pathways: Deconstructing the Molecule

The structure of the this compound molecular ion dictates its fragmentation. The presence of two oxygen atoms provides multiple sites for charge localization, initiating several competing fragmentation pathways. These processes are not random; they are governed by the formation of the most stable possible products (cations and neutral radicals).[8][9]

Alpha-Cleavage (α-Cleavage): The Dominant Fragmentation Route

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom, is the most significant fragmentation mechanism for both alcohols and ethers.[10][11] This is because the resulting oxonium ion is stabilized by resonance, with the positive charge delocalized onto the oxygen atom.[3][8]

  • Cleavage Adjacent to the Hydroxyl Group: The cleavage of the C1-C2 bond is a classic fragmentation pathway for primary alcohols.[12][13] This results in the loss of a C₇H₁₅O• radical and the formation of the highly stable, resonance-stabilized hydroxymethyl cation at m/z 31 . The presence of a prominent peak at m/z 31 is strongly indicative of a primary alcohol.[3][12]

  • Cleavage Adjacent to the Ether Oxygen: The ether linkage provides two additional sites for α-cleavage.

    • Loss of the Propyl Radical: Cleavage of the C-C bond alpha to the ether oxygen on the butoxy side (the C2'-C3' bond) results in the loss of a propyl radical (•C₃H₇). This forms a resonance-stabilized oxonium ion at m/z 103 .

    • Loss of the Butyl Radical: In ethers, the preferential loss of the largest alkyl group via α-cleavage is a common rule.[4][14] Cleavage of the C-C bond alpha to the ether on the butanol side of the chain leads to the loss of a butyl radical (•C₄H₉) and the formation of an ion at m/z 89 .

C-O Bond Cleavage and Charge Migration

The direct cleavage of the carbon-oxygen bonds also contributes to the mass spectrum.

  • Ether C-O Bond Scission: The bond between the butyl group and the ether oxygen can cleave, leading to two possible charged fragments.

    • Formation of the butyl cation ([C₄H₉]⁺) at m/z 57 . This is a common fragment for butyl-containing compounds.

    • Formation of the butoxy radical and a charged [C₄H₈OH]⁺ fragment at m/z 73 .

Dehydration: The Signature of Alcohols

A characteristic fragmentation for many alcohols is the elimination of a neutral water molecule (18 amu), producing a peak at M-18.[6][8][15] For this compound, this would correspond to a fragment ion at m/z 128 . This process often occurs via a 1,4-elimination mechanism.

Rearrangement Pathways

Rearrangement reactions, such as the McLafferty rearrangement, are common in mass spectrometry and involve the transfer of a hydrogen atom followed by bond cleavage.[16][17] In this compound, a McLafferty-type rearrangement can be initiated by the ether oxygen. The ether oxygen can abstract a γ-hydrogen (a hydrogen atom on the third carbon away), followed by cleavage of the β-bond. This would result in the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation at m/z 90 .

The key fragmentation pathways are visualized in the diagram below.

G M This compound Molecular Ion [C8H18O2]•+ m/z = 146 frag31 [CH2OH]+ m/z = 31 M->frag31 α-Cleavage (Alcohol) - •C7H15O frag103 [C5H11O2]+ m/z = 103 M->frag103 α-Cleavage (Ether) - •C3H7 frag89 [C4H9O2]+ m/z = 89 M->frag89 α-Cleavage (Ether) - •C4H9 frag57 [C4H9]+ m/z = 57 M->frag57 C-O Cleavage - •OC4H9O frag73 [C4H8OH]+ m/z = 73 M->frag73 C-O Cleavage - •OC4H9 frag128 [C8H16O]•+ m/z = 128 M->frag128 Dehydration - H2O frag90 [C4H10O2]•+ m/z = 90 M->frag90 Rearrangement - C4H8

Caption: Primary fragmentation pathways of the this compound molecular ion.

Summary of Expected Fragment Ions

The table below summarizes the most probable and diagnostically significant ions in the EI mass spectrum of this compound.

m/zProposed Ion StructureFragmentation PathwaySignificance
146[C₈H₁₈O₂]•⁺Molecular IonOften weak or absent
128[C₈H₁₆O]•⁺Dehydration (-H₂O)Characteristic of alcohols
103[CH₃(CH₂)₃O(CH₂)₂CH=OH]⁺α-Cleavage (Ether side)Indicates butoxy ether structure
90[HO(CH₂)₄OH]•⁺McLafferty-type RearrangementIndicates chain structure
89[CH₃(CH₂)₃OCH=OH]⁺α-Cleavage (Alcohol side)Indicates ether linkage
73[HO(CH₂)₄]⁺C-O CleavageConfirms butanol portion
57[C₄H₉]⁺C-O CleavageDiagnostic for a butyl group
31[CH₂=OH]⁺α-Cleavage (Alcohol)Base peak candidate , confirms primary alcohol

Experimental Protocol: Acquiring a Validated Mass Spectrum

To ensure reproducible and accurate data, a standardized protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to the volatility of this compound.

Methodology
  • Sample Preparation:

    • Prepare a 100 ppm solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-MS System Configuration:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Electron Energy: 70 eV.

      • Mass Scan Range: m/z 30-200.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak, ensuring to subtract background noise from a nearby region of the chromatogram.

    • Compare the resulting experimental spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern based on the principles outlined in this guide.[1]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Interpretation prep1 Prepare 100 ppm solution in volatile solvent prep2 Vortex to homogenize prep1->prep2 prep3 Transfer to autosampler vial prep2->prep3 gcms1 Inject 1 µL into GC prep3->gcms1 gcms2 Separation on HP-5ms column gcms1->gcms2 gcms3 Elution into MS gcms2->gcms3 ms1 Electron Ionization (70 eV) gcms3->ms1 ms2 Mass Filtering (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 data1 Extract Mass Spectrum ms3->data1 data2 Background Subtraction data1->data2 data3 Compare to Library & Analyze Fragmentation data2->data3

Caption: Standard experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is a rich source of structural information, defined by a predictable yet complex interplay of fragmentation pathways. The dominant processes are α-cleavages characteristic of its primary alcohol and ether functional groups, leading to key diagnostic ions at m/z 31, 103, and 89. Secondary pathways, including dehydration and C-O bond cleavage, provide further corroborating evidence for the overall structure. By understanding these fundamental fragmentation mechanisms and employing a robust analytical protocol, researchers can confidently identify this compound and similar bifunctional molecules, ensuring the integrity of their scientific investigations.

References

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Methodological & Application

Application Notes & Protocols: 4-Butoxybutan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Butoxybutan-1-ol as a solvent in organic synthesis. It details the physicochemical properties, safety and handling protocols, and potential applications, with a focus on its utility as a high-boiling point, polar, protic solvent. This guide emphasizes scientific integrity, providing detailed experimental considerations and protocols to ensure reproducible and safe laboratory practices.

Introduction: Unveiling a Versatile Solvent

In the continuous pursuit of novel and efficient synthetic methodologies, the choice of solvent remains a critical parameter that can dictate reaction outcomes, yields, and environmental impact. This compound (also known as Butylene Glycol Monobutyl Ether) is an emerging solvent with a unique bifunctional structure, containing both an ether linkage and a terminal hydroxyl group.[1][2] This combination imparts a distinct set of properties, positioning it as a potentially valuable, yet under-explored, medium for a variety of organic transformations.

Its high boiling point, complete miscibility with many organic solvents, and the presence of a hydrogen-bond-donating hydroxyl group make it a suitable alternative to more conventional high-boiling solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethylene glycol. Furthermore, as the principles of Green Chemistry gain prominence, exploring less conventional solvents with potentially favorable environmental and safety profiles is of paramount importance.[3][4]

Physicochemical & Safety Profile

A thorough understanding of a solvent's properties and hazards is fundamental to its effective and safe implementation in any synthetic protocol.

Key Properties

The properties of this compound are summarized in the table below. Its high boiling point is particularly noteworthy, enabling reactions at elevated temperatures without the need for high-pressure apparatus.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O₂[1][5][6]
Molecular Weight 146.23 g/mol [1][2][5]
CAS Number 4161-24-4[5][7]
Appearance Clear, colorless oil/liquid[1][8]
Density ~0.881 g/cm³[9]
Boiling Point Not explicitly stated in results; requires high temp.
Flash Point Combustible liquid, H227[5]
Solubility Assumed miscible with most organic solvents[10]
IUPAC Name This compound[5][6]
Safety & Handling: A Non-Negotiable Priority

Trustworthiness in experimental design begins with safety. This compound presents specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Identification: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[7][11]

  • H319: Causes serious eye irritation.[7][11]

  • H335: May cause respiratory irritation.[7][11]

Recommended Handling Procedures:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374. Always inspect gloves prior to use.[7][8]

    • Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[8]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing.[8]

    • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[8]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[8]

  • Storage: Store in a well-ventilated place with the container tightly closed.[7][8] Long-term storage at 4°C is recommended.[1]

Applications in Organic Synthesis: A Solvent of Specific Utility

The dual ether-alcohol functionality of this compound defines its scope of application. It acts as a polar, protic solvent capable of dissolving a range of organic and inorganic reagents while participating in hydrogen bonding.

High-Temperature Nucleophilic Substitution Reactions

Many Sₙ2 and SₙAr reactions require significant thermal energy to proceed at a practical rate, especially with unreactive substrates. Solvents like THF (boiling point ~66 °C) or Dioxane (boiling point ~101 °C) often require sealed-tube conditions. This compound provides an excellent high-boiling alternative, allowing these reactions to be run at atmospheric pressure at temperatures well exceeding 150 °C.

Causality: The high boiling point provides a wide liquid-phase temperature range. Its polarity helps to stabilize charged intermediates and transition states common in nucleophilic substitution reactions, while the protic nature can assist in solvating leaving groups.

Polymer Chemistry

A documented application of this compound is in the synthesis of biomedical polyurethanes, where it may serve as a chain extender or a synthesis medium.[1][12] The terminal hydroxyl group can react with isocyanates, incorporating the flexible butoxy-butane chain into the polymer backbone.

Causality: The ability to act as both a solvent for polymer chains and a reactive monomer makes it a specialized tool in materials science.

Important Incompatibilities: Grignard and Organolithium Reactions

A Critical Note of Caution: The presence of an acidic proton on the hydroxyl group makes this compound fundamentally incompatible with strongly basic organometallic reagents such as Grignard reagents (R-MgX) and organolithiums (R-Li).[13][14] These reagents are powerful bases and will preferentially deprotonate the solvent, consuming the reagent and rendering it inactive for its intended nucleophilic addition.

Experimental Protocols: A Self-Validating System

The following protocol is a representative example of how this compound can be employed as a high-temperature solvent for a nucleophilic substitution reaction.

Protocol 1: General Procedure for SₙAr Reaction of an Activated Aryl Halide

This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with a generic secondary amine.

Materials:

  • 1-chloro-2,4-dinitrobenzene (1.0 equiv)

  • Secondary Amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • This compound (anhydrous, as solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent & Reagent Addition: Under an inert atmosphere (N₂ or Argon), add this compound to create a ~0.5 M solution with respect to the aryl halide. Add the secondary amine (1.2 equiv) via syringe.

  • Heating: Immerse the flask in a pre-heated oil bath at 130 °C. Stir the reaction mixture vigorously. The high boiling point of this compound allows for stable heating at this temperature without significant solvent loss.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the dark mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. The high water solubility of this compound will facilitate its removal into the aqueous phase during the wash steps.

    • Separate the layers. Wash the organic layer sequentially with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure SₙAr product.

Visualizations: Workflows and Logic

Visual diagrams help clarify experimental processes and decision-making frameworks.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Base) glassware 2. Flame-Dry Glassware (Flask, Condenser) reagents->glassware solvent 3. Add Solvent & Amine (this compound) glassware->solvent heat 4. Heat to 130 °C (Atmospheric Pressure) solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to RT monitor->cool extract 7. Quench & Extract (Water/EtOAc) cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify

Caption: Experimental workflow for a high-temperature SₙAr reaction.

Caption: Decision logic for selecting this compound as a solvent.

References

  • Safety Data Sheet: 4-Butoxybutyl alcohol this compound. (n.d.). Chemos GmbH & Co. KG.
  • This compound - Safety D
  • Ficha de Datos de Seguridad: 4-Butoxybutyl alcohol this compound. (n.d.). Chemos GmbH & Co. KG.
  • This compound | C8H18O2 | CID 20111. (n.d.).
  • 161282 4-Butoxybutanol CAS: 4161-24-4. (n.d.).
  • This compound | 4161-24-4. (2025). ChemicalBook.
  • 4-Butoxy-1-butanol | 4161-24-4 | FB166288. (n.d.). Biosynth.
  • Buy 4-Ethoxybutan-1-ol | 111-73-9. (2023). Smolecule.
  • This compound (C8H18O2). (n.d.). PubChemLite.
  • Alternative Solvents for Green Chemistry. (n.d.).
  • Greener Solvents. (n.d.). Sigma-Aldrich.
  • 1-Butanol, 4-butoxy-. (n.d.). NIST WebBook, National Institute of Standards and Technology.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.

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Application Note: Methodologies for the Evaluation and Use of 4-Butoxybutan-1-ol in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

4-Butoxybutan-1-ol, an ether-diol, is recognized as a solvent and a precursor in the synthesis of biomedical materials such as polyurethanes for tissue scaffolds[1]. Emerging information suggests its potential biocompatibility, with one supplier noting it was found to be safe for primary cells, potentially normalizing their metabolism and growth rate[2]. However, the absence of extensive, peer-reviewed literature on its direct application in cell culture necessitates a rigorous, validation-centric approach.

This document provides a comprehensive framework for researchers to systematically evaluate and qualify this compound for use in sensitive primary cell culture systems. We present detailed protocols for safety and handling, preparation of sterile stock solutions, and, most critically, the determination of a non-toxic working concentration range via robust cytotoxicity assays. By establishing these foundational parameters, researchers can confidently explore its utility as a vehicle for hydrophobic compounds or for other novel applications in their specific cellular models.

Chemical Profile and Hazard Management

Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is essential. This compound is a combustible liquid and is classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[3][4][5]. Adherence to strict safety protocols is mandatory.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
Synonyms 4-Butoxy-1-butanol, Butylene Glycol Monobutyl Ether[1]
CAS Number 4161-24-4[1][5]
Molecular Formula C₈H₁₈O₂[5]
Molecular Weight 146.23 g/mol [1][5]
Appearance Clear, colorless oil[1][3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4][5]
Storage Short-term: Room Temperature. Long-term (>1 month): 2-8°C.[1][2]

Mandatory Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US), and a lab coat[3].

  • Handling: Conduct all handling of the pure compound, including stock solution preparation, within a certified chemical fume hood to avoid inhalation of vapors[3].

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, sealed container for disposal. Ensure the area is well-ventilated. Do not allow the chemical to enter drains[3].

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

Foundational Protocols: Stock Solution and Cytotoxicity Screening

The cornerstone of using any novel compound in cell culture is the preparation of a sterile, high-concentration stock and the subsequent determination of its cytotoxic profile. This ensures that any observed biological effects are due to the compound's specific activity and not a result of overt toxicity or solvent artifacts.

Protocol: Preparation of a 1 M Sterile Stock Solution

Causality: Preparing a concentrated stock solution allows for minimal volume addition to the final culture, thereby reducing the concentration of any co-solvents (like DMSO or ethanol) to sub-toxic levels (typically <0.5% v/v)[6]. Sterile filtration is a critical step to prevent microbial contamination of the primary cell cultures.

Materials:

  • This compound (liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (1.5 mL and 15 mL)

  • Calibrated micropipettes and sterile tips

  • 0.22 µm sterile syringe filter

Methodology:

  • In a chemical fume hood, carefully weigh 146.23 mg of this compound into a sterile 1.5 mL microcentrifuge tube.

  • Add cell culture grade DMSO to the tube to a final volume of 1.0 mL to create a 1 M stock solution .

  • Vortex thoroughly for 1-2 minutes until the oily liquid is fully dissolved.

  • Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.

  • Draw the 1 M stock solution into the syringe.

  • Filter the solution into a new, sterile 1.5 mL cryovial or microcentrifuge tube. This is your final, sterile stock.

  • Label clearly with the compound name, concentration (1 M), solvent (DMSO), date, and your initials.

  • Store at -20°C for long-term use. Prepare fresh working dilutions from this stock for each experiment.

Workflow: Cytotoxicity Determination

The following diagram outlines the essential workflow for determining the dose-dependent cytotoxicity of this compound on a specific primary cell type.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Assay cluster_analysis Phase 3: Data Analysis A Seed primary cells in a 96-well plate at optimal density B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of This compound in medium (e.g., 1 mM to 1 µM) B->C D Prepare Controls: - Medium Only (Blank) - Vehicle Only (e.g., 0.1% DMSO) - Max Lysis (e.g., Triton X-100) B->D E Replace medium with treatment/control solutions C->E D->E F Incubate for a defined period (e.g., 24h, 48h, 72h) E->F G Add viability reagent (e.g., Resazurin, LDH substrate) F->G H Incubate as per reagent protocol G->H I Read plate on a fluorescence/absorbance reader H->I J Normalize data to Vehicle Control (100% Viability) I->J K Plot dose-response curve and calculate IC50 value J->K L Select sub-toxic concentration (< IC10) for functional assays K->L

Caption: Workflow for determining the IC50 of this compound.

Protocol: Dose-Response Cytotoxicity Assay (Resazurin-Based)

Causality: This protocol uses a resazurin-based assay, a common and robust method to measure cell viability. Metabolically active (viable) cells reduce the blue resazurin to the highly fluorescent pink resorufin. The resulting fluorescence signal is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity[7].

Materials:

  • Primary cells of interest, suspended in their recommended culture medium.

  • Sterile, opaque-walled 96-well cell culture plates.

  • 1 M stock solution of this compound in DMSO.

  • Vehicle control: Cell culture grade DMSO.

  • Positive control: 10% Triton X-100 solution.

  • Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™).

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm).

Methodology:

  • Cell Seeding: Seed 100 µL of cell suspension per well in an opaque-walled 96-well plate at a pre-determined optimal density. Leave wells on the perimeter empty and fill with sterile PBS to reduce evaporation (edge effect). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution Plate: In a separate sterile 96-well plate (a "dilution plate"), prepare 2x concentrated serial dilutions of this compound.

    • For a final top concentration of 1 mM, add 2 µL of the 1 M stock to 998 µL of medium (creates a 2 mM solution).

    • Perform 1:10 serial dilutions down the plate.

    • Prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: After 24 hours of incubation, carefully remove 50 µL of medium from the cell plate and add 50 µL from the corresponding wells of the dilution plate. This results in the final 1x concentrations.

  • Controls:

    • Untreated Control: Cells with standard medium.

    • Vehicle Control: Cells treated with the final concentration of DMSO (e.g., 0.1%).

    • Maximum Cytotoxicity: Add Triton X-100 to a set of wells to a final concentration of 1% (positive control for cell death).

    • No-Cell Control: Medium only (background fluorescence).

  • Incubation: Incubate the treated plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Read fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other wells.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot percent viability versus log concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Table 2: Example Data Recording Template for Cytotoxicity Assay

Concentration (µM)Replicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average (RFU)% Viability (Normalized)
Vehicle Control (0)45870461234599846000100.0%
14550046010458004577099.5%
104498045200451104509798.0%
1003680037150369903698080.4%
5002350022900231002316750.4% (Approx. IC50)
1000560054505550553312.0%

Application Example: A Vehicle for Hydrophobic Compounds

Once a safe working concentration is established (e.g., a concentration that results in >90% viability, or the IC10), this compound can be evaluated as a solvent or vehicle. Its amphiphilic nature (containing both an ether group and a hydroxyl group) may aid in the solubilization and delivery of poorly water-soluble test articles.

Experimental Design and Controls

A properly controlled experiment is essential to distinguish the effects of the test article from the effects of the vehicle.

Experiment_Controls cluster_logic A Group 1: Untreated Cells (Baseline Control) B Group 2: Vehicle Control (Sub-toxic this compound) A->B Effect of Vehicle C Group 3: Test Article in Standard Solvent (e.g., 0.1% DMSO) A->C Effect of Test Article D Group 4: Test Article in Vehicle (Test Article + this compound) C->D Effect of Vehicle on Test Article Activity

Caption: Control groups for validating a new compound vehicle.

This experimental design allows the researcher to isolate the biological effect of the vehicle itself (by comparing Group 2 to Group 1) and determine if the new vehicle alters the efficacy of the test article (by comparing Group 4 to Group 3).

Conclusion and Best Practices

While preliminary data suggests this compound may be a biocompatible compound for cell culture applications, this must be empirically verified for each primary cell type and experimental context. The protocols outlined in this document provide a robust framework for this validation process. The primary directive is to first establish a safe, non-toxic working concentration range through dose-response cytotoxicity testing. Only after determining this range can the compound be reliably used for downstream functional assays, such as a solvent for drug delivery. Researchers should remain vigilant for subtle effects on cell morphology, proliferation, and function, even at sub-toxic concentrations.

References

  • Methyl tert butyl ether is anti-angiogenic in both in vitro and in vivo mammalian model systems - PubMed. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 4-Butoxybutyl alcohol this compound. ChemSafety. [Link]

  • This compound | C8H18O2 | CID 20111 - PubChem. National Center for Biotechnology Information. [Link]

  • Differential toxic effects of methyl tertiary butyl ether and tert-butanol on rat fibroblasts in vitro. SAGE Journals. [Link]

  • 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol - PubChem. National Center for Biotechnology Information. [Link]

  • Methyl-tertiary-butyl ether (MTBE) inhibits growth and induces cell transformation in rodent fibroblasts - PubMed. National Center for Biotechnology Information. [Link]

  • An investigation of methyl tert-butyl ether-induced cytotoxicity and protein profile in Chinese hamster ovary cells - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • 1,4-butanediol's role in the production of polyurethane foams, affecting cell structure and resilience - BDMAEE. BDMAEE. [Link]

  • Advances in Bio-Based Production of 1,4-Butanediol - MDPI. MDPI. [Link]

  • Effects of 1,4-butanediol administration on oxidative stress in rat brain: study of the neurotoxicity of gamma-hydroxybutyric acid in vivo - PubMed. National Center for Biotechnology Information. [Link]

  • In cell culture, what is the appropriate solvent for a drug other than DMSo? - ResearchGate. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • Consequences of 1,4-Butanediol Misuse: A Review - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem. National Center for Biotechnology Information. [Link]

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Analytical techniques for detecting 4-Butoxybutan-1-ol in samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4-Butoxybutan-1-ol

Abstract

This technical guide provides comprehensive methodologies for the accurate detection and quantification of this compound (CAS: 4161-24-4), a compound used in various industrial applications, including the synthesis of biomedical polyurethanes.[1][2] Given its potential role as a residual solvent, process impurity, or environmental analyte, robust analytical methods are critical for quality control, safety assessment, and research applications. This document details two primary analytical approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and confirmatory analysis. Furthermore, essential sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE), are presented to ensure method applicability across a range of sample complexities.

Introduction and Physicochemical Profile

This compound, also known as Butylene Glycol Monobutyl Ether, is an organic compound with both ether and alcohol functional groups.[3] Its physicochemical properties are fundamental to the design of effective analytical strategies. The compound's relatively high boiling point and volatility make it an ideal candidate for gas chromatography.

A thorough understanding of these properties is the first step in method development, influencing choices regarding sample preparation, injection technique, and chromatographic conditions. For instance, its boiling point of 219.5°C dictates the necessary temperature programming in a GC oven to ensure proper elution without thermal degradation.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4161-24-4[3][5]
Molecular Formula C₈H₁₈O₂[3][5]
Molecular Weight 146.23 g/mol [5]
Appearance Clear, colorless oil[1][4]
Boiling Point 219.5°C at 760 mmHg[4]
Flash Point 62.5°C[4]
Synonyms 4-Butoxy-1-butanol, Butylene Glycol Monobutyl Ether[3]

Core Analytical Strategy: Gas Chromatography

Gas chromatography (GC) is the premier analytical technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition.[6] this compound fits these criteria perfectly, making GC the method of choice. The selection of the detector is contingent upon the analytical objective.

  • Flame Ionization Detection (FID): Provides a robust, linear response for quantifiable carbon-containing compounds. It is ideal for routine quality control and assays where the analyte concentration is relatively high and the sample matrix is clean.

  • Mass Spectrometry (MS): Offers unparalleled sensitivity and specificity. By providing mass-to-charge ratio information, it allows for definitive identification of the analyte, even at trace levels, and is essential for impurity profiling or analysis in complex matrices.[7]

While High-Performance Liquid Chromatography (HPLC) can be used for alcohol analysis, it often requires derivatization or specialized detectors like a Refractive Index (RI) detector, which can be less sensitive and stable than GC-FID or GC-MS for a volatile analyte like this compound.[8]

Protocol I: Quantitative Analysis by GC-FID

This protocol is optimized for accurate quantification of this compound in samples where analyte concentrations are expected to be above 10 µg/mL (10 ppm) and the matrix is relatively simple (e.g., in-process control samples, final product testing).

Causality and Experimental Design

The choice of a mid-polar column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase (e.g., Rtx-624), is deliberate. This polarity is well-suited for separating alcohols and ethers, providing sharp, symmetrical peaks.[9] The temperature program is designed to first elute more volatile components at a lower temperature before ramping to a higher temperature to ensure the timely and efficient elution of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., Methanol, Dichloromethane) to dissolve the sample.

    • Dilute to the mark with the same solvent and mix thoroughly.

    • If necessary, perform further serial dilutions to bring the analyte concentration within the calibration range.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with an FID.

    • Column: Rtx-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.

    • Injector: Split/Splitless, operated in Split mode (20:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 230°C.

      • Hold: Hold at 230°C for 5 minutes.

    • Detector: FID at 280°C.

    • Makeup Gas (N₂): 25 mL/min.

    • H₂ Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

  • Calibration:

    • Prepare a stock solution of this compound certified reference material (CRM) at 1 mg/mL in the chosen solvent.

    • Create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Analyze each standard in triplicate to establish a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a calibration standard.

    • Integrate the peak area and calculate the concentration using the linear regression equation derived from the calibration curve.

GC-FID Workflow Diagram

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Vial Transfer to GC Vial Sample->Vial Standard Prepare CRM Stock & Dilutions Standard->Vial Inject Inject 1µL into GC Vial->Inject Separate Separation on Rtx-624 Column Inject->Separate Detect Detection by FID Separate->Detect Calibrate Generate Calibration Curve (r² ≥ 0.998) Detect->Calibrate Quantify Integrate Peak & Calculate Concentration Calibrate->Quantify Report Report Result Quantify->Report GC_MS_Workflow cluster_prep Solid Phase Extraction (SPE) cluster_analysis GC-MS Analysis cluster_data Data Processing & Confirmation Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (5% Methanol) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Concentrate 5. Concentrate to 1mL Elute->Concentrate Inject Inject 1µL (Splitless) Concentrate->Inject Separate Separation on HP-5MS Column Inject->Separate Detect MS Detection (Scan or SIM Mode) Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using SIM ions or Total Ion Current Identify->Quantify Report Report Result Quantify->Report

Caption: Workflow for trace analysis of this compound via SPE and GC-MS.

Method Validation and Trustworthiness

To ensure the reliability and scientific integrity of these protocols, a formal method validation should be conducted. This process establishes that the analytical procedure is suitable for its intended purpose.

Table 2: Key Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte. MS provides high specificity.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision (RSD) ≤ 20%.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.80-120% recovery for spiked samples at three concentration levels.
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Repeatability (intra-day) RSD ≤ 15%; Intermediate Precision (inter-day) RSD ≤ 20%.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the detection and quantification of this compound across a wide range of applications. The GC-FID method offers a reliable and cost-effective solution for routine quality control, while the GC-MS method provides the high sensitivity and specificity required for trace-level impurity analysis and research. The successful implementation of these methods relies on a foundational understanding of the analyte's chemistry, careful execution of the appropriate sample preparation technique, and rigorous method validation.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-Butoxybutyl alcohol this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Ficha de Datos de Seguridad: 4-Butoxybutyl alcohol this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanol, 4-butoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Fisher Scientific. (2009). Butan-1-ol Safety Data Sheet. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). BUTAN-1-OL. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H18O2). Retrieved from [Link]

  • Harigaya, K., et al. (2014). Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization. Analytical Sciences, 30(3), 377-82. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation. Retrieved from [Link]

  • Pighinelli, A. L. M. T., & Kolb, M. (2014). determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Journal of Engineering and Technology for Industrial Applications, 1(1). Retrieved from [Link]

  • Stamenković, S. S., & Stojanović, G. S. (2021). Gas-chromatographic analysis of volatile compounds in different types of commercial alcoholic beverages. Chemia Naissensis, 4(2), 15-24. Retrieved from [Link]

  • ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. Retrieved from [Link]

  • RCI Labscan. (n.d.). Butan-1-ol, HPLC. Retrieved from [Link]

  • Kumar, V., et al. (2015). Acetone-butanol-ethanol fermentation analysis using only high performance liquid chromatography. Analytical Methods, 7(17), 7355-7361. Retrieved from [Link]

  • Harigaya, K., et al. (2013). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. Analytical Sciences, 29(10), 969-973. Retrieved from [Link]

  • Kumar, V., et al. (2015). Acetone-butanol-ethanol fermentation analysis using only high performance liquid chromatography. ResearchGate. Retrieved from [Link]

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Use of 4-Butoxybutan-1-ol as a plasticizer in polymers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-Butoxybutan-1-ol as a Novel Plasticizer for Advanced Polymer Formulations

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application and evaluation of this compound as a plasticizer in polymers. Traditional plasticizers, notably phthalates, face increasing scrutiny due to health and environmental concerns, creating a critical need for high-performance, safer alternatives. This compound, an ether-alcohol, presents a promising candidate due to its unique molecular structure, which suggests strong potential for polymer chain interaction and plasticization efficiency. This guide delineates the fundamental mechanism of plasticization, offers detailed, step-by-step protocols for the preparation and characterization of plasticized polymer films, and establishes a framework for assessing performance based on thermal and mechanical properties, as well as plasticizer permanence.

Introduction: The Imperative for Novel Plasticizers

Plasticizers are essential additives that impart flexibility, reduce brittleness, and enhance the processability of polymeric materials.[1][2][3] The global polymer industry, particularly the polyvinyl chloride (PVC) sector, has heavily relied on these molecules to transform rigid plastics into versatile materials for countless applications, from medical devices and cable insulation to flooring and packaging.[1][2][4]

The mechanism of action involves the insertion of plasticizer molecules between polymer chains, which disrupts the polymer's intermolecular forces, increases the interstitial space or "free volume," and enhances the mobility of the polymer chains.[2][5][6] This molecular-level change manifests as a significant reduction in the material's glass transition temperature (Tg), the point at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[1]

However, the most widely used class of plasticizers, ortho-phthalates, has been linked to potential health risks, leading to regulatory restrictions and a market-driven search for safer alternatives.[4] This has catalyzed innovation in plasticizer chemistry, exploring molecules like citrates, adipates, and polymeric esters.[7][8] this compound emerges as a compelling candidate in this landscape. Its linear structure combined with a terminal hydroxyl group and a central ether linkage offers a unique polarity profile, suggesting it can effectively interact with polar polymers like PVC through hydrogen bonding and dipole-dipole interactions, while the butyl groups provide the necessary steric volume to separate polymer chains. This guide provides the necessary protocols to rigorously evaluate its efficacy and performance.

Physicochemical Profile: this compound

A thorough understanding of the candidate plasticizer's properties is fundamental to its application.

PropertyValueSource(s)
Chemical Name This compound[9]
CAS Number 4161-24-4[9][10][11]
Molecular Formula C₈H₁₈O₂[9][12]
Molecular Weight 146.23 g/mol [9][12]
Appearance Clear, colorless liquid/oil[10][13]
Density ~0.881 g/cm³[12]
Key Safety Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Combustible liquid.[9][14]

The Plasticization Mechanism: A Molecular Perspective

Plasticizers function by disrupting the cohesive forces between polymer chains. The "Free Volume Theory" posits that plasticizer molecules increase the empty space between chains, facilitating their movement.[6] Concurrently, the "Lubricity Theory" suggests that plasticizers act as molecular lubricants, allowing polymer chains to slide past one another more easily.[6]

For this compound, its efficacy is likely rooted in a hybrid mechanism. The terminal hydroxyl (-OH) group and the ether (-O-) linkage can form hydrogen bonds with polar sites on polymer chains (e.g., the C-Cl bond in PVC), anchoring the molecule. The flexible butyl and butoxy chains then act as spacers, pushing the polymer chains apart and increasing free volume.

Caption: Molecular plasticizers increase the spacing and mobility of polymer chains.

Experimental Evaluation: Protocols & Methodologies

This section provides a structured workflow for preparing and testing polymer films plasticized with this compound. Polyvinyl chloride (PVC) is used as the model polymer due to its high relevance in plasticizer applications.[1][4]

Caption: Workflow for preparing and characterizing plasticized polymer films.

Part A: Protocol for Preparation of Plasticized PVC Films

This protocol utilizes the solvent casting method, which is well-suited for laboratory-scale screening of plasticizer formulations.[15]

Materials & Equipment:

  • Polyvinyl Chloride (PVC) resin (suspension grade)

  • This compound

  • Tetrahydrofuran (THF), analytical grade[4]

  • Glass petri dishes

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Fume hood

  • Leveling surface

  • Vacuum oven

Procedure:

  • Formulation Calculation: Prepare formulations based on parts per hundred of resin (phr). For example, for a 20 phr formulation, use 10 g PVC and 2 g of this compound. Prepare a control (0 phr) and a range of concentrations (e.g., 10, 20, 30, 40 phr).

  • Dissolution: In a fume hood, dissolve the weighed PVC resin and the corresponding amount of this compound in THF to create a solution of ~15-20% solids by weight.[15] Stir with a magnetic stirrer until the solution is homogeneous and clear.

    • Causality Insight: THF is an excellent solvent for PVC, ensuring complete dissolution and uniform dispersion of the plasticizer within the polymer matrix.

  • Casting: Place a clean, dry glass petri dish on a perfectly level surface. Pour the solution carefully into the dish, ensuring it spreads evenly.

  • Evaporation: Cover the dish loosely (e.g., with perforated aluminum foil) to allow for slow, controlled solvent evaporation. This prevents the formation of bubbles or surface defects. Leave in the fume hood for 24-48 hours.

  • Final Drying: Once a solid film has formed, transfer the dish to a vacuum oven. Dry at 40-50°C under vacuum for at least 24 hours to remove any residual THF.

  • Conditioning: Carefully peel the film from the glass dish. Store the films in a desiccator or a controlled humidity chamber (e.g., 23°C, 50% RH) for at least 48 hours before testing to ensure standardized conditions.[16]

Part B: Protocol for Characterization of Plasticizer Efficacy

Thermal analysis is critical for determining the plasticizer's effect on the polymer's thermal stability and, most importantly, its glass transition temperature.[17]

Procedure:

  • Thermogravimetric Analysis (TGA):

    • Perform TGA first to determine the onset of thermal degradation.[18][19] This is crucial to avoid degrading the sample during the subsequent DSC analysis.

    • Cut a small sample (5-10 mg) from the conditioned film.

    • Place the sample in a TGA pan.

    • Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.

    • Record the temperature at which 1-2% weight loss occurs. This is the degradation onset temperature and should be the upper limit for the DSC scan.[18]

  • Differential Scanning Calorimetry (DSC):

    • Cut a small sample (5-10 mg) from the conditioned film and seal it in an aluminum DSC pan.

    • Use a heat-cool-heat cycle to erase the thermal history of the film.[17] A typical cycle:

      • Heat from 25°C to a temperature below the degradation onset (determined by TGA) at 10°C/min.

      • Cool rapidly to -50°C (or a temperature well below the expected Tg).

      • Heat again from -50°C to the upper limit at 10°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.

    • Expert Insight: A significant, concentration-dependent decrease in Tg compared to the unplasticized control is the primary indicator of effective plasticization.[20]

Data Presentation:

Plasticizer Concentration (phr)Onset Degradation Temp (°C) (from TGA)Glass Transition Temp (Tg) (°C) (from DSC)
0 (Control)
10
20
30
40

Tensile testing quantifies the changes in a material's strength and flexibility.[16]

Procedure:

  • Specimen Preparation: Using a die cutter, cut at least five "dog-bone" shaped specimens from each film formulation according to ASTM D638 specifications.[16]

  • Measurement: Measure the thickness and width of the narrow section of each specimen.

  • Testing:

    • Mount a specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant strain rate (e.g., 50 mm/min for flexible plastics per ISO 527) until the specimen fractures.[16]

    • Record the force and elongation throughout the test.

  • Calculation: From the resulting stress-strain curve, determine the following for each specimen and calculate the average for each formulation:

    • Tensile Strength at Break (MPa): The maximum stress the material can withstand before breaking.[21]

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Young's Modulus (MPa): The slope of the initial linear portion of the curve, representing the material's stiffness.

    • Expected Outcome: Effective plasticizers will decrease tensile strength and Young's modulus while significantly increasing the elongation at break.[21][22][23]

Data Presentation:

Plasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
0 (Control)
10
20
30
40
Part C: Protocol for Assessment of Plasticizer Permanence

Plasticizer migration, or leaching, is a critical failure mode that can lead to embrittlement of the plastic and contamination of surrounding materials.[24] This accelerated test provides a measure of permanence.

Procedure:

  • Sample Preparation: Cut three 2 cm x 2 cm squares from each film formulation.

  • Initial Weighing: Accurately weigh each square to four decimal places (W_initial).

  • Immersion: Place each square in a separate vial containing 20 mL of a relevant food simulant or solvent (e.g., isooctane for fatty contact or 10% ethanol for aqueous contact).[25]

  • Incubation: Seal the vials and place them in an oven at a specified condition, for example, 40°C for 10 days, to simulate long-term contact.[25]

  • Drying and Final Weighing:

    • After incubation, remove the film squares from the solvent.

    • Gently pat them dry with lint-free paper.

    • Dry the films in a vacuum oven at 40°C for 24 hours to remove any absorbed solvent.

    • Accurately re-weigh each square (W_final).

  • Calculation: Calculate the percent weight loss due to plasticizer migration:

    • % Weight Loss = [(W_initial - W_final) / W_initial] * 100

    • Trustworthiness: Low weight loss indicates good permanence, which is highly desirable for applications requiring long-term stability and safety.[24]

Data Synthesis and Performance Evaluation

The ultimate assessment of this compound as a plasticizer requires a holistic interpretation of the data.

Caption: A logic diagram for synthesizing experimental results into a final performance assessment.

An ideal plasticizer will exhibit a strong correlation between increasing concentration and a significant drop in Tg. It will transform the polymer from brittle to ductile, evidenced by a large increase in elongation at break without an excessive loss of tensile strength. Crucially, it must demonstrate low migration to be considered safe and durable for long-term applications.

Safety and Handling of this compound

As a chemical reagent, this compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][14]

  • Ventilation: All handling, weighing, and dissolution steps should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][14]

  • Ingestion and Contact: Harmful if swallowed. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10][14]

  • Fire Safety: this compound is a combustible liquid. Keep away from open flames, sparks, and hot surfaces.[9][14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising structural motif for the development of next-generation plasticizers. Its ether-alcohol functionality suggests a strong potential for efficient plasticization of polar polymers. The protocols detailed in this guide provide a robust and self-validating framework for any research or industrial lab to thoroughly characterize its performance. By systematically evaluating its impact on thermal and mechanical properties, alongside its permanence within the polymer matrix, scientists can generate the high-quality data needed to qualify this compound for advanced and demanding applications, paving the way for safer, high-performance polymer materials.

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Application Notes and Protocols for High-Temperature Reactions with 4-Butoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: Navigating the Thermal Landscape of 4-Butoxybutan-1-ol

This compound, a bifunctional molecule incorporating both an ether and a primary alcohol, presents a versatile platform for the synthesis of a variety of chemical intermediates. Its structure allows for selective reactions at the hydroxyl group, such as oxidation or dehydrogenation, as well as reactions involving the ether linkage, particularly at elevated temperatures. The exploration of high-temperature reaction pathways unlocks opportunities for novel transformations and process intensification. However, harnessing the reactivity of this compound at elevated temperatures demands a thorough understanding of its thermal stability, potential hazards, and the precise control of reaction parameters.

This technical guide provides a comprehensive framework for designing and executing high-temperature reactions with this compound. Moving beyond a simple recitation of steps, this document elucidates the rationale behind the recommended procedures, emphasizing safety, experimental robustness, and the generation of reliable, reproducible data. As a self-validating system, the protocols herein are designed to ensure that the experimental setup and procedures inherently contribute to the integrity of the results.

Section 1: Foundational Knowledge - Physicochemical Properties and Safety Imperatives

A deep understanding of the substrate is paramount for safe and successful experimentation. This compound is a combustible liquid with specific hazards that must be managed, particularly at high temperatures.[1]

PropertyValueSource
Molecular Formula C₈H₁₈O₂PubChem[1]
Molecular Weight 146.23 g/mol PubChem[1]
Boiling Point 216.3 °C at 760 mmHg (Predicted)ChemicalBook[2]
Flash Point 97 °C (Closed Cup)PubChem[1]
Hazards Combustible liquid, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.PubChem[1]

Critical Safety Considerations:

  • Peroxide Formation: Like many ethers, this compound has the potential to form explosive peroxides upon exposure to air and light, a risk that can be exacerbated by heat.[3][4][5][6][7] It is crucial to use fresh, inhibitor-stabilized this compound and to test for the presence of peroxides before heating. Never distill to dryness.

  • Combustibility: As a combustible liquid, this compound and its vapors can ignite.[1] All high-temperature experiments must be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate fire suppression equipment readily available.

Section 2: The Experimental Nexus - Reactor Design and Safety Systems

The choice of reactor is critical for controlling high-temperature reactions. For reactions involving combustible liquids like this compound, a continuous flow reactor offers significant safety and operational advantages over traditional batch setups by minimizing the volume of hazardous material at high temperatures at any given time.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reactor High-Temperature Flow Reactor cluster_analysis In-Situ Monitoring & Collection Reagent This compound (Peroxide Test) Pump Syringe Pump Reagent->Pump Solvent High-Boiling Solvent (e.g., Dodecane) Solvent->Pump Catalyst Catalyst Slurry Catalyst->Pump Reactor Heated Coil Reactor (e.g., Stainless Steel) Pump->Reactor Controlled Flow Rate FTIR In-Situ FTIR/Raman Probe Reactor->FTIR Reaction Mixture Pressure Back Pressure Regulator Collection Product Collection (Cooled) Pressure->Collection Controlled Pressure FTIR->Pressure Dehydrogenation_Pathway Reactant This compound Product 4-Butoxybutanal Reactant->Product          -2H (Dehydrogenation) Catalyst Heterogeneous Catalyst (e.g., Copper Chromite) Byproduct H₂ Product->Byproduct Byproduct

Caption: Catalytic dehydrogenation of this compound.

Catalyst Selection:

  • Copper Chromite: These catalysts are well-established for the dehydrogenation of alcohols to aldehydes and ketones. They typically require activation via reduction in a hydrogen stream at elevated temperatures (e.g., 200-300 °C). [8][9]The reaction is generally performed in the vapor phase or in a high-boiling solvent.

  • Noble Metal Catalysts: Supported platinum or ruthenium catalysts can also be effective for alcohol dehydrogenation. [10]These are often highly active but can be more expensive. Silver-based catalysts have also shown promise in alcohol dehydrogenation reactions. [11]

Catalytic Dehydration and Cyclization

At higher temperatures and in the presence of acidic catalysts, dehydration and subsequent cyclization can occur.

Dehydration_Pathway Reactant This compound Intermediate Intramolecular Cyclization Intermediate Reactant->Intermediate Dehydration Catalyst Solid Acid Catalyst (e.g., Sulfated Zirconia) Product1 Tetrahydrofuran (THF) Intermediate->Product1 Product2 Butanol Intermediate->Product2

Caption: Potential dehydration and cyclization pathways of this compound.

Catalyst Selection:

  • Sulfated Zirconia: These solid acid catalysts are known for their high thermal stability and acidity, making them suitable for high-temperature dehydration reactions. [12][13]The acidity can be tuned by varying the sulfate loading and calcination temperature.

  • Tungstated Zirconia: Similar to sulfated zirconia, these materials exhibit strong Brønsted acidity and are effective for the dehydration of long-chain alcohols. [14][15][16]

Section 4: Protocols for High-Temperature Reactions

The following protocols are provided as a starting point for the investigation of high-temperature reactions of this compound. Users must perform a thorough risk assessment and preliminary thermal analysis (TGA/DSC) of the starting material before proceeding.

Protocol 1: Catalytic Dehydrogenation in a Flow Reactor

Objective: To synthesize 4-butoxybutanal via catalytic dehydrogenation of this compound.

Materials:

  • This compound (inhibitor-stabilized, peroxide-free)

  • Copper chromite catalyst (e.g., commercial grade)

  • High-boiling point solvent (e.g., dodecane, degassed)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-temperature flow reactor system as described in Section 2.

  • In-situ FTIR or Raman spectrometer with a high-pressure flow cell.

  • Gas chromatograph-mass spectrometer (GC-MS) for offline analysis.

Procedure:

  • Catalyst Activation: Pack the reactor coil with the copper chromite catalyst. Heat the reactor to 250 °C under a flow of 5% hydrogen in nitrogen for 4 hours to activate the catalyst. After activation, switch to a pure nitrogen flow and cool to the desired reaction temperature.

  • Reagent Preparation: Prepare a solution of this compound in dodecane (e.g., 1 M). Ensure the solution is thoroughly degassed.

  • Reaction Execution:

    • Set the reactor temperature to 220-260 °C.

    • Set the back pressure regulator to 10-20 bar.

    • Pump the reactant solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., 10-30 minutes).

  • In-Situ Monitoring:

    • Use in-situ FTIR or Raman spectroscopy to monitor the reaction progress. Key spectral changes to observe include the disappearance of the O-H stretch of the alcohol and the appearance of the C=O stretch of the aldehyde.

  • Product Collection and Analysis:

    • Collect the reactor effluent in a cooled collection vessel.

    • Analyze the product mixture by GC-MS to identify and quantify the products and any unreacted starting material.

Protocol 2: Catalytic Dehydration/Cyclization in a Flow Reactor

Objective: To investigate the catalytic dehydration and cyclization of this compound.

Materials:

  • This compound (inhibitor-stabilized, peroxide-free)

  • Sulfated zirconia catalyst (prepared or commercial)

  • High-boiling point solvent (e.g., dodecane, degassed)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Same as Protocol 1.

Procedure:

  • Catalyst Preparation: Pack the reactor coil with the sulfated zirconia catalyst. Heat the reactor to the desired reaction temperature under a flow of nitrogen.

  • Reagent Preparation: Prepare a solution of this compound in dodecane (e.g., 1 M). Ensure the solution is thoroughly degassed.

  • Reaction Execution:

    • Set the reactor temperature to 250-350 °C.

    • Set the back pressure regulator to 10-20 bar.

    • Pump the reactant solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., 5-20 minutes).

  • In-Situ Monitoring:

    • Use in-situ FTIR or Raman spectroscopy to monitor the reaction. Look for the disappearance of the O-H stretch and changes in the C-O stretching region, which may indicate the formation of new ether linkages (e.g., THF).

  • Product Collection and Analysis:

    • Collect the reactor effluent in a cooled collection vessel.

    • Analyze the product mixture by GC-MS to identify potential products such as tetrahydrofuran, butanol, and other dehydration products.

Section 5: In-Situ Reaction Monitoring - A Window into the Reaction

In-situ spectroscopic techniques are invaluable for monitoring high-temperature reactions in real-time, providing kinetic data and insights into reaction mechanisms without the need for sampling.

  • Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is particularly useful for monitoring changes in functional groups. For the reactions of this compound, the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a sharp C=O stretching band (around 1720 cm⁻¹) for aldehyde formation can be readily tracked. [3][17]* Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly advantageous for reactions in aqueous media or for monitoring non-polar functional groups. It can be used to monitor the C-O and C-C skeletal vibrations, providing a detailed fingerprint of the molecular transformations. [5][18][19]

Conclusion: A Path Forward for High-Temperature Synthesis

The high-temperature reactions of this compound offer a rich field for chemical exploration. By employing a robust experimental setup, prioritizing safety, and utilizing modern analytical techniques, researchers can confidently and effectively investigate these challenging yet rewarding transformations. The protocols and guidelines presented here provide a solid foundation for this endeavor, empowering scientists to push the boundaries of chemical synthesis while maintaining the highest standards of scientific integrity and safety.

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Purification methods for 4-Butoxybutan-1-ol post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 4-Butoxybutan-1-ol Post-Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable bifunctional molecule, serving as a solvent and an intermediate in the synthesis of materials such as biomedical polyurethanes.[1][2] Achieving high purity of this compound post-synthesis is critical for ensuring the desired physicochemical properties and reactivity in downstream applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. It details methodologies including liquid-liquid extraction, vacuum fractional distillation, and column chromatography, explaining the scientific rationale behind each technique. Furthermore, it outlines key analytical methods for purity verification.

Introduction: The Synthetic Landscape and the Imperative for Purity

This compound is commonly synthesized via the Williamson ether synthesis, a robust SN2 reaction.[3][4][5] A typical route involves the reaction of the mono-alkoxide of 1,4-butanediol with an n-butyl halide (e.g., n-butyl bromide).

While effective, this synthesis invariably yields a crude product mixture containing unreacted starting materials, byproducts, and residual solvents. The presence of these impurities can interfere with subsequent reactions, alter the properties of resulting polymers, or introduce toxicity in biomedical applications. Therefore, a multi-step, rational purification strategy is not merely recommended but essential.

Characterizing the Target Molecule and Its Contaminants

A successful purification strategy begins with a thorough understanding of the target compound and potential impurities.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₈O₂[1][6][7]
Molecular Weight 146.23 g/mol [1][6][7]
Appearance Clear, colorless oil[1][8]
Boiling Point 219.5°C at 760 mmHg[8]
Density 0.889 g/cm³[8]
Solubility Sparingly soluble in Chloroform, slightly in Methanol[1][8]
Common Post-Synthesis Impurities
  • Unreacted 1,4-butanediol: Highly polar and water-soluble.

  • Unreacted n-butanol/n-butyl halide: More volatile than the final product.

  • 1,4-Dibutoxybutane: A non-polar byproduct from the dialkylation of 1,4-butanediol. Its boiling point is close to the product, posing a challenge for distillation.

  • Dibutyl ether: A non-polar byproduct from the self-condensation of n-butanol.

  • Inorganic Salts: Byproducts from the reaction (e.g., NaBr) and residual base (e.g., NaOH, NaH).

Strategic Purification Workflow

The purification process is designed as a sequence of steps, each targeting a specific class of impurities. The overall workflow can be visualized as follows:

G crude Crude Reaction Mixture quench Aqueous Quench crude->quench Neutralize & Dissolve Salts lle Liquid-Liquid Extraction (LLE) quench->lle Separate Phases dry Drying Organic Phase lle->dry Remove Water concentrate Solvent Removal dry->concentrate Concentrate Crude Product distill Vacuum Distillation concentrate->distill Remove Volatiles & High Boilers chrom Column Chromatography distill->chrom (Optional) Remove Isomeric Byproducts pure Pure this compound distill->pure chrom->pure analysis Purity Analysis (GC, NMR) pure->analysis

Caption: General post-synthesis purification workflow.

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Bulk Impurity Removal

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10] This step is highly effective for removing water-soluble inorganic salts, unreacted 1,4-butanediol, and any base used in the synthesis.[11][12]

Protocol:

  • Quenching: Carefully quench the crude reaction mixture by slowly adding it to a beaker of deionized water with stirring. If a strong base like sodium hydride was used, this step must be performed in an ice bath with extreme caution to manage the exothermic reaction and hydrogen gas evolution.

  • Transfer: Transfer the quenched mixture to a separatory funnel of appropriate size. If the crude product is viscous, dilute it with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to facilitate phase separation.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer will contain dissolved salts and 1,4-butanediol, while the organic layer retains this compound and other non-polar impurities.[12]

  • Washing: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with:

    • Deionized water (2x)

    • Saturated aqueous NaCl (brine) solution (1x). The brine wash helps to break emulsions and removes residual water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Stir for 15-20 minutes.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude, dry product.

Protocol 2: Vacuum Fractional Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[13] Given the high atmospheric boiling point of this compound (219.5°C)[8], vacuum distillation is essential to lower the boiling point and prevent thermal decomposition. This step effectively removes low-boiling impurities (e.g., n-butanol, residual solvents) and high-boiling residues.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated Vigreux column to provide sufficient theoretical plates for separation without significant product loss. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charge the Flask: Transfer the crude product from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Gradually apply vacuum from a vacuum pump, protecting it with a cold trap. A pressure of 1-10 mmHg is typically effective.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which will contain residual solvents and volatile impurities like n-butanol (Boiling point: 117.6°C at atm)[14].

    • Main Fraction: As the temperature stabilizes, collect the main fraction corresponding to pure this compound. The boiling point will depend on the applied vacuum.

    • Residue: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues. The remaining material will contain high-boiling impurities like 1,4-dibutoxybutane and polymeric substances.

Protocol 3: High-Performance Column Chromatography

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[15] This method is particularly useful for removing impurities with polarities and boiling points very close to the product, such as 1,4-dibutoxybutane, which may be difficult to separate by distillation alone.[16]

Protocol:

  • Stationary Phase Selection: Use silica gel (70-230 mesh) as the standard stationary phase.

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Method Development: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The target Rf for this compound should be approximately 0.3-0.4 for good separation.[1] A likely starting ratio is Hexane:Ethyl Acetate = 6:4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column to avoid air bubbles.

  • Sample Loading: Concentrate the crude or distilled product and adsorb it onto a small amount of silica gel. Carefully add this solid to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks. Monitor the separation by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Choosing the Right Purification Path

The required level of purity dictates the necessary steps. This decision tree can guide the process:

G start Crude Product q1 Are inorganic salts or highly polar impurities present? start->q1 lle Perform Liquid-Liquid Extraction (Protocol 1) q1->lle Yes q2 Are volatile or high-boiling impurities present? q1->q2 No lle->q2 distill Perform Vacuum Distillation (Protocol 2) q2->distill Yes q3 Is ultra-high purity (>99%) or removal of isomers required? q2->q3 No distill->q3 chrom Perform Column Chromatography (Protocol 3) q3->chrom Yes end Purified Product q3->end No chrom->end

Caption: Decision tree for selecting a purification method.

Purity Assessment and Verification

Post-purification analysis is crucial to confirm the success of the chosen protocol.

  • Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds. It can effectively quantify residual solvents and byproducts like n-butanol and dibutyl ether.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the product and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[1][19]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally sensitive impurities that may not be suitable for GC analysis.[13][18]

Safety and Handling

This compound presents several hazards. Always consult the Safety Data Sheet (SDS) before handling.[20]

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[6][20][21]

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

    • Keep away from sources of ignition.[8]

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and effectively purify this compound to the high standard required for demanding scientific and developmental applications.

References

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

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4-Butoxybutan-1-ol as a precursor for other chemical syntheses

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 4-Butoxybutan-1-ol

Authored by: A Senior Application Scientist

This compound (CAS No. 4161-24-4), a bifunctional molecule featuring both an ether linkage and a primary alcohol, serves as a versatile and valuable precursor in modern organic synthesis.[1][2] Its unique structure allows for a wide range of chemical transformations, enabling the synthesis of diverse downstream products, including aldehydes, carboxylic acids, esters, and polymers. This guide provides a comprehensive overview of its chemical properties, key synthetic applications, and detailed, field-proven protocols for its use in research, development, and manufacturing settings. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity target molecules.

Introduction to this compound: A Profile

This compound is a clear, colorless oil with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol .[1][3] Its structure consists of a butyl ether group attached to a butanol backbone, providing a molecule with both nucleophilic (hydroxyl group) and relatively inert (ether linkage) functionalities. This structural dichotomy is the cornerstone of its utility as a synthetic precursor. The primary alcohol group is the main site of reactivity, susceptible to oxidation, esterification, and etherification, while the butoxy group imparts lipophilicity and can influence the physical properties of the resulting derivatives.

Physicochemical and Safety Data

A thorough understanding of the precursor's properties and hazards is paramount for safe and effective experimental design.

PropertyValueSource
CAS Number 4161-24-4[1][2]
Molecular Formula C₈H₁₈O₂[1][3]
Molecular Weight 146.23 g/mol [1][3]
Appearance Clear, colorless oil[3][4]
Density ~0.881 g/cm³[5]
Boiling Point Data not consistently available; related C6 ether alcohol boils at 183.2°C[6]
Solubility Miscible with many organic solvents.

Safety Profile: According to GHS classifications, this compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][7][8]

Core Handling and Storage Protocol

Proper handling is crucial to maintain chemical integrity and ensure laboratory safety.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4][7]

  • Storage: Store in a cool, dry, well-ventilated place away from ignition sources. Keep the container tightly closed.[5][7] Recommended long-term storage is at 4°C.[3]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[4] Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local regulations.[4]

G Safe Handling Workflow A Acquire this compound B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Perform Synthesis C->D E Store Securely (Cool, Dry, Tightly Sealed) D->E F Dispose of Waste (Follow Regulations) D->F G Synthetic Pathways from this compound Precursor This compound Aldehyde 4-Butoxybutanal Precursor->Aldehyde Mild Oxidation Acid 4-Butoxybutanoic Acid Precursor->Acid Strong Oxidation Ester 4-Butoxybutyl Esters Precursor->Ester Esterification Ether Dialkyl Ethers Precursor->Ether Etherification Polymer Polyurethane Component Precursor->Polymer Polyaddition Aldehyde->Acid Further Oxidation

Caption: Major synthetic routes originating from this compound.

Oxidation: Accessing Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group is a fundamental transformation. The choice of oxidizing agent and reaction conditions dictates the final product, allowing for selective synthesis of either the corresponding aldehyde or carboxylic acid.

  • Causality: Mild oxidizing agents, such as pyridinium chlorochromate (PCC), or controlled reactions with systems like Fenton's reagent, can halt the oxidation at the aldehyde stage. [9]To achieve this, the aldehyde product must be removed from the reaction mixture as it forms (e.g., by distillation) to prevent over-oxidation. [10]Conversely, strong oxidizing agents like potassium dichromate in an acidic medium, especially when heated under reflux, will fully oxidize the primary alcohol to a carboxylic acid. [10][11] Protocol 2.1.1: Synthesis of 4-Butoxybutanoic Acid (Strong Oxidation)

This protocol details the exhaustive oxidation of this compound to its corresponding carboxylic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) with a 1.5 M solution of sulfuric acid.

  • Reagent Addition: While stirring, slowly add a solution of potassium dichromate(VI) (0.7 eq) in water to the flask. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the mixture to reflux (typically >100°C) for 2 hours. The solution will turn from orange to a green-blue color, indicating the reduction of Cr₂O₇²⁻ to Cr³⁺.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic extracts and wash with a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-butoxybutanoic acid.

  • Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (confirming the presence of a broad O-H stretch and a C=O stretch around 1710 cm⁻¹).

Esterification: Synthesis of Functional Esters

The reaction of this compound with carboxylic acids, known as Fischer esterification, is a robust method for producing a wide array of esters. [12][13]These esters can be used as fragrances, solvents, or plasticizers.

  • Causality: Fischer esterification is an acid-catalyzed equilibrium process. [12]The reaction is typically performed using an excess of one reactant (often the alcohol) or by removing water as it forms to drive the equilibrium towards the product side. [12][14]Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). [12] Protocol 2.2.1: Synthesis of 4-Butoxybutyl Acetate

This protocol provides a method for synthesizing a simple ester derivative.

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (1.2 eq).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the alcohol mass).

  • Reaction: Heat the mixture to reflux for 3-4 hours using a heating mantle.

  • Work-up: After cooling, carefully neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases. Wash subsequently with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure 4-butoxybutyl acetate.

  • Validation: Confirm product identity via GC-MS and NMR spectroscopy.

Reactant (Carboxylic Acid)Product EsterPotential Application
Acetic Acid4-Butoxybutyl AcetateSolvent, Fragrance
Butyric Acid4-Butoxybutyl ButyrateFlavoring Agent [15]
Adipic Acid (diacid)Bis(4-butoxybutyl) AdipatePlasticizer, Polyester Precursor
Applications in Polymer Science

Derivatives of butanol and butanediol are foundational monomers in the polymer industry, particularly for polyesters and polyurethanes. [13][16]While this compound is a monofunctional alcohol, it can be used as a chain-terminating agent to control molecular weight or to introduce flexible side chains that modify polymer properties. Its most significant contribution, however, is as a precursor to other polymer-relevant molecules. For example, it is used in the synthesis of components for biomedical polyurethanes, where it can be incorporated to create materials for scaffolds. [3][17]

Conclusion

This compound is a highly adaptable chemical precursor whose value lies in the straightforward and high-yielding transformations of its primary alcohol group. By selecting the appropriate reagents and conditions, chemists can readily access a range of valuable downstream products, including aldehydes, carboxylic acids, and a diverse library of esters. Its application extends into materials science, highlighting its role as a building block for functional polymers. The protocols and principles outlined in this guide provide a solid foundation for researchers and developers to harness the full synthetic potential of this versatile molecule.

References

  • Safety Data Sheet: 4-Butoxybutyl alcohol this compound. Chemos GmbH & Co. KG. [Link]

  • This compound | C8H18O2 | CID 20111. PubChem. [Link]

  • Ficha de Datos de Seguridad: 4-Butoxybutyl alcohol this compound. Chemos GmbH & Co. KG. [Link]

  • 4-Methoxybutan-1-ol - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]

  • 1-Butanol, 4-butoxy-. NIST WebBook. [Link]

  • 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol. PubChem. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Coupled biosynthesis and esterification of 1,2,4-butanetriol to simplify its separation from fermentation broth. PMC. [Link]

  • Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
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  • What's the difference between 1-butanol and 4-butanol (in terms of structure)?. Quora. [Link]

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  • 15.7: Preparation of Esters. Chemistry LibreTexts. [Link]

  • Determining the Product of the Oxidation of Butan-1-ol with Acidified Potassium Dichromate under Reflux. Nagwa. [Link]

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  • Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important. Royal Society of Chemistry. [Link]

  • Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1 MVI 0277. YouTube. [Link]

  • Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI. [Link]

  • Oxidation of Alcohols 5 MS. Physics & Maths Tutor. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 4-Butoxybutan-1-ol Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of 4-Butoxybutan-1-ol polymerization. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges, particularly the emergence of side reactions that can compromise the integrity of your polymer synthesis. Our approach is rooted in a deep understanding of cationic ring-opening polymerization (CROP) mechanisms to empower you with the knowledge to optimize your experimental outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during the polymerization of this compound.

Issue 1: Low Polymer Yield or Incomplete Monomer Conversion

Question: My polymerization of this compound is resulting in a low yield of polymer, and I'm observing a significant amount of unreacted monomer. What are the likely causes and how can I fix this?

Answer:

Low polymer yield is a common issue in cationic ring-opening polymerization and can often be traced back to several key factors that lead to premature termination of the growing polymer chains.

Possible Causes & Solutions:

  • Presence of Nucleophilic Impurities: Water is a primary culprit in terminating cationic polymerizations.[1] Protic impurities like residual alcohols from synthesis or atmospheric moisture can react with the propagating cationic center, effectively killing the chain.

    • Solution: Rigorous purification of the this compound monomer is critical. Techniques such as distillation over a suitable drying agent (e.g., calcium hydride) immediately before use are highly recommended. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Initiation: The choice and concentration of the initiator and co-initiator are crucial for efficient polymerization.[2][3] An insufficient concentration or a poorly chosen initiator system may not generate enough active cationic species to achieve high conversion.

    • Solution: Re-evaluate your initiator system. Common initiators for cationic ring-opening polymerization of cyclic ethers include strong protic acids (e.g., triflic acid) or a combination of a Lewis acid with a proton source.[4] Titrate the initiator and co-initiator concentrations to find the optimal ratio for your system.

  • Suboptimal Reaction Temperature: The polymerization of cyclic ethers is highly sensitive to temperature.[4][5] While higher temperatures can increase the rate of polymerization, they can also promote side reactions, including termination.[6] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • Solution: Optimize the reaction temperature. Start with a lower temperature (e.g., 0 °C or below) and incrementally increase it to find a balance between a reasonable reaction rate and minimal side reactions. Monitoring the reaction kinetics at different temperatures can be highly informative.

Experimental Protocol: Monomer Purification

  • Drying: Stir the this compound monomer over calcium hydride (CaH₂) under an inert atmosphere for at least 24 hours.

  • Distillation: Perform a vacuum distillation of the dried monomer, collecting the fraction that boils at the expected temperature for this compound.

  • Storage: Store the purified monomer under an inert atmosphere and over molecular sieves to prevent re-exposure to moisture.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Question: The GPC analysis of my poly(this compound) shows a broad molecular weight distribution (PDI > 1.5). What is causing this and how can I achieve a more uniform polymer?

Answer:

A broad molecular weight distribution is typically indicative of a lack of control over the polymerization process, often due to the occurrence of chain transfer reactions and/or slow initiation relative to propagation.[7][8]

Possible Causes & Solutions:

  • Chain Transfer Reactions: The growing cationic polymer chain can transfer its positive charge to another molecule, terminating the original chain and initiating a new one. This leads to a wider range of polymer chain lengths.[7]

    • Chain Transfer to Monomer: The active center can be transferred to an unreacted monomer molecule.

    • Chain Transfer to Polymer: The propagating chain can react with the ether linkages of another polymer chain, leading to branching and a broader PDI.

    • Chain Transfer to Impurities: As mentioned previously, water and other nucleophiles are potent chain transfer agents.

    • Solution:

      • Lower the Reaction Temperature: Reducing the temperature can suppress the rate of chain transfer reactions more significantly than the rate of propagation.

      • Optimize Monomer and Initiator Concentrations: A higher monomer concentration can favor propagation over chain transfer. Adjusting the initiator concentration can also influence the balance of these reactions.[2][9]

      • Utilize a "Living" Polymerization System: Employing conditions that promote living cationic polymerization can significantly narrow the PDI. This often involves using a fast and efficient initiation system and minimizing termination and chain transfer reactions.[10][11]

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, new polymer chains will be initiated throughout the course of the reaction, resulting in a broad distribution of chain lengths.

    • Solution: Select an initiator system that provides rapid and quantitative initiation. The goal is to have all polymer chains start growing at approximately the same time.

Workflow for Troubleshooting Broad PDI

G start Broad PDI Observed purify Rigorously Purify Monomer & Solvent start->purify temp Lower Reaction Temperature purify->temp initiator Optimize Initiator System (Concentration & Type) temp->initiator living Implement Living Polymerization Conditions initiator->living analyze Analyze Polymer by GPC living->analyze analyze->purify Unsuccessful narrow Narrow PDI Achieved analyze->narrow Successful

Caption: A logical workflow for troubleshooting broad molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: What is the likely polymerization mechanism for this compound?

A1: Given its chemical structure (a substituted cyclic ether, tetrahydrofuran derivative), the most probable mechanism for the polymerization of this compound is cationic ring-opening polymerization (CROP) .[12][13] This process is initiated by an electrophilic species that attacks the oxygen atom of the ether, leading to the opening of the ring and the formation of a propagating cationic species.

Q2: How can I effectively quench the polymerization of this compound?

A2: Quenching is a critical step to stop the polymerization at the desired time and prevent further reactions that could alter the polymer's properties. Effective quenching agents are typically nucleophilic. Common choices include:

  • Ammoniacal Methanol: A solution of ammonia in methanol is a gentle and effective quenching agent.

  • Amines: Primary or secondary amines, such as pyridine or triethylamine, can be used to neutralize the acidic catalyst and terminate the growing chains.[14]

  • Alcohols: While alcohols can act as chain transfer agents during polymerization, they can also be used in excess to quench the reaction.

Experimental Protocol: Quenching the Polymerization

  • At the desired reaction time, cool the reaction mixture in an ice bath.

  • Slowly add a pre-determined amount of the quenching agent (e.g., ammoniacal methanol) to the reaction mixture while stirring vigorously.

  • Allow the mixture to stir for a short period (e.g., 15-30 minutes) to ensure complete quenching.

  • Proceed with polymer isolation and purification, for example, by precipitation in a non-solvent like cold methanol or hexane.[]

Q3: How can I monitor the monomer conversion during the polymerization?

A3: Monitoring monomer conversion is essential for understanding the kinetics of your reaction and for stopping it at the desired molecular weight. Several techniques can be employed:[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful quantitative technique. By integrating the signals corresponding to the monomer and the polymer, and comparing them to an internal standard, you can accurately determine the monomer conversion over time.[19][20]

  • Gas Chromatography (GC): GC can be used to measure the concentration of the remaining monomer in the reaction mixture at different time points. This requires calibration with a known concentration of the monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Real-time FTIR can track the disappearance of specific vibrational bands associated with the monomer.[18]

Q4: What is the potential impact of the butoxy side chain on the polymerization?

A4: The butoxy side chain in this compound can influence the polymerization in several ways compared to unsubstituted tetrahydrofuran:

  • Steric Hindrance: The bulky butoxy group may sterically hinder the approach of the monomer to the propagating cationic center, potentially slowing down the rate of polymerization.

  • Basicity of the Ether Oxygen: The electron-donating nature of the butoxy group might slightly increase the basicity of the ether oxygen in the ring, potentially affecting its reactivity towards the initiator and the propagating species.

  • Solubility: The butoxy side chain will influence the solubility of both the monomer and the resulting polymer, which is an important consideration when choosing a reaction solvent.

Q5: What are some common byproducts I should look for?

A5: Besides unreacted monomer and polymer of varying chain lengths, potential byproducts in the cationic ring-opening polymerization of cyclic ethers include:

  • Cyclic Oligomers: "Backbiting," where the growing polymer chain attacks itself, can lead to the formation of small cyclic oligomers.[21] This is more common in the polymerization of less strained rings.

  • Products of Chain Transfer: The termination of a polymer chain through a chain transfer reaction will result in a "dead" polymer chain with a specific end-group, depending on the chain transfer agent (e.g., a hydroxyl end-group if water was the agent).

Analytical Techniques for Byproduct Identification

TechniqueInformation Provided
Gel Permeation Chromatography (GPC/SEC) Provides information on the molecular weight distribution of the polymer and can reveal the presence of low molecular weight oligomers.[22][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can be used to identify the end-groups of the polymer chains and to detect the presence of cyclic oligomers or other structural irregularities.[24]
Mass Spectrometry (e.g., MALDI-TOF) Can be used to identify the exact mass of low molecular weight species, including cyclic oligomers and short polymer chains.

Mechanism of a Key Side Reaction: Chain Transfer to Water

G propagating Propagating Polymer Chain ~[O(CH₂)₄]n-O⁺(CH₂)₄~ terminated Terminated Polymer Chain ~[O(CH₂)₄]n-OH propagating->terminated Reacts with water H₂O (Water Impurity) water->terminated protonated_water H₃O⁺ (Hydronium Ion) terminated->protonated_water Releases new_initiation Initiation of a New Chain protonated_water->new_initiation Can initiate

Caption: Chain transfer to water terminates a growing polymer chain and generates a new initiating species.

References

  • Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University. [Link]

  • Crivello, J. V. (2008). Effect of Temperature on the Cationic Photopolymerization of Epoxides. Journal of Macromolecular Science, Part A, 45(8), 591-598. [Link]

  • Roan, J. P., et al. (2022). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society. [Link]

  • Crivello, J. V. (2008). Effect of Temperature on the Cationic Photopolymerization of Epoxides. ResearchGate. [Link]

  • Various Authors. (2013). How to measure a percentage conversion of monomer to polymer? ResearchGate. [Link]

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Optimizing temperature and pressure for 4-Butoxybutan-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 4-butoxybutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. The following sections are structured in a question-and-answer format to directly address specific issues related to temperature and pressure optimization in reactions such as etherification, esterification, and oxidation of this compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions with this compound.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming ethers, but it is sensitive to reaction conditions that can lead to low yields and side product formation.[1]

Question 1: My Williamson ether synthesis using this compound is resulting in a low yield of the desired ether. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Williamson ether synthesis are a frequent issue and can often be attributed to several factors related to temperature, pressure, and competing side reactions.[2]

Potential Causes & Solutions:

  • Incomplete Deprotonation: The first step is the formation of the alkoxide from this compound. If this deprotonation is incomplete, the unreacted alcohol will not participate in the ether formation, thus lowering the yield.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for generating the alkoxide.[3] Ensure anhydrous conditions, as water will consume the strong base.[2]

  • Competing Elimination Reaction (E2): This is a major side reaction, especially at higher temperatures. The alkoxide of this compound is a strong base and can promote the elimination of the alkyl halide to form an alkene, rather than substitution to form the ether.[4]

    • Solution:

      • Temperature Control: Lowering the reaction temperature generally favors the SN2 (substitution) pathway over the E2 (elimination) pathway.[4] A typical temperature range for Williamson ether synthesis is 50-100 °C.[1][5] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress before considering an increase.[5]

      • Choice of Alkyl Halide: Use a primary alkyl halide if possible, as they are less prone to elimination. Secondary alkyl halides will result in a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the elimination product.[3][4]

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion.[4] Protic solvents can slow the reaction rate.[1]

  • Phase Transfer Catalysis (PTC): For reactions involving two phases (e.g., a solid base and an organic solvent), the transfer of the alkoxide to the organic phase can be slow.

    • Solution: Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the reaction rate and yield.[5][6] PTC facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs, often allowing for the use of weaker bases and lower temperatures.[7][8][9]

Question 2: I am observing the formation of an alkene byproduct in my ether synthesis. How can I minimize this?

Answer:

Alkene formation is a clear indication that the E2 elimination reaction is outcompeting the desired SN2 substitution.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[4] Reducing the temperature is the most direct way to minimize alkene formation.

  • Re-evaluate Your Alkyl Halide: If you are using a secondary or tertiary alkyl halide, the propensity for elimination is high. If the desired ether is asymmetrical, consider synthesizing it via the alternative route using a primary alkyl halide.[4]

  • Use a Less Hindered Base: While you need a strong base to form the alkoxide, using an extremely bulky base can sometimes favor elimination. However, in the context of using the alkoxide of this compound, this is less of a concern. The primary focus should be on the alkyl halide and temperature.

Esterification Reactions

Esterification of this compound with a carboxylic acid is typically an equilibrium-limited reaction. Driving the reaction to completion is key to obtaining a high yield.

Question 3: My acid-catalyzed esterification of this compound has stalled, and the conversion to the ester is low. How can I drive the reaction to completion?

Answer:

Low conversion in esterification is usually due to the accumulation of water, which shifts the equilibrium back towards the reactants.

Strategies to Improve Ester Yield:

  • Water Removal: The most effective way to drive the equilibrium towards the product is to remove water as it is formed.

    • Azeotropic Distillation: If the reaction is run in a suitable solvent (e.g., toluene or hexane), a Dean-Stark apparatus can be used to azeotropically remove water.

  • Temperature Optimization:

    • Increasing the temperature will increase the reaction rate, but it will also affect the position of the equilibrium. The effect of temperature on the equilibrium constant depends on the enthalpy of the reaction. For many esterification reactions, the effect of temperature on the equilibrium is not large, so increasing the temperature primarily serves to reach equilibrium faster.[10]

  • Use of Excess Reactant: Using a large excess of one of the reactants (either this compound or the carboxylic acid, depending on cost and ease of removal) will shift the equilibrium towards the product side.[10]

  • Catalyst Loading: Ensure that an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The reaction rate is dependent on the catalyst concentration.[11]

Oxidation Reactions

The oxidation of the primary alcohol group in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.

Question 4: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting the carboxylic acid as a major byproduct. How can I improve the selectivity for the aldehyde?

Answer:

Over-oxidation to the carboxylic acid is a common problem when synthesizing aldehydes.

Methods to Enhance Aldehyde Selectivity:

  • Choice of Oxidizing Agent: Use a milder oxidizing agent that is selective for the conversion of primary alcohols to aldehydes. Examples include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidants like potassium permanganate or chromic acid will typically lead to the carboxylic acid.

  • Immediate Removal of the Aldehyde: Aldehydes are susceptible to further oxidation. If the boiling point of the aldehyde is lower than that of the starting alcohol and the reaction mixture, it can be distilled off as it is formed. This prevents it from being further oxidized.[12]

  • Temperature Control: Oxidation reactions are often exothermic. Running the reaction at a lower temperature can help to control the reaction rate and minimize over-oxidation.

Reaction TypeParameterRecommended Range/ConditionRationale
Etherification Temperature50 - 100 °C[1][5]Balances reaction rate and minimizes E2 elimination.[4]
PressureAtmosphericTypically not a critical parameter for liquid-phase synthesis.
SolventPolar aprotic (DMF, Acetonitrile)[5]Favors SN2 pathway by solvating the counter-ion.[4]
Esterification TemperatureVaries (often reflux)Increases reaction rate to reach equilibrium faster.[10]
PressureAtmospheric (or reduced for distillation)Reduced pressure can aid in the removal of water or the lower-boiling product.
CatalystAcid catalyst (e.g., H2SO4)Protonates the carbonyl oxygen, making it more electrophilic.
Oxidation (to Aldehyde) TemperatureOften low to moderate (e.g., 0 °C to room temp.)Controls exothermicity and reduces over-oxidation.
OxidantMild (e.g., PCC, DMP)Selectively oxidizes primary alcohols to aldehydes.

II. Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to consider when working with this compound at elevated temperatures?

A1: At elevated temperatures, particularly in the presence of acid or base, the main side reactions are dehydration to form an alkene or an ether, and for oxidation reactions, over-oxidation to the carboxylic acid. In ether synthesis, elimination of the alkyl halide is a significant competing reaction.[4][13]

Q2: How does pressure typically influence liquid-phase reactions of this compound?

A2: For most liquid-phase reactions conducted at temperatures below the boiling point of the solvent, pressure is not a primary variable for optimization. However, in a sealed reactor, increasing the temperature will lead to an increase in the autogenous pressure. If a gaseous reactant is used or a gaseous byproduct is formed, pressure will play a more significant role in the reaction kinetics and equilibrium.

Q3: Can phase-transfer catalysis be beneficial for reactions other than ether synthesis with this compound?

A3: Yes, phase-transfer catalysis can be advantageous in any two-phase reaction system where an ionic reagent needs to be transported into an organic phase. This could include certain oxidation reactions using an inorganic oxidant or nucleophilic substitution reactions with anionic nucleophiles.[6][9]

Q4: What is a good starting point for optimizing the temperature for a new reaction with this compound?

A4: A good starting point is to begin at a relatively low temperature (e.g., room temperature or slightly above) and monitor the reaction progress using a suitable analytical technique like TLC or GC. If the reaction is slow, the temperature can be gradually increased in increments (e.g., 10-20 °C) until a reasonable rate is achieved without significant byproduct formation.[2]

III. Experimental Protocols & Visualizations

Experimental Protocol: Williamson Ether Synthesis of 4-Butoxybutyl Methyl Ether

This protocol provides a general procedure for the synthesis of an ether from this compound using a phase-transfer catalyst.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), a polar aprotic solvent (e.g., acetonitrile), and a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 equivalents).

  • Base Addition: Add a solid base such as potassium carbonate (e.g., 1.5 equivalents).

  • Alkyl Halide Addition: Add the alkylating agent, in this case, methyl iodide (1.1 equivalents), dropwise to the stirred mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the solid base, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Diagrams

Williamson_Ether_Synthesis cluster_1 Step 2: SN2 Attack cluster_2 Side Reaction: E2 Elimination This compound This compound Alkoxide Alkoxide This compound->Alkoxide Ether Product Ether Product Alkoxide->Ether Product + Alkyl Halide Alkene Alkene Alkoxide->Alkene + Alkyl Halide Alkyl Halide Alkyl Halide Esterification_Equilibrium cluster_driving_equilibrium Driving the Reaction This compound This compound Ester Ester This compound->Ester + Carboxylic Acid - Water Carboxylic Acid Carboxylic Acid Ester->this compound + Water - Carboxylic Acid Water Water Remove Water Remove Water Excess Reactant Excess Reactant

Caption: Equilibrium nature of esterification and methods to drive the reaction towards the products.

IV. References

  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Retrieved from

  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from

  • (2025-08-06). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Retrieved from

  • (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. Retrieved from

  • BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions. Retrieved from

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from

  • (2021-01-28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved from

  • (2014-11-14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from

  • (2016). Williamson ether synthesis. Wikipedia. Retrieved from

  • (2014-10-24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from

  • (2017-10-09). Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1 MVI 0277. Retrieved from

  • (2019-11-01). KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. Retrieved from

  • (2025-08-05). Reaction Kinetics of the Homogeneously Catalyzed Esterification of 1-Butanol with Acetic Acid in a Wide Range of Initial Compositions. ResearchGate. Retrieved from

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Methods for stabilizing 4-Butoxybutan-1-ol for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Butoxybutan-1-ol

Document ID: TSC-BBO-001

Last Updated: January 22, 2026

Introduction: Understanding the Stability of this compound

Welcome to the technical support center for this compound (BBO). This molecule, with its dual ether and primary alcohol functionalities, is a valuable building block, particularly in the synthesis of advanced biomedical polyurethanes.[1][2] However, this bifunctional nature also presents specific challenges for its long-term storage and handling. The ether linkage is susceptible to autoxidation, a process that can lead to the formation of hazardous peroxide impurities. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions regarding the stability and safe handling of BBO, ensuring the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary chemical changes that occur when this compound degrades during storage?

The principal degradation pathway for this compound is autoxidation, which primarily targets the ether linkage. This is a free-radical chain reaction initiated by exposure to oxygen, and accelerated by light and heat.[3] The process leads to the formation of hydroperoxides and peroxides, which are unstable and can be explosive, especially upon concentration.[4][5]

Causality of Degradation: The hydrogen atoms on the carbon adjacent to the ether oxygen (the α-carbon) are particularly susceptible to abstraction by free radicals. The resulting carbon-centered radical reacts readily with atmospheric oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another BBO molecule, propagating the chain reaction and forming a hydroperoxide.

cluster_initiation Initiation cluster_propagation Propagation BBO This compound (R-H) R_radical Alkyl Radical (R•) BBO->R_radical Initiator Light, Heat, or Metal Contaminant Initiator->BBO H abstraction O2 Oxygen (O₂) R_radical->O2 Fast Reaction ROO_radical Peroxy Radical (ROO•) O2->ROO_radical BBO2 This compound (R-H) ROO_radical->BBO2 H abstraction ROOH Hydroperoxide (ROOH) ROO_radical->ROOH R_radical2 Alkyl Radical (R•) BBO2->R_radical2 R_radical2->O2 Chain Continues A Start: Assess Stored This compound B Check 'Date Opened'. Is it > 6 months ago? A->B C Visually Inspect Container (without shaking). See crystals, strata, or discoloration? B->C No G DO NOT USE. Contact EH&S for disposal. B->G Yes D Perform Peroxide Test (e.g., KI or test strips) C->D No C->G Yes E Peroxides < 10 ppm? D->E F SAFE TO USE (Recommended: Add fresh inhibitor) E->F Yes H Peroxides 10-100 ppm? E->H No H->G No (>100 ppm) I Consider peroxide removal (advanced users only) or contact EH&S for disposal. H->I Yes

Figure 2. Decision workflow for assessing aged this compound.

Visual Inspection Warning: If you observe crystalline solids, viscous oily layers, or significant discoloration in the container, do not move or open it . These can be signs of dangerously high peroxide concentrations. Contact your institution's Environmental Health & Safety (EH&S) department immediately.

Q3: What are the optimal conditions for the long-term storage of this compound?

To maximize shelf-life and minimize degradation, a multi-faceted approach to storage is essential. The goal is to mitigate all factors that initiate and promote autoxidation.

ParameterRecommendationRationale
Temperature 4°C (Refrigerator) Reduces the rate of chemical reactions, including peroxide formation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the autoxidation process. [3]
Container Original manufacturer's container; amber glass or opaque container.Protects from light, which can catalyze peroxide formation. [5]Keep container tightly sealed. [6]
Inhibitor Addition of an antioxidant like BHT (Butylated hydroxytoluene).Scavenges free radicals, interrupting the chain reaction of peroxide formation. [7]
Duration Use within 6 months of opening the container. [2]Minimizes the time for significant peroxide accumulation.

Experimental Protocols

Protocol 1: Quantitative Peroxide Testing (Potassium Iodide Method)

This protocol provides a semi-quantitative assessment of peroxide concentration. Always perform this procedure in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses and chemical-resistant gloves. [7] Materials:

  • 10 mL graduated cylinder

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Deionized water

  • Sample of this compound

Procedure:

  • Prepare Test Solution: In a clean test tube, dissolve approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid. The solution should be freshly prepared.

  • Sample Addition: In the 10 mL graduated cylinder, add 1 mL of the this compound to be tested.

  • Mix: Add the freshly prepared KI/acetic acid solution to the BBO in the cylinder. Cap and mix thoroughly for at least one minute.

  • Observation: Place the cylinder against a white background and observe the color of the solution.

    • Colorless/Pale Yellow: Peroxide concentration is likely < 10 ppm. The material is generally safe for use.

    • Bright Yellow to Brown: Peroxide concentration is ≥ 10 ppm. The material should be handled with caution. If the color is dark brown, concentrations may be dangerously high.

Protocol 2: Addition of Stabilizer for Long-Term Storage

For freshly opened or purified this compound intended for storage, adding a chemical inhibitor is a prudent measure. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant. [7] Materials:

  • Butylated hydroxytoluene (BHT), solid

  • This compound

  • Inert gas source (Argon or Nitrogen) with delivery system

Procedure:

  • Calculate BHT Amount: The typical concentration for BHT as an inhibitor is between 50 and 100 ppm. For 1 liter of BBO (density ≈ 0.88 g/mL), this corresponds to 44-88 mg of BHT. A common practice is to add approximately 1 gram per liter for robust stabilization. [7]2. Addition: Add the calculated amount of solid BHT directly to the BBO.

  • Inert Gas Purge: Before sealing the container, flush the headspace with a gentle stream of nitrogen or argon for 1-2 minutes. This displaces the atmospheric oxygen.

  • Seal and Label: Immediately seal the container tightly. On the label, indicate the addition of BHT, the concentration added, and the date.

  • Store: Place the stabilized material in a refrigerator at 4°C, away from light.

Important Note: Adding BHT slows the formation of new peroxides but does not destroy those already present in the solvent. [7]Therefore, it should only be added to fresh or tested, low-peroxide material.

References

  • Safety Data Sheet: 4-Butoxybutyl alcohol this compound. (2020). Chemos GmbH & Co. KG. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: 1-Butanol. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]

  • EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022). University of Washington. Retrieved January 22, 2026, from [Link]

  • Ethers - Handling and control of exposure. (2010). University of St Andrews. Retrieved January 22, 2026, from [Link]

  • Diethyl Ether - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved January 22, 2026, from [Link]

  • Stabilization of diethyl ether by the adition of ethanol. (2019). Science Madness Discussion Board. Retrieved January 22, 2026, from [Link]

  • Peroxide Forming Chemicals. (n.d.). University of Nebraska-Lincoln Environmental Health & Safety. Retrieved January 22, 2026, from [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. (n.d.). George Washington University Office of Clinical and Research Safety. Retrieved January 22, 2026, from [Link]

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Technical Support Center: 4-Butoxybutan-1-ol Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Butoxybutan-1-ol. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional molecule. This compound, with its primary alcohol and ether moieties, is susceptible to oxidative degradation, which can compromise experimental integrity, product purity, and safety. This guide provides in-depth, field-proven insights into the mechanisms of degradation and offers robust, actionable strategies for its prevention.

Frequently Asked Questions: The Science of Degradation

Q1: What is oxidative degradation and why is this compound particularly susceptible?

A1: Oxidative degradation is a series of chemical reactions involving atmospheric oxygen that alters the molecular structure of a compound. This compound is susceptible due to its two functional groups:

  • Ether Linkage: The ether group is prone to a process called autoxidation . This is a spontaneous, free-radical chain reaction where oxygen attacks the carbon atom adjacent to the ether oxygen.[1] This process forms dangerously unstable and potentially explosive hydroperoxides and dialkyl peroxides.[2][3] The reaction is initiated by light, heat, or the presence of contaminants and proceeds through initiation, propagation, and termination steps.[1]

  • Primary Alcohol: The primary alcohol group (-CH₂OH) can be oxidized to form first an aldehyde (4-butoxybutanal) and subsequently a carboxylic acid (4-butoxybutanoic acid).[4][5] This transformation not only creates impurities but also changes the chemical properties of the material, potentially impacting reaction outcomes and downstream applications.

Q2: What are the primary byproducts of this compound degradation?

A2: The degradation of this compound yields a mixture of impurities derived from the oxidation of its two functional groups. The principal byproducts are:

  • From Ether Autoxidation: this compound hydroperoxides.

  • From Alcohol Oxidation: 4-Butoxybutanal and 4-Butoxybutanoic acid.

The presence of these byproducts can lead to inconsistent experimental results, reduced product yields, and significant safety hazards, as hydroperoxides can decompose explosively upon heating or concentration.[1][6]

Q3: What environmental or experimental factors accelerate this degradation?

A3: Several factors can initiate or accelerate the oxidative degradation process:

  • Exposure to Air (Oxygen): Oxygen is the primary reactant in autoxidation.[3] The more a container is opened and exposed to the atmosphere, the greater the risk.

  • Exposure to Light: UV light can provide the energy needed to initiate the free-radical chain reaction.

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation. Long-term storage should be at controlled, cool temperatures.[7]

  • Presence of Metal Contaminants: Certain metal ions can act as catalysts, speeding up the degradation process.

  • Prolonged Storage: The risk and extent of peroxide formation increase significantly over time, especially in previously opened containers.[1]

Preventative Strategies: A Multi-Layered Approach to Stability

Ensuring the stability of this compound requires a proactive, multi-layered approach that combines proper physical storage with chemical intervention.

Foundational Strategy: Proper Storage and Handling

The first line of defense is minimizing exposure to accelerating factors.

  • Containers: Always store in tightly sealed, airtight containers to minimize contact with atmospheric oxygen.[8] Amber glass or opaque containers are recommended to block UV light.

  • Environment: Store containers in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8] A recommended long-term storage temperature is 4°C.[7]

  • Inventory Management: Purchase this compound in quantities that will be consumed promptly to avoid long-term storage of opened containers.[3] Always label containers with the date received and the date opened.

Advanced Strategy: Inert Atmosphere Blanketing

For high-purity applications or long-term storage, replacing the oxygen-rich headspace in a container with an inert gas is a highly effective technique.[9] This process is known as inerting or blanketing.[10]

  • Mechanism of Action: By displacing oxygen, you remove a key reactant required for the autoxidation chain reaction to begin, thereby preserving the chemical's integrity.[11][12]

  • Choice of Gas: Nitrogen (N₂) is the most common and cost-effective choice due to its inert nature.[10] Argon (Ar) is also an excellent option, particularly for highly sensitive applications, as it is denser than air and can provide a more stable blanket.

  • Application: This is crucial for partially used containers where the headspace (vapor space) has been exposed to air.

Chemical Strategy: The Use of Antioxidants

Introducing a chemical stabilizer, or antioxidant, is a powerful method to inhibit the free-radical chain reaction of autoxidation.

  • Mechanism of Action: Antioxidants are radical scavengers. They are molecules that can donate a hydrogen atom to reactive peroxy radicals, neutralizing them and terminating the oxidative chain reaction.[13][14] The resulting antioxidant radical is stabilized by its own structure and is not reactive enough to propagate the chain.[15]

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a highly effective, widely used, and heat-stable antioxidant for preventing peroxide formation in ethers and other organic compounds.[13][16]

  • Concentration: BHT is typically added at low concentrations, generally in the range of 50-250 ppm (parts per million).

Visualizing the Process

The following diagrams illustrate the degradation pathway and the protective role of antioxidants.

cluster_0 Oxidative Degradation Pathways A This compound C Free Radical (at C adjacent to ether) A->C H• abstraction F Aldehyde (4-Butoxybutanal) A->F Alcohol Oxidation B Oxygen (O2) + Initiator (Light, Heat) D Peroxy Radical C->D + O2 E Hydroperoxide (Explosive Hazard) D->E + H• from another molecule G Carboxylic Acid (4-Butoxybutanoic Acid) F->G Further Oxidation

Caption: Oxidative degradation pathways for this compound.

cluster_1 Antioxidant Intervention Mechanism Peroxy Peroxy Radical (Propagates Degradation) Stable Stable Hydroperoxide Peroxy->Stable H• transfer BHT BHT (Antioxidant) (Radical Scavenger) BHT_Rad Stabilized BHT Radical (Terminates Chain) BHT->BHT_Rad H• donation

Caption: BHT terminates the oxidative chain reaction.

Troubleshooting Guide

Q4: My this compound has a sharp, acrid odor. What does this mean?

A4: A pure sample of this compound should have a mild odor. A sharp or acrid smell is a strong indicator that the primary alcohol has oxidized to an aldehyde (4-butoxybutanal) and potentially further to a carboxylic acid (4-butoxybutanoic acid), which often have pungent odors. The sample should be tested for purity and peroxide content before use.

Q5: I see a yellow discoloration in my material. Is it degraded?

A5: Yes, a color change, particularly yellowing, is a common visual cue for degradation. This often accompanies the formation of various oxidation byproducts. While the material may still be usable for some non-critical applications, it should not be considered pure and is unsuitable for sensitive research or development work.

Q6: How can I test for the presence of peroxides in my this compound?

A6: You can perform a qualitative test for peroxides. A common and effective method is the potassium iodide (KI) test. Peroxides will oxidize iodide (I⁻) to iodine (I₂), resulting in a distinct color change. Never distill or concentrate any solvent or reagent without first confirming the absence of peroxides. See Protocol 3 for a detailed procedure.

Q7: My reaction is giving inconsistent yields and unexpected side products. Could degradation of my this compound be the cause?

A7: Absolutely. Using a degraded starting material is a frequent cause of poor reproducibility. The aldehyde and carboxylic acid impurities can participate in unwanted side reactions, while hydroperoxides can initiate unintended radical pathways. If you suspect your this compound, it is essential to test it for peroxides and purity (e.g., via GC-MS or NMR) or to use a fresh, unopened bottle.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage

Objective: To displace oxygen from the headspace of a storage container to prevent oxidation.

Materials:

  • Partially full container of this compound.

  • Cylinder of high-purity nitrogen (N₂) or argon (Ar) with a regulator.

  • Tubing and a pipette or needle to deliver the gas.

Procedure:

  • Work in a well-ventilated area or a fume hood.

  • Set the regulator on the gas cylinder to a very low pressure (e.g., 1-2 psi) to ensure a gentle flow.

  • Insert the tubing into the container's headspace, ensuring the tip is above the liquid level.

  • Gently flush the headspace with the inert gas for 30-60 seconds. The goal is to displace the lighter air with the inert gas.

  • Carefully remove the tubing and immediately and tightly seal the container cap.

  • Label the container to indicate it has been blanketed with the specific inert gas and the date.

Protocol 2: Stabilization with Butylated Hydroxytoluene (BHT)

Objective: To add a chemical antioxidant to inhibit the autoxidation process.

Materials:

  • This compound.

  • Butylated hydroxytoluene (BHT), high purity.

  • Analytical balance.

  • Magnetic stirrer and stir bar.

Procedure:

  • Calculate the mass of BHT required. For a target concentration of 100 ppm (0.01%), you will need 100 mg of BHT per 1 kg of this compound.

  • Weigh the required amount of BHT accurately.

  • Add the BHT to the this compound.

  • Stir the mixture gently at room temperature until the BHT is fully dissolved.

  • Transfer the stabilized solution to an appropriate storage container, apply an inert gas blanket (Protocol 1), and seal tightly.

  • Label the container clearly, indicating that it has been stabilized with BHT and the concentration used.

Protocol 3: Qualitative Peroxide Test (Potassium Iodide Method)

Objective: To detect the presence of hazardous peroxides.

Materials:

  • 1 mL sample of this compound.

  • 1 mL of glacial acetic acid.

  • ~100 mg of potassium iodide (KI) or sodium iodide (NaI) powder.

  • Test tube.

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid and mix.

  • Add approximately 100 mg of KI or NaI powder.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Observe the color:

    • Negative Result (Peroxide-Free): The solution remains colorless.

    • Positive Result (Peroxides Present): A yellow to dark brown color appears. The intensity of the color is proportional to the peroxide concentration.

  • Action: If the test is positive, the material is hazardous and should not be heated or concentrated. It should be treated to destroy the peroxides or disposed of according to institutional safety guidelines.

Data Summary Table

ParameterRecommendationRationale & Key Considerations
Storage Temp. 4°C (long-term); Cool, controlled room temp (short-term)Reduces the rate of all chemical degradation pathways.[7]
Container Tightly sealed amber glass or opaque containerPrevents exposure to oxygen and UV light, which initiate autoxidation.[3][8]
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Displaces oxygen, a key reactant in the degradation process.[9][10] Highly recommended for opened containers.
Stabilizer Butylated Hydroxytoluene (BHT)Acts as a radical scavenger to terminate the autoxidation chain reaction.[13][16]
Stabilizer Conc. 50 - 250 ppmEffective at low concentrations. Ensure the chosen concentration is compatible with downstream applications.
Testing Test for peroxides before heating or concentrationPeroxides are an explosion hazard.[1] Routine testing of older, opened containers is a critical safety measure.

References

  • Chemistry LibreTexts. (2020). 15.6: Autoxidation of Ethers. [Link]

  • JoVE. (n.d.). Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]

  • Read Chemistry. (n.d.). Autoxidation of Ethers. [Link]

  • Britannica. (n.d.). Autoxidation. [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. [Link]

  • Cravotto, G., et al. (2018). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. RSC Advances, 8(3), 1337-1345.
  • Poly Processing. (2023). Using A Nitrogen Blanket on a Poly Processing Tank. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. [Link]

  • GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • YouTube. (2021). 8 Nitrogen Blanketing of Storage Tanks. [Link]

  • Wikipedia. (n.d.). Tank blanketing. [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. [Link]

  • Nagwa. (n.d.). Question Video: Determining the Product of the Oxidation of Butan-1-ol with Acidified Potassium Dichromate under Reflux. [Link]

  • Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]

  • Reddit. (2018). Why are BHT and BHA used as preservatives over other phenols?. [Link]

Sources

Common experimental errors when using 4-Butoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to 4-Butoxybutan-1-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when using this versatile di-functional molecule. As a compound featuring both an ether linkage and a primary alcohol, this compound is a valuable building block, particularly in the synthesis of materials like biomedical polyurethanes and other complex organic structures.[1][2] However, its dual functionality can also introduce specific challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Foundational Knowledge & Handling

This section addresses the most common preliminary questions regarding the storage, handling, and properties of this compound. Proper handling is the first step in preventing experimental errors.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: Proper storage is critical for maintaining the integrity of this compound. For short-term use, it can be stored at room temperature.[1] However, for long-term storage, it is recommended to keep it in a tightly closed container in a refrigerator at 2°C - 8°C.[1][3] The compound should be stored in a dry, cool, and well-ventilated area.[4] It is stable for at least six months after receipt under these conditions.[1] Before use, especially if the vial has been stored cold, it is good practice to centrifuge the original vial to ensure maximum recovery of the product, which is supplied as a clear, colorless oil.[1]

Q2: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

A2: According to the Globally Harmonized System (GHS) classification, this compound is a combustible liquid that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6] Therefore, handling requires strict adherence to safety protocols. Always work in a well-ventilated area or a chemical fume hood.[4] Mandatory PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[4][7]

  • Body Protection: A lab coat or impervious clothing.[4]

Q3: What are the known chemical incompatibilities of this compound?

A3: To prevent hazardous reactions, avoid contact with strong oxidizing agents, alkali metals, bases, strong acids, and halogens.[8] The alcohol group can react exothermically with strong acids and bases, while the ether linkage can be susceptible to cleavage under harsh acidic conditions. The compound is stable under recommended storage conditions.[8]

Physical and Safety Properties Summary
PropertyValueReference
Molecular Formula C₈H₁₈O₂[1][6]
Molecular Weight 146.23 g/mol [1][6]
Appearance Clear, Colorless Oil[1][4]
Boiling Point 66 °C / 150.8 °F[7]
Flash Point 62.5 - 73 °C[4][7]
Density ~0.9 g/cm³[3][7]
GHS Hazard Codes H227, H302, H315, H319, H335[6]

Section 2: Troubleshooting Experimental Workflows

The most common application where errors arise is during nucleophilic substitution reactions involving the hydroxyl group of this compound, such as the Williamson ether synthesis. This section provides a systematic approach to diagnosing and resolving these issues.

Guide 1: Low or No Product Yield

Q: I am attempting a Williamson ether synthesis by deprotonating this compound to form the alkoxide, followed by reaction with an alkyl halide. My yield is extremely low or zero. What are the likely causes?

A: This is a classic issue in SN2 reactions. The cause can almost always be traced back to one of three areas: the integrity of your nucleophile, the structure of your electrophile, or your reaction conditions. Let's break it down.

Causality Chain for Low Yield:

  • Incomplete Deprotonation (Nucleophile Failure): The 4-butoxybutan-1-oxide anion is your key nucleophile. If it's not formed efficiently, the reaction cannot proceed.

    • The Cause: The base used to deprotonate the alcohol was not strong enough or was not fresh. Alcohols have a pKa of ~16-18, so you need a base with a conjugate acid pKa significantly higher (e.g., >21) for complete deprotonation.[9]

    • The Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH reacts irreversibly with the alcohol to produce the alkoxide and hydrogen gas, which bubbles out of solution, driving the reaction to completion.[9] Ensure your NaH is fresh (from a newly opened container) as it can be passivated by atmospheric moisture over time.

  • Moisture Contamination (Nucleophile Quenching): Alkoxides are strong bases and will be instantly quenched by any protic source, especially water.

    • The Cause: Your solvent, glassware, or this compound starting material was not rigorously dried.

    • The Solution: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.[10] Dry all glassware in an oven overnight before use and assemble the apparatus while hot under an inert atmosphere (e.g., Argon or Nitrogen).

  • Poor Electrophile Choice (Competing Reactions): The Williamson ether synthesis is a textbook SN2 reaction, which is exquisitely sensitive to steric hindrance at the electrophilic carbon.[10][11]

    • The Cause: You are using a secondary or tertiary alkyl halide.

    • The Solution: The reaction works best with methyl or primary alkyl halides.[9][12] Secondary alkyl halides will give a mixture of the desired ether (SN2 product) and an alkene (E2 elimination byproduct).[11] Tertiary alkyl halides will almost exclusively yield the alkene byproduct and are not suitable for this synthesis.[11][13] If your target molecule allows, always design the synthesis so that the sterically hindered portion comes from the alkoxide (in this case, this compound) and the alkyl halide is primary.

Troubleshooting Decision Tree: Low Yield

low_yield_troubleshooting start Problem: Low/No Ether Yield q1 Was the alcohol fully deprotonated? (e.g., using NaH) start->q1 q2 Were all reagents and solvents rigorously anhydrous? q1->q2 sol_base Solution: Use a fresh, strong base like NaH. Ensure complete H₂ evolution. q1->sol_base No q3 What was the structure of the alkyl halide (electrophile)? q2->q3 sol_dry Solution: Dry solvents (e.g., over sieves). Oven-dry glassware. Run under inert atmosphere. q2->sol_dry No sub_primary Primary or Methyl Halide sub_secondary Secondary Halide sub_tertiary Tertiary Halide sol_primary Good choice. Consider reaction time/temp. sub_primary->sol_primary sol_secondary Problem: SN2/E2 competition is high. Expect alkene byproduct. sub_secondary->sol_secondary sol_tertiary Problem: Elimination (E2) is the exclusive pathway. Reaction will fail. sub_tertiary->sol_tertiary

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Guide 2: Alkene Byproduct Formation

Q: My reaction worked, but I isolated a significant amount of an alkene byproduct. How can I favor the desired ether formation?

A: The formation of an alkene indicates that the E2 (elimination) pathway is outcompeting the SN2 (substitution) pathway. Your alkoxide is acting as a base rather than a nucleophile. This is the most common side reaction in Williamson ether synthesis.[10][14]

Controlling the SN2 vs. E2 Competition:

  • Re-evaluate Your Alkyl Halide: This is the most impactful factor. As stated above, secondary halides are prone to elimination, and tertiary halides are almost useless for this reaction.[14] If you are using a secondary halide, you must accept that some elimination is likely inevitable. The best solution is a synthetic redesign to use a primary halide.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[10] Therefore, increasing the temperature will favor elimination more than substitution.

    • The Solution: Run your reaction at the lowest temperature that still allows for a reasonable reaction rate. This may mean running the reaction at room temperature or even 0°C for a longer period (e.g., 24 hours) instead of refluxing for a shorter period.

  • Solvent Choice: The solvent plays a crucial role.

    • The Best Choice: Polar aprotic solvents like DMF, DMSO, or THF are ideal.[11][13] They solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the oxygen anion "naked" and highly nucleophilic, which favors the SN2 pathway.

    • Avoid: Protic solvents (e.g., ethanol, water) will protonate the alkoxide, reducing its nucleophilicity and slowing the reaction.[13]

SN2 vs. E2 Pathway Diagram

sn2_vs_e2 reactants 4-Butoxybutan-1-oxide (Nucleophile/Base) + R-CH₂-CH₂-Br (Primary Halide) sn2_product SN2 Product (Ether) (Major) reactants->sn2_product SN2 (Favored) Low Temp e2_product_minor E2 Product (Alkene) (Minor) reactants->e2_product_minor E2 (Disfavored) reactants2 4-Butoxybutan-1-oxide (Nucleophile/Base) + R-CH(Br)-CH₃ (Secondary Halide) sn2_product_minor SN2 Product (Ether) (Minor) reactants2->sn2_product_minor SN2 (Hindered) Low Temp e2_product_major E2 Product (Alkene) (Major) reactants2->e2_product_major E2 (Favored) High Temp

Caption: Competing SN2 and E2 pathways based on alkyl halide structure.

Section 3: Experimental Protocols

To ensure reproducibility and success, follow these validated baseline protocols. Adapt them as necessary for your specific substrates.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the synthesis of an ether from this compound and a primary alkyl halide (e.g., 1-bromobutane).

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Primary Alkyl Halide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus hot under an inert atmosphere (Argon or Nitrogen).

  • Alkoxide Formation: Add the NaH dispersion to the flask. Add anhydrous THF via syringe to create a slurry. While stirring, add this compound dropwise via syringe at 0°C (ice bath).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1 hour. The completion of deprotonation is indicated by the cessation of hydrogen gas evolution.

  • Nucleophilic Attack: Cool the mixture back to 0°C. Add the primary alkyl halide dropwise.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction to reflux. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.[14]

  • Workup: Once the reaction is complete, cool the flask to 0°C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation or flash column chromatography to isolate the desired ether product.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

GC is an excellent method for assessing the purity of both the starting material and the final product, especially for detecting volatile impurities like alkene byproducts.[15]

Procedure:

  • Sample Preparation: Prepare a dilute solution of your sample (e.g., ~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.[15]

  • Instrumentation (Example Conditions):

    • Column: A standard non-polar column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • Data Analysis: Purity is calculated by the area percent of the main product peak relative to the total area of all peaks in the chromatogram.[15] Unreacted this compound and any alkene byproduct should be clearly resolved from the desired ether product.

References

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4-Butoxybutyl alcohol this compound. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Ficha de Datos de Seguridad: 4-Butoxybutyl alcohol this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Oreate AI Blog. (2024). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Challenges in the purification of 4-Butoxybutan-1-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Butoxybutan-1-ol (CAS: 4161-24-4). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable intermediate from complex reaction mixtures. As a bifunctional molecule containing both an ether and a primary alcohol, this compound presents unique purification challenges stemming from structurally similar starting materials and byproducts. This guide provides field-proven troubleshooting advice, detailed protocols, and a scientific rationale for each step to empower you to achieve high purity in your preparations.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, particularly after a typical Williamson ether synthesis involving 1,4-butanediol and a butylating agent.

Question 1: My final product is heavily contaminated with unreacted 1,4-butanediol. How can I efficiently remove it?

Answer: This is a common issue due to the high boiling point of 1,4-butanediol, making its removal by simple distillation difficult. The most effective strategies exploit the significant polarity difference between the two molecules.

  • Root Cause: 1,4-Butanediol possesses two hydroxyl groups, making it highly polar and water-soluble, whereas your target compound, this compound, has only one hydroxyl group and is significantly less polar.

  • Solution 1: Aqueous Work-up/Extraction: Before any other purification, perform a thorough aqueous wash of your crude reaction mixture (dissolved in a suitable organic solvent like ethyl acetate or diethyl ether). Since 1,4-butanediol has high water solubility, it will preferentially partition into the aqueous layer. Repeat the wash 3-5 times with deionized water or a brine solution to maximize removal.

  • Solution 2: Flash Column Chromatography: If extraction is insufficient, flash chromatography on silica gel is the definitive method. The highly polar 1,4-butanediol will have a very strong affinity for the silica and will either remain at the baseline (Rf ≈ 0) or elute very slowly with a highly polar mobile phase. Your target product will elute much earlier. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will provide the best separation.

Question 2: GC/MS analysis shows a significant amount of 1,4-dibutoxybutane byproduct. How can I separate this from my desired product?

Answer: The presence of the non-polar byproduct 1,4-dibutoxybutane requires a purification technique that can differentiate between the mono- and di-ether products.

  • Root Cause: Over-alkylation of 1,4-butanediol results in the formation of 1,4-dibutoxybutane. This byproduct lacks a hydroxyl group, making it much less polar than your target compound.

  • Solution 1: Flash Column Chromatography: This is the most effective method. On a normal-phase silica column, the non-polar 1,4-dibutoxybutane will elute first, well ahead of the more polar this compound. Use Thin Layer Chromatography (TLC) to develop an appropriate solvent system (e.g., starting with Hexane/Ethyl Acetate mixtures) that shows clear separation between the two spots.

  • Solution 2: Fractional Vacuum Distillation: This method is viable but more challenging. There is a boiling point difference between the two compounds, but it may not be large enough for easy separation. 1,4-dibutoxybutane has a boiling point of approximately 241.7°C, while this compound is expected to boil at a slightly lower temperature. A highly efficient fractional distillation column under high vacuum is required to achieve good separation.

Question 3: I'm having difficulty removing the excess 1-butanol used in the synthesis.

Answer: 1-Butanol has a relatively high boiling point (117.7°C) compared to common lab solvents, which can make its removal under a standard rotary evaporator slow.

  • Root Cause: Excess 1-butanol is often used as a reagent or solvent in the synthesis.

  • Solution 1: Rotary Evaporation Under High Vacuum: Ensure your rotary evaporator is connected to a good vacuum pump (not a water aspirator). A gentle increase in the water bath temperature (40-50°C) combined with a strong vacuum will effectively remove the 1-butanol.

  • Solution 2: Azeotropic Removal: If traces of butanol persist, it can be removed azeotropically. Dissolve the crude product in a solvent like toluene and concentrate the mixture on a rotary evaporator. The toluene-butanol azeotrope will be removed, effectively stripping the residual butanol from the mixture.

  • Solution 3: Aqueous Extraction: While 1-butanol has some water solubility (~7.3 g/100 mL), it is not as effective as evaporation for bulk removal but can help reduce the amount during the initial work-up phase.

Question 4: My distillation is not giving a clean separation, and I suspect product decomposition. What's wrong?

Answer: This is a classic problem when distilling high-boiling-point alcohols. The combination of high temperatures and potential trace acidic or basic impurities can lead to decomposition or side reactions.

  • Root Cause: The atmospheric boiling points of this compound and its related impurities are high (>200°C). Sustained heating at these temperatures can cause dehydration, oxidation, or other degradation pathways.

  • Solution: Fractional Vacuum Distillation. You must perform the distillation under reduced pressure. Lowering the pressure significantly lowers the boiling point, allowing the distillation to proceed at a much safer temperature, thereby preventing thermal decomposition. For compounds in this boiling range, a vacuum of <10 mmHg is recommended. Always use a well-insulated fractional distillation column for better separation of components with close boiling points.[1]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in a typical this compound synthesis? A: The most common impurities arise directly from the starting materials and potential side reactions. These include:

  • 1,4-Butanediol: Unreacted starting material (highly polar).

  • 1-Butanol: Excess reagent or solvent (volatile).

  • 1,4-dibutoxybutane: The di-alkylated byproduct (non-polar).

  • Reaction Solvents: High-boiling polar aprotic solvents like DMF or DMSO if used.

Q: What is the best purification method for this compound on a large scale (>100 g)? A: For large-scale purification, fractional vacuum distillation is generally more economical and scalable than chromatography. The process would involve a multi-step distillation:

  • First, remove any low-boiling solvents and unreacted 1-butanol at atmospheric or slightly reduced pressure.

  • Next, under high vacuum, carefully collect the this compound fraction, leaving the higher-boiling 1,4-butanediol and 1,4-dibutoxybutane behind. This requires a highly efficient distillation column.

Q: How can I monitor the purity of my fractions during purification? A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography. Spot each collected fraction on a TLC plate and run it in your chosen eluent system. Fractions containing the pure product can be identified and combined. For distillation, collecting small fractions and analyzing each by Gas Chromatography (GC) is the most reliable method to assess purity and decide which fractions to combine.

Key Physical Properties for Purification

Understanding the physical properties of your target compound and its likely impurities is critical for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Polarity
1-Butanol74.12~118High
This compound 146.23[2][3]225-235 (Estimated)Medium
1,4-Butanediol90.12~230Very High
1,4-dibutoxybutane202.33[4]~242[5]Low

Note: The boiling point for this compound is estimated as a precise, experimentally verified value is not consistently reported. It is expected to be in the range between its parent diol and the di-ether byproduct. This reinforces the necessity of using vacuum distillation to avoid high temperatures.

Experimental Protocols & Workflows

Purification Strategy Workflow

This diagram outlines the general workflow for purifying this compound from a crude reaction mixture.

A Crude Reaction Mixture B Aqueous Work-up (Wash with H2O/Brine) A->B C Separate Layers B->C D Aqueous Layer (Contains salts, 1,4-butanediol) C->D Discard E Organic Layer C->E F Dry (e.g., MgSO4) & Filter E->F G Concentrate (Rotovap) (Removes low-boiling solvents) F->G H Crude Product Concentrate G->H I Method Selection H->I J Flash Column Chromatography (High Purity, Small Scale) I->J  Impurity polarity differs greatly? K Fractional Vacuum Distillation (Good Purity, Large Scale) I->K  Boiling points differ? L Pure this compound J->L K->L

Caption: General purification workflow for this compound.

Purification Method Selection Guide

Use this decision tree to select the optimal purification technique based on your primary impurity and scale.

end_node Flash Chromatography A What is the major impurity? B 1,4-Butanediol (High Polarity) A->B Polar C 1,4-dibutoxybutane (Low Polarity) A->C Non-Polar D Both A->D Mixed E Small Scale (<10g)? B->E C->end_node Flash Chromatography D->end_node Flash Chromatography E->end_node Yes F Large Scale (>10g)? E->F No F->end_node No (Use Chromatography) end_node_dist Fractional Vacuum Distillation F->end_node_dist Yes

Caption: Decision guide for selecting a purification method.

Protocol 1: Flash Column Chromatography

This protocol is ideal for achieving high purity on a laboratory scale (1-10 g).

  • TLC Analysis:

    • Prepare a stock solution of your crude product in a volatile solvent (e.g., dichloromethane).

    • On a silica gel TLC plate, test various mobile phase systems. A good starting point is a mixture of Hexane and Ethyl Acetate.

    • Adjust the ratio until the desired product, this compound, has an Rf value of approximately 0.25-0.35. A reported system is Hexane:Ethyl Acetate (6:4), giving an Rf of 0.4.[3] Ensure there is clear separation from other UV-active or stainable spots.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, with a layer of sand on top for protection.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the weight of your crude product) and concentrate to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

    • Liquid Loading: If your product is readily soluble in the mobile phase, dissolve it in the minimum possible volume of eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions of equal volume in test tubes.

    • Monitor the elution process by spotting alternate fractions on TLC plates. The non-polar 1,4-dibutoxybutane will elute first, followed by your target product. The polar 1,4-butanediol will remain on the column.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a clear, colorless oil.[3]

Protocol 2: Fractional Vacuum Distillation

This protocol is suitable for larger quantities where high purity is required and chromatography is impractical.

  • System Setup:

    • Use a round-bottom flask of appropriate size (should be 1/2 to 2/3 full). Add a magnetic stir bar or boiling chips.

    • Attach a well-insulated fractional distillation column (e.g., a Vigreux or packed column) to the flask.

    • Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.

    • Connect a condenser and a receiving flask. Use a multi-limb receiver (cow-type adapter) to allow for the collection of different fractions without breaking the vacuum.

    • Connect the entire apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.

    • Fraction 1 (Foreshot): Collect the first low-boiling fraction, which will contain residual solvents and any unreacted 1-butanol.

    • Fraction 2 (Product): Slowly increase the temperature. A stable vapor temperature (head temperature) will be observed as the main product begins to distill. Collect this fraction in a separate receiving flask. The boiling point will be significantly lower than the atmospheric boiling point.

    • Fraction 3 (Residue): Once the main product has been collected, the temperature may drop or fluctuate. Stop the distillation at this point. The residue in the flask will contain the higher-boiling impurities like 1,4-butanediol and 1,4-dibutoxybutane.

  • Shutdown and Analysis:

    • Allow the system to cool completely before slowly venting to atmospheric pressure.

    • Analyze the collected product fraction by GC, NMR, or other appropriate methods to confirm its purity.

References

  • LookChem. (n.d.). Cas 4161-40-4, 1,4-dibutoxybutane. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2024). Flash Chromatography Basics. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibutoxybutane. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butanol, 4,4'-(1,4-butanediylbis(oxy))bis-. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CA2979960A1 - Process for the separation of glycols.

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Navigating the Scale-Up of 4-Butoxybutan-1-ol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for scaling up the laboratory synthesis of 4-Butoxybutan-1-ol to a pilot plant. Authored from the perspective of a Senior Application Scientist, this document offers in-depth troubleshooting advice and frequently asked questions to address the practical challenges encountered during this critical transition. The focus is on providing not just procedural steps, but the underlying scientific principles to empower users to make informed decisions.

I. Overview of this compound Synthesis

The synthesis of this compound is commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, a butoxide anion reacts with a 4-halobutanol or a related derivative. While straightforward on a laboratory scale, scaling this process to a pilot plant introduces complexities related to reaction kinetics, heat and mass transfer, and impurity profiles.[3][4][5]

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific problems that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Question 1: We are observing a significant decrease in yield and an increase in unreacted starting materials in the pilot plant reactor compared to our lab-scale experiments. What are the likely causes and how can we address this?

Answer: This is a common issue when scaling up and can be attributed to several factors related to mixing and heat transfer.

  • Inadequate Mixing: What appears as efficient stirring in a round-bottom flask may be insufficient in a larger pilot plant reactor.[4] This can lead to localized "hot spots" or areas of high reactant concentration, and other areas where the reactants are not in sufficient contact.

    • Troubleshooting Steps:

      • Review Agitator Design and Speed: The type of impeller and the agitation speed are critical. For a two-phase liquid reaction, a high-shear mixer might be necessary to ensure proper dispersion. Consult with a chemical engineer to model the fluid dynamics in your reactor.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

      • Monitor Power Draw: An increase in viscosity as the reaction progresses can impact mixing efficiency. Monitoring the agitator's power draw can provide insights into changes in the reaction medium.[6]

  • Heat Transfer Limitations: Pilot plant reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware.[3][4] This makes it more challenging to control the temperature of an exothermic reaction.

    • Troubleshooting Steps:

      • Calorimetry Data: If not already done, perform reaction calorimetry at the lab scale to understand the heat of reaction.[7] This data is crucial for designing the cooling capacity of the pilot plant reactor.

      • Controlled Addition Rate: Slowing down the addition of the limiting reagent can help manage heat evolution.

      • Jacket Temperature: Ensure the temperature of the heating/cooling jacket is appropriately controlled and responsive.

Question 2: We are observing the formation of a significant amount of an alkene byproduct, which was a minor impurity in our lab-scale synthesis. What is causing this and how can we minimize it?

Answer: The formation of an alkene byproduct suggests that an elimination reaction (E2) is competing with the desired substitution reaction (SN2).[8] Several factors can favor elimination, especially at a larger scale.

  • Elevated Temperatures: Higher reaction temperatures, potentially due to localized hot spots from poor mixing, can favor elimination over substitution.[8]

    • Solution: Improve temperature control as discussed in the previous point. A lower, more controlled reaction temperature should favor the SN2 pathway.

  • Sterically Hindered Base: While sodium butoxide is the desired nucleophile, if a more sterically hindered base is used (e.g., potassium tert-butoxide), it can preferentially act as a base, promoting elimination.[9][10]

    • Solution: Ensure the correct, non-hindered butoxide is being used. If necessary, re-evaluate the choice of base.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like THF or DMF generally favor SN2 reactions.[1]

    • Solution: Verify that the solvent quality and type are consistent with the laboratory process.

Below is a diagram illustrating the competing SN2 and E2 pathways.

G cluster_reactants Reactants cluster_products Products Butoxide Butoxide This compound This compound Butoxide->this compound SN2 (Substitution) Desired Pathway Alkene_Byproduct Alkene Byproduct Butoxide->Alkene_Byproduct E2 (Elimination) Side Reaction 4-Halo-1-butanol 4-Halo-1-butanol 4-Halo-1-butanol->this compound 4-Halo-1-butanol->Alkene_Byproduct

Caption: Competing SN2 and E2 reaction pathways in the synthesis of this compound.

Question 3: The purification of our crude this compound via distillation at the pilot scale is giving us lower purity and recovery than expected. What could be the issue?

Answer: Scaling up distillation is not always a linear process. Several factors can affect the efficiency of the purification.

  • Column Efficiency: The packed column in a pilot plant distillation unit may have a different Height Equivalent to a Theoretical Plate (HETP) than the laboratory setup.

    • Solution:

      • Re-evaluate Column Packing: Ensure the type and size of the column packing are appropriate for the scale and the components being separated.

      • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time and energy consumption. Experiment with different reflux ratios to find the optimal balance.

  • Vacuum Fluctuations: In vacuum distillation, maintaining a stable vacuum is crucial for consistent boiling points and efficient separation.

    • Solution:

      • Check for Leaks: Thoroughly inspect the entire distillation setup for any leaks.

      • Vacuum Pump Capacity: Ensure the vacuum pump is adequately sized for the volume of the system.

  • Thermal Decomposition: Prolonged exposure to high temperatures during distillation can lead to the decomposition of the product or impurities, affecting purity and yield.

    • Solution:

      • Use a Wiped-Film Evaporator: For heat-sensitive materials, a wiped-film or short-path distillation unit can minimize the residence time at high temperatures.

      • Lower the Distillation Pressure: A deeper vacuum will lower the boiling point of the product, reducing the risk of thermal degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound to a pilot plant?

A1: Safety is paramount in a pilot plant setting.[11] Key considerations include:

  • Hazard and Operability (HAZOP) Study: Conduct a thorough HAZOP study to identify potential hazards and operational risks.[12]

  • Emergency Response Plan: Have a well-defined emergency response plan that includes procedures for chemical spills, fires, and unexpected reactions.[12]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the proper use of PPE, including safety glasses, lab coats, and appropriate gloves.[12]

  • Ventilation: The pilot plant should have adequate ventilation to handle any potential release of volatile organic compounds.

  • Material Compatibility: Verify that all materials of construction for the reactor, transfer lines, and other equipment are compatible with the reactants, solvents, and products.[13]

Q2: How do we select the appropriate equipment for a pilot plant synthesis of this compound?

A2: Equipment selection is critical for a successful scale-up.

  • Reactor: A glass-lined or stainless steel reactor is typically suitable. The choice will depend on the corrosivity of the reactants and any potential for metal catalysis of side reactions. The reactor should be equipped with a robust agitation system and a reliable heating/cooling jacket.[14][15]

  • Pumps: Use pumps that are chemically resistant and can handle the viscosity of the reaction mixture. Diaphragm pumps or peristaltic pumps are often good choices for controlled additions.

  • Instrumentation and Control: The pilot plant should be equipped with sensors to monitor key parameters such as temperature, pressure, pH, and agitator speed in real-time.[16] An automated control system can help maintain these parameters within the desired range.

Q3: What analytical methods are recommended for in-process control and final product quality assessment?

A3: Robust analytical methods are essential for monitoring the reaction and ensuring the final product meets specifications.

  • In-Process Control (IPC):

    • Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of starting materials and the formation of the product and byproducts.

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly if the starting materials or products are not volatile enough for GC.

  • Final Product Quality Control:

    • GC-MS (Gas Chromatography-Mass Spectrometry): To identify and quantify any impurities.

    • Karl Fischer Titration: To determine the water content.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the final product.

Q4: How can we ensure the consistency of raw materials for our pilot plant production?

A4: Raw material quality is crucial for a reproducible process.[11]

  • Supplier Qualification: Establish a good relationship with your raw material suppliers and have clear specifications for each material.

  • Incoming Raw Material Testing: Implement a testing protocol for incoming raw materials to verify their identity, purity, and any critical physical properties.

  • Certificate of Analysis (CoA): Always request a CoA from the supplier for each batch of raw material.

The following flowchart provides a general workflow for scaling up the synthesis of this compound.

Caption: A generalized workflow for scaling up the synthesis of this compound from the laboratory to the pilot plant.

IV. Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Target)Key Considerations for Scale-Up
Batch Size 100 g - 1 kg10 kg - 100 kgNon-linear effects on mixing and heat transfer.
Reaction Temperature 60-80 °C60-80 °CTighter control needed due to lower surface-area-to-volume ratio.[3][4]
Agitation Speed 200-400 RPM (magnetic stirrer)100-300 RPM (impeller)Impeller design and baffling are critical for effective mixing.
Addition Time 30-60 minutes2-4 hoursSlower addition to manage exotherm.
Typical Yield 85-95%>80%Yield can be impacted by mixing, temperature control, and side reactions.
Purity (crude) >90%>85%Impurity profile may change with scale.[4]
Purification Method DistillationVacuum DistillationColumn efficiency and vacuum stability are key.

V. Experimental Protocols

Laboratory Scale Synthesis of this compound

  • Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: The flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF, 500 mL) under a nitrogen atmosphere.

  • Butanol Addition: 1-Butanol (1.0 eq) is added dropwise via the dropping funnel at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Reaction: 4-Chloro-1-butanol (1.1 eq) is added dropwise, and the reaction mixture is heated to reflux (approximately 66 °C) for 6-8 hours. The reaction progress is monitored by TLC or GC.

  • Workup: After cooling to room temperature, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Note: This is a generalized protocol and may require optimization. Always handle sodium hydride with extreme care.

References

  • Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance - Xytel India. (2025).
  • Application Notes and Protocols for the Purification of 1-Butanol, 3-(3-hydroxybutoxy)- - Benchchem. (n.d.).
  • Guide of Pilot Plant Scale-Up Techniques - Adesis, Inc. (2024).
  • Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. (2021).
  • Building a Pilot Plant for Chemical Testing - Jinzong Machinery. (2024).
  • Dos and Don'ts for Pilot Testing Chemicals - Capital Resin Corporation. (2024).
  • Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention - ResearchGate. (n.d.).
  • BIOBUTANOL - PRODUCTION AND PURIFICATION METHODS - Ecological Chemistry and Engineering Society. (n.d.).
  • Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. (n.d.).
  • Pilot Plants - Micromeritics. (n.d.).
  • CN102731251B - Purification method of highly pure organic solvent n-butanol - Google Patents. (n.d.).
  • How to Scale Up a New Synthesis Reaction - Lab Manager. (2022).
  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (2021).
  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. (2025).
  • What equipment is used for chemical synthesis? - Quora. (2015).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
  • 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol - PubChem. (n.d.).
  • Laboratory & Pilot Plant Equipment - HEINKEL Drying & Separation Group. (n.d.).
  • 161282 4-Butoxybutanol CAS: 4161-24-4 - United States Biological. (n.d.).
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. (n.d.).
  • Pilot Plant Solutions & Equipment - Zeton Inc. (n.d.).
  • 4-Butoxy-1-butanol | 4161-24-4 | FB166288 - Biosynth. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Scaling up from lab and pilot results to successful industrial plants - BUSS ChemTech AG. (n.d.).
  • This compound | 4161-24-4 - ChemicalBook. (2025).
  • 1-Butanol, 4-butoxy- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Chemical Synthesis | HEL Group. (2025).
  • This compound (C8H18O2) - PubChemLite. (n.d.).
  • This compound | 4161-24-4 - Sigma-Aldrich. (n.d.).
  • This compound | C8H18O2 | CID 20111 - PubChem. (n.d.).
  • 1-Butanol, 4,4'-(1,4-butanediylbis(oxy))bis- | C12H26O4 | CID 9813425 - PubChem. (n.d.).
  • Esterification of 1,4-dichlorobutane with sodium formate under solid–liquid phase transfer catalysis. A kinetic study | Request PDF - ResearchGate. (2025).
  • [FREE] Sodium tert-butoxide (NaOC(CH3)3) is classified as bulky and acts as a Brønsted-Lowry base in the reaction. - brainly.com. (2019).
  • NaOt-Bu + chloroethane - Chemistry Stack Exchange. (2022).
  • The Strategic Advantage of Sodium tert-Butoxide: A Comparative Guide for the Modern Chemist - Benchchem. (n.d.).
  • Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed. (2014).
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018).
  • Ester Synthesis Lab (Student Handout). (n.d.).
  • sodium tert-butoxide - Organic Syntheses Procedure. (n.d.).

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Techniques for monitoring the progress of 4-Butoxybutan-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring 4-Butoxybutan-1-ol Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for monitoring the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track the progress of this etherification reaction. As your partner in the lab, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

The synthesis of this compound, a valuable bifunctional molecule used in materials science and as a synthetic intermediate, is commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction typically involves the reaction of an alkoxide with an alkyl halide.[3] For this compound, a common route is the mono-alkylation of 1,4-butanediol. In this process, a strong base is used to deprotonate one of the hydroxyl groups of 1,4-butanediol, forming an alkoxide nucleophile. This nucleophile then attacks a butyl halide (e.g., 1-bromobutane) to form the desired ether linkage.[4]

Monitoring this reaction is critical to maximize yield, minimize byproduct formation, and determine the optimal reaction endpoint. This guide provides a comprehensive overview of the primary analytical techniques, detailed experimental protocols, and a troubleshooting framework to address common challenges.

Frequently Asked Questions (FAQs): Choosing Your Monitoring Strategy

This section addresses the most common initial questions regarding the selection and application of different monitoring techniques.

Q1: What are the primary techniques for monitoring the progress of my this compound synthesis?

A1: The three most effective techniques, each offering distinct advantages, are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for quickly checking reaction presence, disappearance of starting materials, and formation of the product.[5] It is indispensable for on-the-fly reaction assessment.

  • Gas Chromatography (GC): An excellent quantitative technique for separating volatile components of the reaction mixture. When coupled with a Mass Spectrometer (MS), it provides definitive identification of the components based on their mass-to-charge ratio.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful quantitative method that provides detailed structural information. By taking aliquots from the reaction mixture, ¹H NMR allows you to directly observe the decrease in reactant signals and the increase in product signals, enabling calculation of the conversion ratio.[7]

Q2: How do I choose the best technique for my specific experimental setup?

A2: The optimal choice depends on the information you need (qualitative vs. quantitative), the equipment available, and the stage of your research. The following decision tree can guide your selection.

G start What is my primary goal? qual_check Quick, qualitative check of reaction progress? start->qual_check Qualitative quant_analysis Quantitative analysis and purity assessment? start->quant_analysis Quantitative tlc Use Thin-Layer Chromatography (TLC) qual_check->tlc volatile_check Are my compounds volatile and thermally stable? quant_analysis->volatile_check gcms Use Gas Chromatography (GC/GC-MS) volatile_check->gcms Yes nmr Use Nuclear Magnetic Resonance (NMR) volatile_check->nmr No, or need detailed structural data

Caption: Decision tree for selecting a reaction monitoring technique.

Q3: What are the key indicators of reaction progress I should look for with each technique?

A3: Each technique provides a unique "signature" for the reaction's progress.

  • TLC: You will observe the disappearance of the starting material spot(s) (e.g., 1,4-butanediol) and the appearance of a new spot corresponding to the this compound product. The product, being less polar than the diol, will have a higher Rf value.

  • GC-MS: In the chromatogram, the peak corresponding to the starting material will decrease in area over time, while a new peak for the this compound product will appear and grow. The mass spectrum of the new peak can be used to confirm its identity.

  • ¹H NMR: You will see the signals for the protons in the starting materials decrease in intensity. Concurrently, new, characteristic signals for the butyl group and the protons adjacent to the newly formed ether bond will appear and increase in intensity.

Troubleshooting Guide: Addressing Common Experimental Hurdles

Even with careful planning, experimental challenges can arise. This section is structured to help you diagnose and resolve common issues encountered during reaction monitoring.

TLC Troubleshooting
  • Q: My starting material (1,4-butanediol) and product (this compound) spots are streaking or not well-separated. What should I do?

    • Plausible Cause: The solvent system is too polar, causing the compounds to travel with the solvent front, or not polar enough, causing them to remain at the baseline. 1,4-butanediol, in particular, is very polar and can streak.

    • Solution: Adjust the polarity of your eluent. A common solvent system for this type of molecule is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[5]

      • If spots are too high (Rf > 0.8): Decrease the polarity by reducing the proportion of ethyl acetate.

      • If spots are too low (Rf < 0.2): Increase the polarity by increasing the proportion of ethyl acetate.

      • For streaking of the diol: Add a small amount (1-2%) of methanol or a drop of acetic acid to the eluent. This can improve spot shape for highly polar or hydrogen-bonding compounds.[5]

  • Q: I see a new spot on my TLC that isn't the starting material or the expected product. What could it be?

    • Plausible Cause: This could be a byproduct. In a Williamson ether synthesis, a common side reaction is the elimination of the alkyl halide (e.g., 1-bromobutane to 1-butene), especially if the temperature is too high or the base is sterically hindered.[4][8] Another possibility is the formation of the symmetrical diether, 1,4-dibutoxybutane, if the reaction goes too far or excess butyl halide and base are used.

    • Solution: Co-spot your reaction mixture lane with both your starting material and product standards. This will confirm the identity of the main spots. The unknown spot's Rf can give clues: the symmetrical diether would be significantly less polar than your desired product and thus have a much higher Rf.

GC-MS Troubleshooting
  • Q: I'm not seeing my product peak in the GC chromatogram, even though TLC suggests it's there. What are the possible reasons?

    • Plausible Cause: The product may be decomposing in the hot GC injection port or on the column. Alcohols can sometimes be problematic. Another possibility is that the product has a high boiling point and a very long retention time with your current GC method.

    • Solution:

      • Lower the injector temperature: Start with a lower injector temperature (e.g., 200 °C) and see if the peak appears.

      • Derivatize the sample: The free hydroxyl group can cause peak tailing or degradation. You can derivatize a small aliquot of your sample by silylating it (e.g., with BSTFA). The resulting silyl ether is more volatile and thermally stable.

      • Check your GC method: Ensure the final oven temperature is high enough and the run time is long enough to elute a compound with the boiling point of this compound (approx. 230 °C).

  • Q: My GC peaks are broad or tailing. How can I improve the peak shape?

    • Plausible Cause: Tailing is often caused by active sites on the column or in the injector liner interacting with the hydroxyl group of the analyte. It can also be caused by overloading the column.

    • Solution:

      • Use a deactivated liner: Ensure you are using a clean, deactivated injector liner.

      • Check for column degradation: If the column is old, it may need to be replaced.

      • Dilute your sample: Injecting too concentrated a sample can lead to peak fronting or tailing.

      • Consider derivatization: As mentioned above, derivatizing the hydroxyl group is a very effective way to improve peak shape for alcohols.[9]

NMR Troubleshooting
  • Q: The ¹H NMR spectrum of my reaction mixture is very complex, and the baseline is distorted. How can I identify my product signals?

    • Plausible Cause: The reaction mixture may contain paramagnetic species if certain reagents were used, or the sample may be poorly shimmed. The presence of solid particles can also degrade spectral quality.

    • Solution:

      • Filter the sample: Before preparing the NMR sample, pass the aliquot through a small plug of celite or a syringe filter to remove any fine particulate matter.

      • Reference a pure spectrum: Obtain a reference ¹H NMR spectrum of your this compound product if possible. This will make it much easier to identify the key signals.

      • Focus on key regions: Look for the appearance of the triplet from the methyl group of the butyl chain around 0.9 ppm and the two triplets around 3.4-3.6 ppm corresponding to the -CH₂-O- protons.

Experimental Protocols & Data Interpretation

This section provides step-by-step methodologies for the key monitoring techniques and expected data.

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

This protocol is designed for rapid, qualitative assessment of the reaction progress.

Methodology:

  • Prepare the TLC Chamber: In a developing chamber, add a piece of filter paper and pour in your chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm. Close the lid and let the chamber saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "RM" (Reaction Mixture), and "C" (Co-spot).

  • Spot the Plate:

    • Dilute your starting material (1,4-butanediol) in a suitable solvent (e.g., ethanol). Using a capillary tube, apply a small spot to the "SM" and "C" lanes.

    • Withdraw a small aliquot (a few drops) from your reaction vessel and dilute it in a vial with a solvent like ethyl acetate. Spot this on the "RM" and "C" lanes.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry. Visualize the spots using:

    • A UV lamp (if any components are UV active).

    • An iodine chamber.

    • A chemical stain (e.g., permanganate or p-anisaldehyde stain) followed by gentle heating. Alcohols and diols will show up readily with these stains.[10]

Data Interpretation:

The table below shows hypothetical Rf values. As the reaction proceeds, the intensity of the SM spot in the "RM" lane will decrease, while the product spot will appear and intensify.

CompoundExpected Rf (7:3 Hex:EtOAc)Appearance with Permanganate Stain
1,4-Butanediol (SM)~0.1Bright yellow spot
1-Bromobutane (SM)~0.9No reaction (may be visible in iodine)
This compound (Product) ~0.4 Bright yellow spot
1,4-Dibutoxybutane (Byproduct)~0.8Faint yellow/no reaction
Protocol 2: Quantitative Monitoring by ¹H NMR Spectroscopy

This protocol allows for the determination of the percent conversion by analyzing the proton signals.

Methodology:

  • Acquire a T=0 Spectrum: Before initiating the reaction (e.g., before adding the butyl halide), take a sample of your starting material mixture (e.g., 1,4-butanediol and base in the solvent) and acquire a ¹H NMR spectrum in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This is your baseline.

  • Sample at Intervals: Once the reaction is running, withdraw a small, accurately measured aliquot (e.g., 0.1 mL) at regular time intervals (e.g., T=30 min, 60 min, 120 min).

  • Prepare NMR Sample: Quench the reaction in the aliquot by adding a drop of D₂O. Dilute with the appropriate deuterated solvent, filter if necessary, and transfer to an NMR tube.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum for each time point. Ensure the spectral parameters (e.g., relaxation delay D1) are set for quantitative analysis (a D1 of at least 5 times the longest T1 is recommended).

  • Process Data: Process the spectra identically (phasing, baseline correction). Integrate the key signals for both a starting material and the product.

Data Interpretation:

Focus on well-resolved signals that are unique to the reactant and product.

CompoundProton AssignmentChemical Shift (δ, ppm, CDCl₃)MultiplicityIntegration
1,4-Butanediol (SM)HO-CH₂-~3.65t4H
This compound (Product) Bu-O-CH₂-~3.45 t 2H
This compound (Product) -CH₂-OH~3.60 t 2H
This compound (Product) -O-CH₂(CH₂)₂CH₃~3.40 t 2H
This compound (Product) -(CH₂)₂CH₃~0.92 t 3H

To calculate the conversion, you can use the ratio of the product's unique signal integration to the sum of the product and remaining reactant integrations. For example, using the appearance of the butyl group's methyl triplet:

% Conversion = [Integral_Product(CH₃) / 3] / ([Integral_Product(CH₃) / 3] + [Integral_SM(CH₂OH) / 4]) * 100

This provides a robust, quantitative measure of your reaction's progress over time.

Reaction Workflow & Mechanistic Overview

Understanding the reaction pathway is fundamental to effective monitoring. The Williamson ether synthesis proceeds via an SN2 mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack diol 1,4-Butanediol alkoxide Butanediol Monoalkoxide diol->alkoxide H₂ gas base Strong Base (e.g., NaH) base->alkoxide alkoxide_ref Butanediol Monoalkoxide alkyl_halide 1-Bromobutane product This compound alkyl_halide->product alkoxide_ref->product NaBr

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Validation & Comparative

A Comparative Guide to Diol Chain Extenders in Polyurethane Synthesis: 4-Butoxybutan-1-ol in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Diols in Polyurethane Properties

Polyurethanes (PUs) are a remarkably versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings.[1][2] This adaptability stems from their unique segmented block copolymer structure, consisting of alternating "soft" and "hard" segments. The soft segments, typically derived from long-chain polyols, impart flexibility and elastomeric properties. Conversely, the hard segments, formed by the reaction of a diisocyanate with a short-chain diol, known as a chain extender, provide structural integrity, hardness, and thermal stability through strong intermolecular hydrogen bonding.[3][4]

The selection of the diol chain extender is a critical decision in polyurethane formulation, as its molecular structure directly influences the packing, ordering, and interaction of the hard segments. This, in turn, dictates the macroscopic properties of the final polymer, including its mechanical strength, thermal resistance, and chemical durability.[5][6] While 1,4-butanediol (BDO) is a widely utilized chain extender that yields polyurethanes with a good balance of properties, the exploration of alternative diols is a continual pursuit in the quest for materials with tailored performance characteristics.[2]

This guide provides a comprehensive comparison of 4-Butoxybutan-1-ol with other common diols used in polyurethane synthesis. While direct, peer-reviewed experimental data for polyurethanes formulated with this compound is not extensively available in the public domain, this guide will leverage established principles of polyurethane chemistry and structure-property relationships to provide a scientifically grounded perspective on its potential performance. We will explore the hypothesized effects of its unique ether linkage and alkyl chain on the resulting polyurethane's properties, in comparison to well-characterized diols. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to conduct their own comparative studies.

Chemical Structures and Hypothesized Property Influences

The chemical structure of the diol chain extender is paramount in determining the morphology of the polyurethane's hard segments. Key structural features to consider include chain length, linearity, and the presence of heteroatoms.

  • This compound: With its C8 backbone containing a central ether linkage, this compound introduces a degree of flexibility and polarity compared to a simple alkanediol of similar length. The butoxy group may disrupt the packing and crystallinity of the hard segments, potentially leading to a softer, more flexible polyurethane with a lower glass transition temperature. The ether oxygen can also participate in hydrogen bonding, albeit weaker than the urethane-urethane hydrogen bonds, which could influence phase separation.

  • 1,4-Butanediol (BDO): As a short, linear, and symmetrical diol, BDO is known to form highly ordered, crystalline hard segments.[2] This efficient packing leads to strong hydrogen bonding and a high degree of phase separation, resulting in polyurethanes with high tensile strength, hardness, and good thermal stability.[5]

  • 1,6-Hexanediol (HDO): The longer aliphatic chain of HDO, compared to BDO, can introduce more flexibility into the hard segments. This can lead to a decrease in hardness and modulus, but potentially an increase in elongation at break.

  • Polyether and Polyester Diols (as chain extenders): While typically used as soft segments due to their higher molecular weight, shorter-chain versions can act as chain extenders. Polyether diols are known for imparting good hydrolytic stability and low-temperature flexibility, while polyester diols generally offer enhanced mechanical properties and abrasion resistance but are more susceptible to hydrolysis.[7][8]

Comparative Data and Expected Performance

The following table summarizes the known properties of polyurethanes synthesized with common diols and presents hypothesized properties for a polyurethane based on this compound. These hypotheses are grounded in the chemical structure of the diol and established structure-property relationships in polyurethane science.

PropertyPolyurethane with 1,4-Butanediol (BDO)Polyurethane with 1,6-Hexanediol (HDO)Polyurethane with Polyether DiolPolyurethane with this compound (Hypothesized)
Tensile Strength HighModerate to HighModerateModerate
Elongation at Break ModerateHighHighHigh
Hardness (Shore) HighModerateLow to ModerateModerate
Glass Transition Temp. (Tg) of Hard Segment HighModerateLowModerate
Thermal Stability GoodGoodModerateGood
Hydrolytic Stability ModerateModerateExcellentGood to Excellent
Chemical Resistance (Oils/Solvents) GoodGoodModerateGood

Causality behind Experimental Choices and Hypotheses:

The expected lower tensile strength and hardness of a this compound based polyurethane compared to a BDO-based one is attributed to the disruption of hard segment crystallinity by the flexible ether linkage and the longer butoxy side chain. This disruption would lead to less efficient packing and weaker inter-chain hydrogen bonding within the hard domains. Conversely, this same flexibility is expected to contribute to a higher elongation at break. The presence of the ether linkage is hypothesized to improve hydrolytic stability, as ether bonds are generally more resistant to hydrolysis than the ester linkages found in some polyurethanes.[7][8] The overall good thermal and chemical resistance is anticipated due to the stable nature of the ether and alkyl groups.

Experimental Protocols

To facilitate direct comparison and validate the hypotheses presented, the following detailed experimental protocols for the synthesis and characterization of polyurethanes with different diol chain extenders are provided.

Polyurethane Synthesis: A Two-Step Prepolymer Method

This method allows for controlled reaction conditions and is suitable for comparing the effects of different chain extenders.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Chain Extender (1,4-Butanediol, 1,6-Hexanediol, or this compound)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., dry N,N-Dimethylformamide - DMF)

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 80°C for at least 4 hours to remove any moisture.

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.

    • Heat the polyol to 60°C under a nitrogen atmosphere.

    • Add the diisocyanate (MDI) to the flask with vigorous stirring. The NCO:OH ratio should be approximately 2:1.

    • Increase the temperature to 80°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by determining the NCO content via titration (ASTM D2572).

  • Chain Extension:

    • Cool the prepolymer to 60°C.

    • In a separate container, dissolve the chain extender (e.g., this compound) in the solvent (DMF). The amount of chain extender should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.

    • Add the chain extender solution to the prepolymer with vigorous stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • Continue stirring for 5-10 minutes until the mixture becomes viscous.

    • Pour the viscous mixture into a preheated mold and cure in an oven at 100°C for 24 hours.

    • Post-cure the resulting polyurethane sheet at 80°C for another 24 hours.

Workflow Diagram:

Polyurethane_Synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension Polyol Dried Polyol Reactor1 Reactor @ 80°C, N2 atm Polyol->Reactor1 MDI Diisocyanate (MDI) MDI->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer 2-3 hours Reactor2 Reactor @ 60°C Prepolymer->Reactor2 ChainExtender Diol Chain Extender (e.g., this compound) ChainExtender->Reactor2 Solvent Solvent (DMF) Solvent->ChainExtender Catalyst Catalyst (DBTDL) Catalyst->Reactor2 Curing Curing @ 100°C Reactor2->Curing Pour into mold PostCuring Post-Curing @ 80°C Curing->PostCuring FinalPU Polyurethane Sheet PostCuring->FinalPU

Caption: Two-step prepolymer synthesis of polyurethane.

Characterization of Polyurethane Properties

A battery of standardized tests is crucial for a comprehensive and objective comparison of the synthesized polyurethanes.

1. Mechanical Properties:

  • Tensile Strength, Elongation at Break, and Modulus:

    • Method: ASTM D412 - "Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension".

    • Procedure: Cut dumbbell-shaped specimens from the cured polyurethane sheets. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours. Use a universal testing machine to pull the specimens at a constant crosshead speed (e.g., 500 mm/min) until failure. Record the force and elongation to calculate tensile strength, elongation at break, and Young's modulus.

2. Thermal Properties:

  • Glass Transition Temperature (Tg) and Melting Temperature (Tm):

    • Method: Differential Scanning Calorimetry (DSC) according to ASTM D3418.

    • Procedure: Seal a small sample (5-10 mg) of the polyurethane in an aluminum pan. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The DSC thermogram will reveal the glass transition temperature of the soft and hard segments, as well as any melting endotherms associated with crystalline domains.

  • Thermal Stability:

    • Method: Thermogravimetric Analysis (TGA) according to ASTM E1131.

    • Procedure: Place a small sample (10-20 mg) in the TGA furnace. Heat the sample at a constant rate (e.g., 20°C/min) in a nitrogen or air atmosphere. The TGA curve will show the weight loss as a function of temperature, indicating the onset of thermal degradation and the overall thermal stability of the polymer.

3. Chemical Resistance:

  • Method: ASTM D543 - "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".

  • Procedure:

    • Cut rectangular specimens of the polyurethane.

    • Measure the initial weight and dimensions of the specimens.

    • Immerse the specimens in various chemical reagents (e.g., water, acidic and basic solutions, oils, and solvents) at a specified temperature (e.g., 23°C or 70°C for accelerated aging) for a set period (e.g., 7 days).

    • After immersion, remove the specimens, gently blot them dry, and immediately measure their weight and dimensions.

    • Calculate the percentage change in weight and volume.

    • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, or degradation.

    • For a more in-depth analysis of hydrolytic stability, monitor the change in mechanical properties (tensile strength) of specimens aged in water at an elevated temperature over several weeks.[7]

Characterization Workflow Diagram:

Characterization_Workflow cluster_mechanical Mechanical Testing cluster_thermal Thermal Analysis cluster_chemical Chemical Resistance PU_Sample Cured Polyurethane Sheet TensileTest ASTM D412 (Tensile Strength, Elongation, Modulus) PU_Sample->TensileTest DSC ASTM D3418 (Tg, Tm) PU_Sample->DSC TGA ASTM E1131 (Thermal Stability) PU_Sample->TGA ChemResist ASTM D543 (Weight/Volume Change) PU_Sample->ChemResist Hydrolytic Hydrolytic Stability (Tensile properties after aging) PU_Sample->Hydrolytic

Sources

A Comparative Study of 4-Butoxybutan-1-ol as a Solvent Against Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, safety, and environmental impact. Tetrahydrofuran (THF), a widely used ethereal solvent, is a mainstay in many laboratories for its excellent solvating properties, particularly in organometallic reactions. However, its volatility, propensity to form explosive peroxides, and classification as a suspected carcinogen have driven the search for safer, more sustainable alternatives.[1][2][3] This guide provides a comprehensive comparative analysis of 4-Butoxybutan-1-ol, a higher-boiling point ether alcohol, against the benchmark solvent, THF.

This document moves beyond a simple cataloging of physical properties to offer a senior application scientist's perspective on the practical implications of potentially substituting THF with this compound. We will delve into a side-by-side comparison of their physicochemical properties, safety profiles, and explore the theoretical and practical considerations for its use in common synthetic applications, supported by established chemical principles. While direct comparative experimental data for this compound as a one-to-one replacement for THF in many common reactions is not yet prevalent in peer-reviewed literature, this guide will provide the foundational knowledge and a detailed experimental protocol to empower researchers to explore its potential as a greener and safer alternative.

Head-to-Head: A Comparative Overview of this compound and THF

A solvent's performance is multi-faceted, encompassing its physical characteristics, safety profile, and environmental impact. The following table provides a direct comparison of key properties of this compound and Tetrahydrofuran.

PropertyThis compoundTetrahydrofuran (THF)Analysis & Implications for the Bench Chemist
Molecular Formula C₈H₁₈O₂C₄H₈OThe larger molecular weight of this compound contributes to its higher boiling point and lower volatility.
Molecular Weight 146.23 g/mol [4]72.11 g/mol [5]Higher molecular weight can impact diffusion rates and reaction kinetics.
Boiling Point 219.5 °C[6]66 °C[7]The significantly higher boiling point of this compound allows for a much wider range of reaction temperatures, enabling reactions that require more thermal energy. It also reduces solvent loss due to evaporation.
Flash Point 62.5 °C[6]-17 °C[5]This is a critical safety advantage for this compound, as its higher flash point makes it significantly less flammable than THF, reducing the risk of laboratory fires.[5][6]
Density 0.889 g/cm³[6]~0.88 g/cm³[5]The similar densities mean that substitution would not significantly alter the volume-to-mass relationships in a reaction setup.
Appearance Clear, colorless oil[8]Clear, colorless liquid[5]Both are clear liquids, allowing for easy visual inspection of reaction mixtures.
Solubility Sparingly soluble in chloroform and slightly soluble in methanol.[8]Fully miscible with water, alcohols, and many organic solvents.[5]THF's broad miscibility is a key advantage. The solubility profile of this compound will need to be carefully considered for each specific application to ensure all reactants and reagents remain in solution.
Safety Profile Combustible liquid, harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4][9]Highly flammable liquid and vapor, causes serious eye irritation, may cause respiratory irritation, suspected of causing cancer, may form explosive peroxides.[1][3]While both require careful handling, THF presents more severe hazards, including high flammability and potential carcinogenicity. This compound's primary hazards are related to irritation and acute toxicity if swallowed.[1][4]

The Established Workhorse: THF in Grignard Reactions

Tetrahydrofuran is a cornerstone solvent for Grignard and organolithium reactions due to its ability to solvate the magnesium or lithium cation, which stabilizes the organometallic reagent and enhances its reactivity.[10][11] The oxygen atom in the ether linkage acts as a Lewis base, coordinating with the metal center.[10]

Experimental Workflow: Grignard Reaction in THF

The following diagram illustrates a typical workflow for a Grignard reaction, a fundamental carbon-carbon bond-forming reaction, using THF as the solvent.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Add Mg Turnings & THF A->B C Initiate Grignard Formation (e.g., with I₂ crystal) B->C D Slowly Add Alkyl/Aryl Halide in THF C->D Grignard Reagent Formed E Maintain Reflux D->E F Add Electrophile (e.g., Aldehyde/Ketone) in THF E->F G Quench with aq. NH₄Cl F->G Reaction Complete H Extract with Organic Solvent G->H I Dry, Filter, & Concentrate H->I J Purify Product (e.g., Chromatography) I->J

Figure 1: A typical workflow for a Grignard reaction conducted in THF.
Detailed Protocol: Synthesis of 1,1-Diphenylethanol via Grignard Reaction in THF

This protocol details the synthesis of 1,1-diphenylethanol from bromobenzene and acetophenone, a classic example of a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Bromobenzene

  • Iodine (crystal)

  • Acetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine and a few milliliters of anhydrous THF.

  • Grignard Reagent Formation: Add a solution of bromobenzene in anhydrous THF to the dropping funnel. Add a small portion of the bromobenzene solution to the flask. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of acetophenone in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Quenching: After the addition of acetophenone is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1,1-diphenylethanol.

This compound as a Potential Alternative: A Scientist's Perspective

The prospect of replacing THF with this compound is intriguing, primarily due to its significantly improved safety profile, particularly its higher flashpoint and boiling point. However, a critical chemical difference must be addressed: the presence of a hydroxyl (-OH) group.

The Protic Nature of the Hydroxyl Group: A Major Hurdle for Organometallic Chemistry

Grignard and organolithium reagents are highly basic and will react readily with protic functional groups, such as alcohols.[10] The hydroxyl group of this compound would be deprotonated by the organometallic reagent, consuming at least one equivalent of the reagent and generating an alkoxide.

G cluster_reaction Reaction of Grignard Reagent with this compound RMgX R-MgX Product R-H + XMg-O-(CH₂)₄-O-(CH₂)₃-CH₃ RMgX->Product Solvent HO-(CH₂)₄-O-(CH₂)₃-CH₃ Solvent->Product

Figure 2: Acid-base reaction between a Grignard reagent and this compound.

This acid-base reaction is typically much faster than the desired nucleophilic addition to an electrophile. Consequently, using this compound directly as a solvent for the formation and reaction of Grignard or organolithium reagents would likely lead to poor yields of the desired product.

Potential Solutions and Alternative Applications

To utilize an ether alcohol like this compound in organometallic reactions, the hydroxyl group would need to be protected. This could be achieved by converting it to a non-protic functional group, such as a silyl ether (e.g., by reacting with tert-butyldimethylsilyl chloride). However, this adds an extra step to the synthesis and introduces another reagent, potentially negating some of the "green" advantages.

Despite this limitation in traditional organometallic chemistry, the unique properties of this compound may make it a suitable solvent for other types of reactions where a high-boiling, polar, and relatively safe solvent is required. Its application in the synthesis of biomedical polyurethanes suggests its utility in polymerization reactions.[8] Further research is needed to explore its performance in reactions such as nucleophilic substitutions, metal-catalyzed cross-couplings, or as a medium for enzymatic transformations.

Greener Alternatives to THF

The search for safer and more sustainable solvents has led to the development of several alternatives to THF. Two notable examples are 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME).[12]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has a higher boiling point (80 °C) than THF and is less miscible with water, which can simplify work-up procedures. It is also reported to form peroxides at a slower rate than THF.[12]

  • Cyclopentyl methyl ether (CPME): CPME is another promising alternative with a higher boiling point (106 °C) and greater stability towards peroxide formation. It has been shown to be an effective solvent in a variety of reactions, including Grignard reactions, often providing better yields and selectivity compared to THF.[12]

Conclusion and Future Outlook

While this compound presents a compelling safety profile with its high flash point and boiling point, its protic nature makes it an unsuitable direct replacement for THF in common organometallic reactions such as Grignard and organolithium chemistry. The presence of the hydroxyl group would lead to a rapid acid-base reaction, quenching the organometallic reagent.

However, the exploration of this compound should not be dismissed. Its unique combination of an ether and an alcohol functionality, coupled with its favorable safety and physical properties, may open doors to new applications in other areas of organic synthesis, particularly where a high-boiling polar protic solvent is desired. Its use in polyurethane synthesis is a testament to its potential.

For researchers seeking a "greener" and safer alternative to THF for organometallic reactions, 2-MeTHF and CPME currently represent more viable and well-documented options. Further research into the derivatization of this compound to protect the hydroxyl group, or its application in different reaction classes, is warranted to fully understand its potential as a sustainable solvent in the modern chemistry laboratory.

References

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  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5849-6003.
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A Senior Application Scientist's Guide to the Validation of 4-Butoxybutan-1-ol Purity using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of robust and reproducible research. In this guide, we delve into the comprehensive validation of 4-Butoxybutan-1-ol purity, leveraging the power and specificity of Gas Chromatography-Mass Spectrometry (GC-MS). This document is not a rigid protocol but a detailed narrative built on years of field experience, designed to provide a deep understanding of the methodological choices and the importance of a self-validating analytical system.

Introduction: The Significance of Purity in Scientific Research

This compound, a versatile ether-alcohol, finds applications as a solvent and an intermediate in the synthesis of various organic molecules, including biomedical polyurethanes.[1] Given its role in sensitive applications, the precise determination of its purity is paramount. Impurities, even in trace amounts, can significantly impact reaction kinetics, product yield, and in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide will walk you through a comprehensive approach to validating a GC-MS method for the purity assessment of this compound. We will explore the rationale behind the selection of this technique, detail the experimental protocol, and critically compare it with alternative analytical methodologies.

The Analytical Cornerstone: Why GC-MS for this compound?

Gas Chromatography (GC) is an ideal separation technique for volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, it provides a powerful analytical tool that offers both high-resolution separation and definitive identification of the analyte and its potential impurities. The mass spectrometer provides structural information, which is a significant advantage over less specific detectors like the Flame Ionization Detector (FID).

The choice of GC-MS is underpinned by its ability to:

  • Separate complex mixtures: Effectively resolve this compound from structurally similar impurities.

  • Provide structural information: The mass spectrum of each separated component acts as a chemical fingerprint, allowing for confident identification.

  • Achieve high sensitivity: Detect and quantify trace-level impurities that could be detrimental to downstream applications.

Understanding Potential Impurities: A Synthesis-Based Approach

A robust analytical method must be capable of separating and detecting all potential impurities. To anticipate these, we must consider the likely synthetic route for this compound. A common and efficient method is the Williamson ether synthesis .[2][3]

This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[3] For the synthesis of this compound, two primary pathways exist:

  • Pathway A: Reaction of 1,4-butanediol with a butyl halide (e.g., butyl bromide) in the presence of a base.

  • Pathway B: Reaction of butanol with a 4-halobutanol.

From these synthetic routes, we can predict the following potential impurities:

  • Unreacted Starting Materials: 1,4-butanediol, butyl bromide, or butanol.

  • Isomeric Byproducts: In Pathway A, the butoxide can react at either end of the 1,4-butanediol, but since the molecule is symmetrical, this does not lead to a different product. However, incomplete reaction could lead to the presence of 4-bromobutan-1-ol.

  • Dialkylated Product: 1,4-dibutoxybutane, where both hydroxyl groups of 1,4-butanediol have reacted.

  • Elimination Byproducts: Treatment of alkyl halides with a base can lead to elimination reactions, potentially forming butene.

The following diagram illustrates the Williamson ether synthesis for this compound and highlights the potential for byproduct formation.

Caption: Williamson ether synthesis of this compound and potential impurities.

Experimental Protocol: A Validated GC-MS Method

The following protocol is a robust starting point for the analysis of this compound. As with any analytical method, optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A polar column is recommended for the analysis of alcohols and ethers. A good starting point is a DB-WAX or Rxi-1301Sil MS column (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium (99.999% purity).

  • Syringe: 10 µL gas-tight syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis.

ParameterValueRationale
Injector
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks. A lower split ratio can be used for trace impurity analysis.
Injector Temperature250 °CEnsures complete volatilization of the analyte and impurities without thermal degradation.
Injection Volume1 µLA standard volume for GC analysis.
Oven Program
Initial Temperature60 °C (hold for 2 min)Allows for the elution of highly volatile compounds like butene before the main analyte.
Ramp Rate10 °C/min to 220 °CProvides good separation of the target analyte from potential impurities with varying boiling points.
Final Temperature220 °C (hold for 5 min)Ensures that all components are eluted from the column.
Carrier Gas
GasHeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis time and resolution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.
Ionization Energy70 eVThe standard energy for EI, which generates a library-searchable fragmentation pattern.
Mass Rangem/z 35 - 300Covers the expected mass range of this compound and its potential impurities.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temperature150 °CMaintains consistent mass filtering.
Data Acquisition
ModeFull ScanAllows for the identification of unknown impurities by comparing their mass spectra to a library (e.g., NIST).
Sample and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to cover the expected concentration range of the analyte and impurities. A typical range would be from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

Method Validation: Ensuring a Self-Validating System

A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and precise. The validation of this GC-MS method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

The following validation parameters are critical for a purity assay:

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Approach:

    • Analyze a blank solvent to ensure no interfering peaks are present at the retention time of this compound and its potential impurities.

    • Analyze the this compound reference standard to determine its retention time and mass spectrum.

    • If available, analyze individual standards of the potential impurities to confirm their retention times and mass spectra.

    • Spike the this compound sample with known impurities to demonstrate that they are well-resolved from the main peak and from each other.

    • Peak purity analysis using the mass spectral data can also be employed to confirm that the chromatographic peak of this compound is not co-eluting with any impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of this compound covering the range of 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Experimental Approach:

    • Prepare a spiked sample by adding a known amount of this compound reference standard to a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

    • Analyze the spiked samples in triplicate.

    • Calculate the percentage recovery of the added standard.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision):

    • Experimental Approach: Analyze six replicate injections of the 100% standard solution on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach (based on the standard deviation of the response and the slope):

    • Determine the standard deviation of the y-intercepts of the regression lines from the linearity study.

    • Calculate the LOD and LOQ using the following equations:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: Introduce small variations to the method parameters, such as:

    • Injector temperature (± 5 °C)

    • Oven temperature ramp rate (± 1 °C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the final calculated purity should not be significantly affected.

The following diagram provides a visual workflow for the GC-MS method validation process.

G start Start Validation specificity Specificity (Resolution of analyte and impurities) start->specificity linearity Linearity (Correlation coefficient) specificity->linearity accuracy Accuracy (Recovery studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Parameter variation) lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for GC-MS method validation.

Data Presentation: A Clear and Concise Summary

The results of the method validation should be summarized in clear and easy-to-understand tables. The following is an example of how the validation data can be presented.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Resolution (Analyte/Impurity)> 2.03.5
Tailing Factor (Analyte)< 1.51.1
Theoretical Plates (Analyte)> 20005500

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
1......
10......
25......
50......
100......
Correlation Coefficient (r²) ≥ 0.995 0.9992

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg)Amount Found (µg)% Recovery
80%80.079.299.0%
100%100.0101.5101.5%
120%120.0118.899.0%
Mean Recovery 99.8%

Table 4: Precision Data

Parameter% RSD (n=6)Acceptance Criteria
Repeatability0.8%≤ 1.0%
Intermediate Precision1.2%≤ 2.0%

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Comparison with Other Alternatives

While GC-MS is a powerful technique for this application, it is important to understand its position relative to other analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used separation technique. However, for a non-chromophoric compound like this compound, standard UV detection is not feasible.[7] This necessitates the use of universal detectors such as:

  • Refractive Index (RI) Detector: While universal, RI detectors are less sensitive than MS and are not compatible with gradient elution, which limits their ability to separate complex mixtures.[8]

  • Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These detectors are more sensitive than RI and are compatible with gradient elution.[9] However, their response is not always linear and can be dependent on the analyte's volatility.

Comparison Summary: GC-MS vs. HPLC with Universal Detectors

FeatureGC-MSHPLC with Universal Detectors (RI, ELSD, CAD)
Analyte Suitability Volatile and thermally stable compoundsNon-volatile and thermally labile compounds
Selectivity High, based on both retention time and mass spectrumModerate to high, primarily based on retention time
Sensitivity HighModerate (RI) to high (ELSD, CAD)
Identification Definitive, based on mass spectral library matchingPresumptive, based on retention time matching with standards
Gradient Elution Yes (temperature programming)Yes (for ELSD and CAD), No (for RI)
Method Development Can be complex, requires optimization of multiple parametersCan be simpler, especially for isocratic methods
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a compound without the need for a reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate purity assessment.

Comparison Summary: GC-MS vs. qNMR

FeatureGC-MSqNMR
Principle Chromatographic separation followed by mass-based detectionDirect measurement of nuclear spin resonance
Reference Standard Requires a reference standard of the analyte for quantificationCan be used as a primary method with an internal standard of known purity
Quantification Relative quantification based on a calibration curveAbsolute quantification possible
Impurity Detection Excellent for separating and identifying unknown impuritiesCan be challenging to detect and quantify impurities with overlapping signals
Sample Throughput High, with automated systemsLower, as each sample requires individual acquisition and processing
Instrumentation Widely available in analytical laboratoriesMore specialized and expensive instrumentation

Conclusion: A Holistic Approach to Purity Validation

The validation of an analytical method is not merely a regulatory requirement; it is a fundamental aspect of good scientific practice. For a compound like this compound, where purity is critical, a well-validated GC-MS method provides a high degree of confidence in the quality of the material. By understanding the principles of the technique, anticipating potential impurities, and rigorously validating the method against established guidelines, researchers can ensure the integrity and reliability of their work.

While alternative techniques like HPLC with universal detectors and qNMR have their merits, GC-MS offers an unparalleled combination of separation power, sensitivity, and structural elucidation for this particular application. This guide provides a comprehensive framework for developing and validating a robust GC-MS method, empowering scientists to confidently assess the purity of this compound and other similar compounds in their research and development endeavors.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Products on ethylene glycol monobutyl ether. Retrieved from [Link]

  • Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from [Link]

  • LCGC International. (2015). Seeing is Believing: Detectors for HPLC. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quantitative NMR. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2026). ANALYSIS AND VALIDATION OF DETECTION METHOD FOR ETHYLENE AND DIETHYLENE GLYCOL CONTAMINANTS IN SYRUP USING GCMS (GAS CHROMATOGRAPHY-MASS SPECTROMETER). Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Restek. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • World Health Organization. (2024). TESTS FOR DIETHYLENE GLYCOL AND ETHYLENE GLYCOL IN LIQUID PREPARATIONS FOR ORAL USE. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2018). Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection. Retrieved from [Link]

  • ResearchGate. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of Novel Polyurethane Elastomers Derived from 4-Butoxybutan-1-ol for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Drug Delivery Vehicles

In the landscape of advanced drug delivery, the polymer is the cornerstone. It dictates the payload, release kinetics, and biocompatibility of the therapeutic system. While established polymers like Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL) have a proven track record, the demand for materials with tailored properties—such as specific degradation profiles, mechanical resilience, and drug-polymer interactions—drives the exploration of novel monomers.[1]

This guide focuses on the characterization of a novel, hypothetical polyurethane synthesized using 4-Butoxybutan-1-ol. As a monomer, this compound offers an intriguing combination of a flexible butyl ether side chain and a reactive hydroxyl group, suggesting its potential to impart unique thermal and mechanical properties to a polymer backbone. While not a widely studied polymer, its potential use in synthesizing biomedical polyurethanes makes it a person of interest for researchers in drug development.[2]

We will, therefore, propose a plausible synthetic route for a polyurethane incorporating this compound and provide a comprehensive guide to its characterization. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each step—a crucial aspect of robust material science. We will compare the anticipated properties of this novel polyurethane with the well-established biomedical polymers, PLGA and PCL, providing a framework for evaluating its potential as a drug delivery vehicle.

Proposed Synthesis of a this compound-Based Polyurethane

Polyurethanes are versatile block copolymers, typically synthesized through the reaction of a diisocyanate with a polyol (forming the soft segment) and a chain extender, often a short-chain diol (forming the hard segment).[3] This segmented architecture allows for tunable mechanical properties, from soft elastomers to rigid plastics.[4] For biomedical applications, aliphatic diisocyanates are often preferred over aromatic ones to avoid the formation of potentially carcinogenic aromatic amine degradation byproducts.[5]

We propose a two-step "prepolymer" method for the synthesis of our hypothetical polyurethane, which allows for better control over the polymer's block structure.[6]

  • Step 1: Prepolymer Formation. A long-chain polyol, such as poly(ε-caprolactone) diol (PCL-diol), is reacted with an excess of an aliphatic diisocyanate, for example, 1,6-hexamethylene diisocyanate (HDI). This reaction forms an isocyanate-terminated prepolymer.

  • Step 2: Chain Extension. The prepolymer is then reacted with a chain extender, in this case, this compound. The hydroxyl groups of this compound react with the terminal isocyanate groups, linking the prepolymer chains together to form the final high molecular weight polyurethane.

The incorporation of this compound as the chain extender is hypothesized to influence the polymer's properties by introducing a flexible, hydrophobic side chain into the hard segment, potentially affecting crystallinity, glass transition temperature, and drug-polymer interactions.

G cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: Chain Extension PCL_diol PCL-diol (Soft Segment Polyol) Prepolymer Isocyanate-Terminated Prepolymer PCL_diol->Prepolymer + HDI HDI (excess) (Diisocyanate) HDI->Prepolymer Final_Polymer Final Polyurethane Elastomer Prepolymer->Final_Polymer Reacts with Monomer This compound (Chain Extender) Monomer->Final_Polymer + Prepolymer_input Prepolymer

Caption: Proposed two-step synthesis of a polyurethane using this compound.

Comprehensive Physicochemical Characterization

A thorough characterization is essential to establish the structure-property relationships of a new polymer.[7] The following sections detail the critical analytical techniques and provide exemplary protocols.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Why it's critical: A polymer's molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are fundamental properties that profoundly influence its mechanical strength, degradation rate, and drug release profile. GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume, providing a comprehensive overview of the molecular weight distribution.[8]

Experimental Protocol: GPC Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polyurethane.

    • Dissolve the polymer in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to a final concentration of approximately 2-5 mg/mL.[9] Ensure the polymer is fully dissolved; gentle agitation or warming may be necessary.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates that could damage the GPC columns.[9]

  • Instrumentation and Conditions:

    • System: Agilent 1260 Infinity GPC/SEC System or similar.[8]

    • Columns: A set of two or more columns with a mixed pore size suitable for a broad range of molecular weights (e.g., Agilent PLgel MIXED-E).[8]

    • Mobile Phase: DMF with 0.1% LiBr (to prevent polymer aggregation) or THF.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.

    • Detector: Differential Refractive Index (dRI) detector.

  • Calibration:

    • Prepare a series of narrow PDI polystyrene or PMMA standards of known molecular weights.

    • Run the standards to generate a calibration curve of log(Molecular Weight) vs. Elution Time.

  • Data Analysis:

    • Inject the filtered polymer sample.

    • Analyze the resulting chromatogram using GPC software to determine Mn, Mw, and PDI relative to the calibration standards.

Structural Verification: NMR and FTIR Spectroscopy

Why it's critical: Before proceeding to functional assays, it is imperative to confirm that the synthesized polymer has the expected chemical structure. Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms in the polymer backbone.[10][11]

Experimental Protocol: Structural Analysis

  • FTIR Spectroscopy:

    • Obtain a thin film of the polymer by solvent casting or use a small amount of the solid sample.

    • Acquire the spectrum using an ATR-FTIR spectrometer over a range of 4000-400 cm⁻¹.

    • Expected Peaks for Polyurethane:

      • N-H stretching (urethane): ~3300 cm⁻¹

      • C-H stretching (aliphatic): ~2850-2950 cm⁻¹

      • C=O stretching (urethane): ~1730-1700 cm⁻¹

      • N-H bending and C-N stretching: ~1530 cm⁻¹

      • C-O-C stretching (from polyol and butoxy group): ~1100 cm⁻¹

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the polymer in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Proton Signals: Analyze the chemical shifts and integrations to confirm the presence of protons from the diisocyanate, the polyol soft segment, and the this compound chain extender.[10] The unique signals from the butoxy side chain (e.g., the terminal methyl group) would be a key indicator of its successful incorporation.

Thermal Properties: DSC and TGA

Why it's critical: The thermal properties of a polymer are crucial for understanding its processing conditions, storage stability, and in vivo behavior. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[12] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the polymer's thermal stability and degradation temperature (Td).[13]

Experimental Protocol: Thermal Analysis

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle to erase the polymer's thermal history. For example:

      • Heat from -80 °C to 200 °C at 10 °C/min.

      • Cool from 200 °C to -80 °C at 10 °C/min.

      • Heat again from -80 °C to 200 °C at 10 °C/min.

    • Analyze the second heating scan to determine the Tg (a step change in the baseline) of the soft segment and potentially the Tm of the hard segment.[12] The Tg is a critical parameter as it relates to the polymer's mechanical state (glassy vs. rubbery) at physiological temperature.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the polymer in a TGA pan.

    • Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • The onset temperature of weight loss is taken as the degradation temperature (Td). A high Td is desirable for melt processing and stability.

G cluster_physchem Physicochemical Properties cluster_performance Drug Delivery Performance start Synthesized Polymer gpc GPC/SEC (Molecular Weight, PDI) start->gpc nmr NMR / FTIR (Chemical Structure) start->nmr dsc DSC (Tg, Tm) start->dsc tga TGA (Thermal Stability) start->tga sem SEM/TEM (Morphology) start->sem drug_loading Drug Encapsulation & Loading gpc->drug_loading nmr->drug_loading dsc->drug_loading tga->drug_loading sem->drug_loading drug_release In Vitro Drug Release drug_loading->drug_release end Full Characterization Profile drug_release->end

Caption: Workflow for the comprehensive characterization of a novel drug delivery polymer.

In Vitro Drug Delivery Performance

The ultimate test of a drug delivery polymer is its ability to effectively encapsulate and release a therapeutic agent in a controlled manner.

Drug Encapsulation and Loading

Why it's critical: Drug loading capacity (LC) and encapsulation efficiency (EE) are key parameters that determine the feasibility of a drug delivery system. High EE is crucial to minimize drug wastage, while adequate LC is needed to deliver a therapeutic dose in a reasonable amount of the polymer matrix.

Experimental Protocol: Drug Encapsulation

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve a known amount of the polyurethane and the model drug (e.g., a hydrophobic drug like paclitaxel) in a water-miscible organic solvent (e.g., acetone).

    • Add this organic solution dropwise to a vigorously stirring aqueous solution containing a surfactant (e.g., Pluronic F68).

    • Allow the organic solvent to evaporate under reduced pressure, leading to the formation of drug-loaded nanoparticles.[14]

  • Quantification of EE and LC:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

    • Measure the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate EE and LC using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release

Why it's critical: The in vitro release profile provides crucial insights into how the drug will be released from the polymer matrix over time. The release mechanism can be a combination of diffusion through the polymer, swelling of the matrix, and erosion or degradation of the polymer itself.[2][6]

Experimental Protocol: In Vitro Release Study

  • Setup:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.1% Tween 80 to ensure sink conditions).

    • Place the suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Submerge the dialysis bag in a larger volume of release medium maintained at 37 °C with constant gentle agitation.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter), withdraw a small aliquot of the release medium from the external reservoir.

    • Replenish the withdrawn volume with fresh release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Quantify the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Comparative Analysis: A New Contender vs. The Gold Standards

To evaluate the potential of our hypothetical polyurethane, we compare its anticipated properties with those of PLGA and PCL, two of the most widely used biodegradable polymers in FDA-approved drug delivery products.[1][]

PropertyPoly(this compound)-based PU (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)Rationale & Significance
Synthesis Method Polyaddition (Step-growth)Ring-opening polymerizationRing-opening polymerizationPolyaddition offers versatility in monomer choice, allowing for fine-tuning of properties.
Degradation Rate Tunable (days to months)Fast (weeks to months)[]Slow (months to years)[]The degradation rate is critical for matching the therapeutic window of the encapsulated drug.
Degradation Mechanism Hydrolysis of ester (from polyol) and urethane bondsBulk hydrolysis of ester bondsBulk hydrolysis of ester bondsThe butoxy side chain may influence water penetration, potentially modulating the hydrolysis rate.
Glass Transition (Tg) -60°C to 50°C (Tunable)40-60 °C~ -60 °CA low Tg (below body temp) results in a rubbery, flexible matrix, while a high Tg yields a rigid, glassy material. This impacts both mechanical feel and drug diffusion.
Mechanical Properties Elastomeric, high toughnessRigid, brittle[16]Ductile, semi-crystallineThe elastomeric nature of polyurethanes is advantageous for applications requiring flexibility and durability.
Drug Release Mechanism Diffusion, Swelling, and Degradation[6]Primarily degradation-controlledPrimarily diffusion-controlled (due to slow degradation)The combination of release mechanisms in PUs can offer complex, multi-phasic release profiles.

Conclusion

This guide outlines a comprehensive framework for the characterization of novel polymers, using a hypothetical polyurethane derived from this compound as a case study. The described methodologies, from structural verification by NMR and FTIR to performance evaluation through in vitro drug release studies, provide a robust pathway for any researcher developing new polymeric biomaterials.

The true value of a novel polymer lies in its ability to address unmet needs in drug delivery. By incorporating monomers like this compound, it may be possible to create new polyurethanes with unique properties—such as enhanced solubility for hydrophobic drugs or tailored degradation profiles. The systematic characterization detailed herein is the essential first step in validating these materials and unlocking their therapeutic potential. It is through this rigorous, scientifically-grounded approach that the next generation of advanced drug delivery systems will be realized.

References

  • Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]

  • Sustained Release Drug Delivery Applications of Polyurethanes. (n.d.). PMC. Retrieved from [Link]

  • 1 H-nuclear magnetic resonance (NMR) spectra of polyurethane. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. (n.d.). NIH. Retrieved from [Link]

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Biological compatibility of 4-Butoxybutan-1-ol vs. polyethylene glycol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Compatibility of Polyethylene Glycol (PEG) versus 4-Butoxybutan-1-ol

Introduction: A Tale of Two Molecules in Biomedical Science

In the landscape of drug development and biomaterials, the choice of excipients, solvents, and polymer backbones is paramount to clinical success. An ideal component must not only perform its intended function but also exhibit a high degree of biological compatibility, eliciting minimal adverse reactions from the host. This guide provides a detailed comparison between two molecules: Polyethylene Glycol (PEG), the well-established gold standard for biocompatible polymers, and this compound, a solvent and chemical intermediate whose biological profile is largely uncharacterized.

For decades, PEG has been the cornerstone of advanced drug delivery, prized for its ability to improve the pharmacokinetic properties of therapeutics.[1] Its reputation as a "stealth" polymer has made it ubiquitous. In contrast, this compound is primarily known as a chemical solvent, with one report citing its use in the synthesis of biomedical polyurethanes.[2] For researchers considering novel formulations, understanding the known biocompatibility of the benchmark (PEG) against the significant data void for an alternative like this compound is a critical exercise in risk management and experimental design. This guide will dissect the known biological properties of PEG, present the limited toxicological data for this compound, and provide a comprehensive framework for the experimental evaluation of new materials in this space.

Section 1: The Biocompatibility Profile of Polyethylene Glycol (PEG): An Established Benchmark

Polyethylene Glycol is a polyether compound with a structure of HO-(CH₂-CH₂-O)n-H. Its utility in the biomedical field stems from a unique combination of properties including hydrophilicity, low toxicity, and an ability to reduce nonspecific protein adsorption.[3][4][5]

Cytotoxicity Profile: A Matter of Molecular Weight

The cytotoxicity of PEG is heavily dependent on its molecular weight (MW). Lower-MW PEGs (e.g., 200-400 Da) have been shown to cause more significant cytotoxicity compared to their higher-MW counterparts. Studies on various cell lines, including HeLa and L929, have demonstrated that while most PEG oligomers are safe, some, like triethylene glycol (TEG), can be toxic at high concentrations.[6] In a comprehensive study, a range of PEGs were tested on Caco-2 cells, revealing that cytotoxicity had a significant correlation with the molecular weight and resulting osmolality of the solutions.[7][8] Generally, PEGs used in biomedical applications (typically >1000 Da) are considered to have a favorable safety profile.[9]

Protein Adsorption and the "Stealth" Effect

One of the most valuable properties of PEG is its ability to create a "protein-repellent" surface.[10] When a therapeutic agent or nanoparticle is conjugated with PEG chains (a process known as PEGylation), it forms a hydrophilic cloud that sterically hinders the approach and adsorption of opsonin proteins.[11] This "stealth" effect is crucial for in vivo applications, as it prevents rapid recognition and clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the drug.[12][13] The density of the grafted PEG chains is a critical factor; higher PEG surface density leads to lower protein adsorption.[14]

PEGylation_Stealth_Effect cluster_0 Unmodified Nanoparticle cluster_1 PEGylated Nanoparticle NP1 Nanoparticle Protein Opsonin Protein NP1->Protein Adsorption Phagocyte Phagocyte Protein->Phagocyte Recognition & Clearance NP2 Nanoparticle PEG Layer Protein2 Opsonin Protein NP2->Protein2 Adsorption Repelled Phagocyte2 Phagocyte NP2->Phagocyte2 Evades Clearance

Caption: Mechanism of PEGylation reducing protein adsorption and subsequent phagocytic clearance.
Immunogenicity: The Anti-PEG Antibody Phenomenon

While long considered non-immunogenic, there is growing evidence that PEG can elicit an immune response, leading to the formation of anti-PEG antibodies.[15] These antibodies can be pre-existing in a portion of the population or induced after administration of a PEGylated therapeutic.[16] The presence of anti-PEG antibodies can have significant clinical consequences, including accelerated blood clearance (ABC) of the drug upon subsequent doses and hypersensitivity reactions.[15][17] This has become a critical consideration in the development of new PEGylated drugs and even in the context of mRNA vaccines that use PEGylated lipid nanoparticles.[15]

In Vivo Pharmacokinetics and Fate

The in vivo behavior of PEG is also size-dependent. Following administration, smaller PEGs can be filtered by the kidneys, while larger PEGs are typically cleared by the liver. The PEGylation of drugs dramatically alters their pharmacokinetic profile, generally leading to reduced renal clearance, increased circulation time, and altered distribution.[1] Studies examining the absorption of PEGs from the lung showed that size plays a dominant role, with half-lives ranging from 2.4 to 13 hours for PEGs from 0.55 to 20 kDa.[18]

Table 1: Summary of Polyethylene Glycol (PEG) Biocompatibility Profile

ParameterObservationSupporting Evidence
Cytotoxicity Generally low, but increases with lower molecular weight (MW < 1000 Da).[6]Cell viability assays (MTT, Neutral Red) on various cell lines show dose and MW-dependent effects.[7][8]
Protein Adsorption Significantly reduces non-specific protein adsorption ("stealth" effect).[3][14]Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) studies confirm reduced protein binding to PEGylated surfaces.[10]
Immunogenicity Can induce anti-PEG antibodies, potentially leading to accelerated clearance and hypersensitivity.[15][16]ELISA assays have detected pre-existing and treatment-induced anti-PEG antibodies in patients.[17]
Hemocompatibility Generally considered hemocompatible, with low potential to induce thrombosis or hemolysis.Standard hemolysis assays (e.g., ASTM F756) typically show acceptable results for medical-grade PEGs.
In Vivo Fate Extends circulation half-life of conjugated drugs; clearance route is MW-dependent (renal for small PEG, hepatic for large PEG).[1]Pharmacokinetic studies in animal models demonstrate prolonged plasma concentration of PEGylated molecules.[12][19]

Section 2: Evaluating the Biological Compatibility of this compound: A Critical Evidence Gap

This compound (CAS 4161-24-4) is a solvent with the chemical formula C₈H₁₈O₂. Unlike PEG, it is not a polymer and lacks the extensive history of biomedical application. Its consideration for any biological application must begin with a thorough examination of its known hazards and, more importantly, the profound lack of biocompatibility data.

Known Physicochemical and Toxicological Data

Information on this compound is primarily derived from Safety Data Sheets (SDS) and chemical databases. It is classified under the Globally Harmonized System (GHS) with several hazard statements.[20]

  • H302: Harmful if swallowed. [20][21]

  • H315: Causes skin irritation. [20][21]

  • H319: Causes serious eye irritation. [20][21]

  • H335: May cause respiratory irritation. [20][21]

These classifications immediately raise red flags for direct use in biological systems. The molecule is an irritant to skin, eyes, and the respiratory tract, and it exhibits acute oral toxicity.[21][22] It is not listed in major toxic substances control act inventories, indicating a lack of widespread regulatory review for many applications.[22]

Inferred Biocompatibility Challenges and Critical Data Gaps

Based on its chemical structure and known hazards, several biocompatibility challenges can be inferred:

  • Cytotoxicity: As a known irritant that is harmful if swallowed, significant in vitro cytotoxicity is highly probable. The mechanism could involve membrane disruption due to its solvent nature.

  • Hemocompatibility: Solvents can often cause hemolysis (rupture of red blood cells). This is a critical parameter that must be tested.

  • In Vivo Metabolism and Toxicity: The in vivo fate of this compound is unknown. It is structurally related to 1,4-butanediol, which is known to be rapidly metabolized in vivo to gamma-hydroxybutyrate (GHB), a psychoactive substance.[23] While this is not a direct prediction, the potential for metabolic conversion into active or toxic byproducts is a serious concern that requires investigation.

Table 2: Summary of this compound Biological Profile (Highlighting Data Gaps)

ParameterObservationSupporting Evidence
Cytotoxicity UNKNOWN (High cytotoxicity is predicted based on hazard data).GHS classification H302 (Harmful if swallowed) suggests systemic toxicity.[20][21]
Protein Adsorption UNKNOWN No available data.
Immunogenicity UNKNOWN No available data.
Hemocompatibility UNKNOWN (Hemolysis is a significant risk for solvents).No available data.
Irritation Causes skin, eye, and respiratory irritation.[20][21]Standardized hazard testing data reported in Safety Data Sheets.[22][24]
In Vivo Fate UNKNOWN No available data; potential for metabolic conversion is a concern.[23]

Section 3: A Practical Guide to Biocompatibility Assessment: A Proposed Workflow for this compound

For a compound like this compound to be considered for any biomedical application, a rigorous, phased approach to biocompatibility testing is non-negotiable. This process is guided by international standards, primarily the ISO 10993 series.[25][26]

The ISO 10993 Framework for Biological Evaluation

The ISO 10993 standards provide a framework for assessing the biological risks of medical devices and their component materials.[25][27][28] The first step is always a risk management process to determine the necessary evaluations based on the nature and duration of body contact.[29][30] For a new material, the initial screening typically starts with in vitro tests for cytotoxicity, sensitization, and irritation.[31]

Biocompatibility_Workflow Start New Material (e.g., this compound) PhysChem Physical & Chemical Characterization (ISO 10993-18) Start->PhysChem InVitro Phase 1: In Vitro Screening PhysChem->InVitro Cytotoxicity Cytotoxicity (ISO 10993-5) InVitro->Cytotoxicity Hemolysis Hemocompatibility (ISO 10993-4) InVitro->Hemolysis Genotoxicity Genotoxicity (ISO 10993-3) InVitro->Genotoxicity Decision1 Acceptable In Vitro Profile? Cytotoxicity->Decision1 Hemolysis->Decision1 Genotoxicity->Decision1 InVivo Phase 2: In Vivo Testing (as required by risk assessment) Decision1->InVivo Yes End Not Biocompatible STOP Decision1->End No Irritation Irritation & Sensitization (ISO 10993-10, 10993-23) InVivo->Irritation SystemicTox Systemic Toxicity (ISO 10993-11) InVivo->SystemicTox Decision2 Acceptable In Vivo Profile? Irritation->Decision2 SystemicTox->Decision2 Decision2->End No Proceed Proceed to Application-Specific Testing Decision2->Proceed Yes

Caption: Proposed ISO 10993-based workflow for assessing the biocompatibility of a new material.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay based on ISO 10993-5)

This protocol serves as a primary screening tool to assess the potential of a substance to cause cell death.

  • Principle: The MTT assay is a colorimetric test that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or human Caco-2 cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

    • Test Article Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A wide concentration range should be tested to determine a dose-response curve. Include a negative control (medium only) and a positive control (e.g., dilute sodium lauryl sulfate).

    • Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test article. Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the exposure period, remove the test medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[7]

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol with HCl or dimethyl sulfoxide) to each well to dissolve the formazan crystals.[7]

    • Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Interpretation: Cell viability is calculated as a percentage relative to the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Experimental Protocol: Hemocompatibility (Direct Contact Hemolysis Assay based on ASTM F756)

This protocol is essential for any material that may come into contact with blood.

  • Principle: This test determines the potential of a material to damage red blood cells (RBCs), causing the release of hemoglobin.

  • Methodology:

    • Blood Collection: Obtain fresh anticoagulated blood (e.g., with citrate or heparin) from a healthy donor.

    • Test Article Preparation: Prepare dilutions of this compound in a physiologically buffered saline solution (e.g., PBS).

    • Controls: Prepare a negative control (saline) and a positive control (deionized water, which causes 100% hemolysis).

    • Incubation: Add a small volume of the diluted blood to tubes containing the test article dilutions and the controls. Incubate at 37°C for a defined period (e.g., 3 hours) with gentle mixing.

    • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

    • Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at ~540 nm to quantify the amount of free hemoglobin.

  • Interpretation: The percentage of hemolysis is calculated relative to the positive control. Different regulatory bodies have different acceptance criteria, but generally, hemolysis values above 2-5% are considered significant and indicate a lack of hemocompatibility.

Conclusion

The comparison between Polyethylene Glycol and this compound starkly illustrates the difference between a well-vetted biomaterial and an uncharacterized chemical. PEG, despite emerging concerns about its immunogenicity, remains a cornerstone of drug delivery due to decades of research supporting its general biocompatibility and unique physicochemical properties. Its profile, while not perfect, is well understood.

Conversely, this compound represents a significant unknown. Its classification as a skin, eye, and respiratory irritant, coupled with its acute oral toxicity, places it in a high-risk category for any biological application. There is a complete absence of public data on its cytotoxicity, hemocompatibility, immunogenicity, and in vivo fate. Therefore, for any researcher or drug developer, the path forward is clear: while PEG can be used within the bounds of its known limitations, this compound cannot be considered for any biological application without a comprehensive and rigorous biocompatibility assessment, starting with the fundamental in vitro screening assays outlined in this guide. To proceed otherwise would be to ignore the foundational principles of safety and risk management in biomedical science.

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A Senior Application Scientist's Guide to Differentiating Isomers of 4-Butoxybutan-1-ol through Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of chemical synthesis, materials science, and pharmaceutical development, the unambiguous identification of molecular structure is a cornerstone of quality, safety, and efficacy. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to differentiate between them is of paramount importance. This guide provides a comprehensive comparison of spectroscopic methodologies for distinguishing 4-Butoxybutan-1-ol from its structural and functional isomers, grounded in experimental data and established analytical principles.

The Challenge of Isomerism: A Structural Overview

This compound (C₈H₁₈O₂) is a bifunctional molecule containing both an ether and a primary alcohol. Its isomers can vary by the position of these functional groups, the branching of the alkyl chains, or even the nature of the functional groups themselves. For this guide, we will compare this compound with a curated set of isomers that represent these different forms of isomerism:

  • This compound (Target Compound)

  • 1-Butoxybutan-2-ol (Positional Isomer)

  • Dibutyl ether (Functional Group Isomer - Ether)

  • Octane-1,8-diol (Functional Group Isomer - Diol)

The structural differences between these molecules, though subtle in some cases, give rise to unique spectroscopic fingerprints.

G cluster_0 Isomers of C₈H₁₈O₂ A This compound (CH₃CH₂CH₂CH₂OCH₂CH₂CH₂CH₂OH) B 1-Butoxybutan-2-ol (CH₃CH₂CH₂CH₂OCH₂(CH(OH))CH₂CH₃) C Dibutyl ether (CH₃CH₂CH₂CH₂OCH₂CH₂CH₂CH₃) D Octane-1,8-diol (HOCH₂CH₂CH₂CH₂CH₂CH₂CH₂CH₂OH)

Caption: Molecular structures of this compound and selected isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for differentiating isomers, as it provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The key diagnostic features are the chemical shift (δ), spin-spin splitting (multiplicity), and integration.

The primary differences between our target compound and its isomers will arise from the signals of protons on carbons adjacent to the oxygen atoms (α-protons). The electronegativity of oxygen deshields these protons, shifting their signals downfield (to a higher ppm value).

Expected ¹H NMR Spectral Data (Predicted, values in ppm)

CompoundKey Diagnostic Signals (Protons α to Oxygen)Salient Features
This compound ~3.6 (t, 2H, -CH₂OH), ~3.4 (t, 2H, -OCH₂-), ~3.4 (t, 2H, -OCH₂-)Three distinct triplets in the 3.4-3.6 ppm region.
1-Butoxybutan-2-ol ~3.9 (m, 1H, -CH(OH)-), ~3.4 (m, 2H, -OCH₂-), ~3.3 (m, 2H, -OCH₂-)A unique multiplet for the single proton on the secondary alcohol carbon, shifted further downfield.
Dibutyl ether ~3.4 (t, 4H, -OCH₂-)A single triplet for all eight α-protons due to molecular symmetry. No -OH signal.
Octane-1,8-diol ~3.6 (t, 4H, -CH₂OH)A single triplet for the four protons on the two equivalent primary alcohol carbons. No ether signals.
Causality in ¹H NMR Differentiation

The differentiation between this compound and 1-Butoxybutan-2-ol is a clear example of how proton environment dictates chemical shift. The proton on the secondary alcohol carbon in 1-Butoxybutan-2-ol (-CH(OH)-) is deshielded more than the protons on the primary alcohol carbon in this compound (-CH₂OH), resulting in a downfield shift. Dibutyl ether's symmetry results in chemically equivalent α-protons, simplifying its spectrum to a single triplet in this region. Conversely, Octane-1,8-diol also shows symmetry, but its signals correspond to protons adjacent to hydroxyl groups. The absence of an ether signal and the presence of only one type of carbinol proton signal readily distinguishes it.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.0 ppm).

  • Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 32 scans are generally adequate for good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the TMS signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of carbons bonded to oxygen are particularly diagnostic.

Expected ¹³C NMR Spectral Data (Predicted, values in ppm)

CompoundKey Diagnostic Signals (Carbons α to Oxygen)Total Number of Signals
This compound ~71 (-OCH₂-), ~70 (-OCH₂-), ~62 (-CH₂OH)8
1-Butoxybutan-2-ol ~75 (-OCH₂-), ~70 (-CH(OH)-)8
Dibutyl ether ~71 (-OCH₂-)4
Octane-1,8-diol ~63 (-CH₂OH)4
Causality in ¹³C NMR Differentiation

The number of unique carbon signals is a powerful initial diagnostic. Due to symmetry, both Dibutyl ether and Octane-1,8-diol exhibit only four signals, immediately distinguishing them from the eight signals expected for the less symmetrical butoxybutanol isomers. The key to differentiating this compound from 1-Butoxybutan-2-ol lies in the chemical shifts of the carbons bearing the hydroxyl group. The carbon of a primary alcohol (~62 ppm) is typically found upfield from that of a secondary alcohol (~70 ppm).[2]

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrumentation are the same as for ¹H NMR. However, due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of solvent) is beneficial.[1]

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Number of Scans: Several hundred to several thousand scans may be necessary.

    • Relaxation Delay: A delay of 2-5 seconds is appropriate.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the presence or absence of key functional groups. For this set of isomers, the hydroxyl (-OH) and ether (C-O-C) stretching vibrations are the most informative.

Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-O StretchSalient Features
This compound ~3350 (broad)~1115 (strong)Presence of both a broad O-H and a strong C-O-C stretch.
1-Butoxybutan-2-ol ~3400 (broad)~1110 (strong)Similar to this compound, but subtle differences in the fingerprint region (below 1500 cm⁻¹). The C-O stretch of the secondary alcohol may differ slightly from the primary.[3]
Dibutyl ether Absent~1120 (strong)Absence of the broad O-H stretch is the key identifier.
Octane-1,8-diol ~3340 (broad)~1060 (strong)Absence of the characteristic ether C-O-C stretch around 1115 cm⁻¹. The C-O stretch is typical for a primary alcohol.
Causality in IR Differentiation

The presence or absence of the broad O-H stretching band (around 3200-3600 cm⁻¹) is the most definitive feature. This immediately distinguishes Dibutyl ether from the other three alcohol-containing isomers. Differentiating Octane-1,8-diol from the butoxybutanol isomers is achieved by examining the C-O stretching region. Ethers typically show a strong, prominent C-O-C stretch between 1050-1150 cm⁻¹.[4] While alcohols also have a C-O stretch, its position and the absence of the distinct ether band can be used for identification. Distinguishing between the positional butoxybutanol isomers by IR alone is challenging and relies on subtle variations in the "fingerprint region."

Experimental Protocol: Liquid Film/ATR IR Spectroscopy

G A Place a drop of liquid sample on ATR crystal C Acquire sample spectrum (4000-400 cm⁻¹) A->C B Acquire background spectrum (clean crystal) B->C D Process data (Transmittance vs. Wavenumber) C->D

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

  • Sample Preparation: For liquid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • First, collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry, particularly with electron ionization (EI), fragments molecules in predictable ways, providing a unique fragmentation pattern that can be used for identification. The molecular ion peak (M⁺) confirms the molecular weight, while the fragment ions give clues about the structure.

Expected Key EI-MS Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation Rationale
This compound 146 (weak/absent)101, 87, 73, 57, 45α-cleavage at ether and alcohol, loss of butene.
1-Butoxybutan-2-ol 146 (weak/absent)117, 87, 73, 57, 45α-cleavage at secondary alcohol (loss of ethyl or butoxymethyl radical).
Dibutyl ether 130 (isomer)87, 57, 41α-cleavage (loss of propyl radical), McLafferty rearrangement. Note different MW.
Octane-1,8-diol 146 (weak/absent)128, 110, 97, 83, 55, 45, 31Loss of water ([M-18]⁺), sequential water losses, and α-cleavage at alcohol ends.
Causality in Mass Spectrometry Fragmentation

Alcohols and ethers undergo characteristic fragmentation pathways such as α-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of H₂O).[7]

  • This compound will likely fragment via α-cleavage at the primary alcohol, yielding a prominent ion at m/z 31 ([CH₂OH]⁺), and at the ether oxygen.

  • 1-Butoxybutan-2-ol , being a secondary alcohol, will undergo α-cleavage to lose either an ethyl radical (CH₂CH₃) to give an ion at m/z 117, or a butoxymethyl radical (CH₂OC₄H₉) to give an ion at m/z 59. The fragment at m/z 45 ([CH(OH)CH₃]⁺) is also highly diagnostic for a secondary alcohol with a terminal methyl group.[8]

  • Dibutyl ether is not an isomer of C₈H₁₈O₂ but of C₈H₁₈O, so its molecular ion at m/z 130 immediately distinguishes it.

  • Octane-1,8-diol will readily lose water, showing a peak at m/z 128 ([M-18]⁺). Its symmetrical nature and the presence of two hydroxyl groups will lead to a different fragmentation pattern compared to the ether-alcohols.

G M This compound [C₈H₁₈O₂]⁺˙ m/z = 146 F1 [C₄H₉OCH₂CH₂CH₂]⁺ m/z = 115 M->F1 -CH₂OH F2 [CH₂OH]⁺ m/z = 31 M->F2 α-cleavage F3 [C₄H₉OCH₂]⁺ m/z = 87 M->F3 α-cleavage F4 [C₄H₉]⁺ m/z = 57 M->F4 C-O bond cleavage

Caption: Simplified EI-MS fragmentation pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., ~10-100 µg/mL) of the analyte in a volatile organic solvent such as methanol or dichloromethane.[9]

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

Summary of Key Differentiating Features

TechniqueThis compound1-Butoxybutan-2-olDibutyl ether (C₈H₁₈O)Octane-1,8-diol
¹H NMR Signals for -CH₂OH and two -OCH₂- groups (~3.4-3.6 ppm)Signal for -CH(OH)- shifted downfield (~3.9 ppm)Single -OCH₂- signal (~3.4 ppm), no -OHSingle -CH₂OH signal (~3.6 ppm), no ether signals
¹³C NMR 8 signals; C-OH at ~62 ppm8 signals; C-OH at ~70 ppm4 signals; no C-OH signal4 signals; no ether C-O signals
IR Broad O-H (~3350 cm⁻¹), strong C-O-C (~1115 cm⁻¹)Broad O-H (~3400 cm⁻¹), strong C-O-C (~1110 cm⁻¹)No O-H stretchBroad O-H (~3340 cm⁻¹), no ether C-O-C stretch
MS (m/z) M⁺=146; Fragments at 31, 87M⁺=146; Fragments at 45, 59, 117M⁺=130; Fragments at 87, 57M⁺=146; [M-18]⁺ at 128

Conclusion

The differentiation of this compound from its isomers is readily achievable through a multi-technique spectroscopic approach. While each method provides valuable clues, their combined power offers irrefutable structural confirmation. ¹H and ¹³C NMR are unparalleled for detailing the carbon-hydrogen framework and pinpointing the exact location of functional groups. IR spectroscopy serves as a rapid and effective tool for confirming the presence or absence of hydroxyl and ether moieties. Finally, mass spectrometry elucidates fragmentation patterns that are unique to each isomeric structure. By judiciously applying these techniques and understanding the causal relationships between structure and spectral output, researchers and drug development professionals can ensure the identity and purity of their materials with the highest degree of confidence.

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Performance Evaluation of 4-Butoxybutan-1-ol in Specific Chemical Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of 4-Butoxybutan-1-ol as a High-Performance Solvent

In the continuous pursuit of process optimization and enhanced reaction efficiency, the choice of solvent remains a critical parameter in modern chemical synthesis. This compound, a high-boiling point ether-alcohol, presents a unique combination of properties that position it as a potentially advantageous alternative to conventional solvents in various applications. This guide provides a comprehensive performance evaluation of this compound in key chemical reactions, offering a comparative analysis against established solvents. Through an examination of its physicochemical properties and supported by available data, we aim to equip researchers and drug development professionals with the necessary insights to leverage the full potential of this versatile solvent.

This compound, with the chemical formula C₈H₁₈O₂, is a clear, colorless oil.[1] Its structure, featuring both an ether and a primary alcohol functional group, imparts a unique solvency profile, making it a subject of interest for applications such as the synthesis of biomedical polyurethanes.[1][2] This guide will delve into its performance characteristics, safety profile, and potential as a greener alternative in specific reaction classes.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical properties. Here, we compare this compound with other common ether and alcohol solvents to understand its potential advantages in a laboratory and process chemistry setting.

PropertyThis compoundTetrahydrofuran (THF)1,4-Dioxane1-Butanol
Molecular Formula C₈H₁₈O₂C₄H₈OC₄H₈O₂C₄H₁₀O
Molecular Weight ( g/mol ) 146.23[3]72.1188.1174.12[4]
Boiling Point (°C) 219.5[5]66[6]101117.7[7]
Flash Point (°C) 62.5[5]-14[6]1237[4]
Density (g/mL) 0.881[8]0.889[6]1.0340.81[4]
Solubility in Water Sparingly solubleMiscibleMiscible7.3 g/100 mL[6]

The significantly higher boiling point of this compound compared to THF and diethyl ether allows for reactions to be conducted at elevated temperatures without the need for pressurized systems, potentially increasing reaction rates.[9][10] Its higher flash point also suggests a better safety profile in terms of flammability compared to the highly volatile ethers.[5][6]

Performance in Key Chemical Reactions: A Data-Driven Comparison

While direct, peer-reviewed comparative studies on the performance of this compound in a wide range of specific chemical reactions are limited, we can infer its potential efficacy based on its properties and available information on related solvents.

Etherification and Esterification Reactions

The dual functionality of this compound (ether and alcohol) makes it an interesting medium for both etherification and esterification reactions. In esterification, the choice of solvent can significantly influence reaction kinetics.[11][12] The high boiling point of this compound could be advantageous in driving these equilibrium-limited reactions towards completion by allowing for the efficient removal of water.

Hypothetical Performance Comparison in Fischer Esterification:

ParameterThis compound (Hypothesized)TolueneRationale
Reaction Temperature Higher (up to 219.5 °C)Lower (up to 110.6 °C)Higher boiling point allows for faster reaction rates.
Water Removal Efficient azeotropic removal possibleStandard Dean-Stark trapThe alcohol functionality might influence azeotrope composition.
Product Isolation Higher boiling point may require vacuum distillationEasier removal by simple distillationA trade-off between reaction efficiency and ease of workup.
Solvent Polarity Moderately polarNonpolarMay better solvate polar reactants and intermediates.
Grignard Reactions: A Potential Alternative to THF?

Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[6] While THF and diethyl ether are the most common choices, their low boiling points and propensity to form peroxides are notable drawbacks.[6][9] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be superior in some cases, offering higher reaction yields and improved safety profiles.[13][14]

Given its ether functionality, this compound could potentially serve as a solvent for Grignard reactions, particularly those requiring higher temperatures. Its higher boiling point could facilitate the initiation of reactions with less reactive alkyl or aryl halides.[9] However, the presence of the hydroxyl group is a significant concern as it would quench the Grignard reagent. Therefore, this compound would only be a viable solvent if the hydroxyl group is protected prior to the reaction.

Workflow for a Hypothetical Grignard Reaction using a Protected this compound Derivative:

G cluster_protection Protection Step cluster_grignard Grignard Reaction cluster_deprotection Deprotection Step A This compound C Protected Solvent A->C Protection B Protecting Group (e.g., TBDMSCl) B->C F Grignard Reagent C->F Solvent D Alkyl/Aryl Halide D->F Formation E Magnesium E->F H Product F->H Reaction G Electrophile G->H J Final Product + Recovered Solvent H->J Deprotection I Deprotecting Agent (e.g., TBAF) I->J

Caption: Hypothetical workflow for a Grignard reaction using a protected form of this compound.

Polyurethane Synthesis

This compound has been identified as a reagent in the synthesis of biomedical polyurethanes.[1][2] In this context, it likely acts as a chain extender or a soft segment component, where its hydroxyl group reacts with isocyanates. The butoxy group would then be incorporated into the polymer backbone, influencing the final properties of the polyurethane, such as flexibility and hydrophobicity. The use of a solvent in polyurethane synthesis can affect the rate of cure and the final properties of the polymer.[15][16] While often performed neat, a high-boiling, inert solvent can be beneficial for controlling viscosity and reaction temperature.

Experimental Protocols

While specific, validated protocols featuring this compound are not widely published, we provide a general protocol for a reaction where it could be evaluated as a solvent, based on standard laboratory procedures.

General Protocol for Evaluating this compound as a Solvent in a Nucleophilic Substitution Reaction (Williamson Ether Synthesis):

Objective: To compare the efficacy of this compound against a standard solvent like THF in the synthesis of an ether.

Reaction: Sodium phenoxide + Ethyl iodide → Phenetole

Materials:

  • Phenol

  • Sodium hydroxide

  • Ethyl iodide

  • This compound (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in the chosen solvent (this compound or THF). Add an equimolar amount of sodium hydroxide and stir until the phenol is fully deprotonated.

  • Reaction: To the solution of sodium phenoxide, add a slight excess (1.1 equivalents) of ethyl iodide.

  • Heating: Heat the reaction mixture to reflux. For THF, this will be around 66°C. For this compound, a higher temperature (e.g., 100-120°C) can be targeted to evaluate the effect of temperature on the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer with saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. For the reaction using this compound, vacuum distillation may be necessary to remove the high-boiling solvent.

  • Analysis: Analyze the crude product to determine the yield and purity.

Expected Outcome and Analysis:

By running these two reactions in parallel, one can directly compare the reaction time, yield, and purity of the product obtained in this compound versus THF. This would provide valuable experimental data on the performance of this compound as a solvent for Sₙ2 reactions.

Safety, Handling, and Green Chemistry Considerations

This compound is classified as a combustible liquid and is harmful if swallowed.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[5] It should be stored in a well-ventilated place in a tightly closed container.[5]

From a green chemistry perspective, the higher boiling point and lower volatility of this compound compared to solvents like diethyl ether and THF are advantageous in reducing solvent emissions.[17][18] Its potential derivatization from renewable resources could further enhance its green credentials. However, a full life-cycle assessment would be necessary for a comprehensive evaluation.[19] The development of greener solvents is a key focus in sustainable chemistry, with alternatives to traditional ether solvents being actively sought.[20][21][22]

Logical Flow for Solvent Selection Considering Green Chemistry Principles:

G A Define Reaction Requirements (Temperature, Polarity, etc.) B Initial Solvent Screening (Database, Literature) A->B C Evaluate Physicochemical Properties (Boiling Point, Flash Point, etc.) B->C D Assess Safety, Health & Environmental (SHE) Profile C->D E Consider Green Chemistry Metrics (e.g., derived from renewable resources) D->E F Perform Laboratory-Scale Experiments E->F G Analyze Performance (Yield, Purity, Reaction Time) F->G H Select Optimal Solvent G->H

Caption: A logical workflow for solvent selection incorporating performance and green chemistry principles.

Conclusion and Future Outlook

This compound presents itself as a promising, high-boiling point solvent with a favorable safety profile compared to more volatile ethers. Its unique ether-alcohol structure suggests potential applications in a variety of chemical transformations, including etherification, esterification, and as a component in polyurethane synthesis. While direct comparative performance data remains scarce in the public domain, its physicochemical properties suggest it could offer advantages in reactions requiring higher temperatures and where a moderately polar medium is beneficial.

Further experimental investigation is crucial to fully elucidate the performance of this compound in direct comparison with established solvents. The provided experimental protocol for a nucleophilic substitution reaction serves as a template for such studies. As the chemical industry continues to move towards greener and more sustainable processes, the evaluation of high-performance, safer solvents like this compound will be of paramount importance.

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A Senior Application Scientist's Guide to Confirming the Identity of 4-Butoxybutan-1-ol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of reaction products is paramount to ensuring the integrity and success of a synthetic pathway. This guide provides an in-depth comparison of analytical methodologies for confirming the identity of products derived from the versatile starting material, 4-Butoxybutan-1-ol. We will explore the expected outcomes of common synthetic transformations—oxidation, dehydration, and ether cleavage—and detail the experimental frameworks for their unambiguous characterization.

I. Theoretical Reaction Pathways of this compound

This compound possesses two key functional groups: a primary alcohol and an ether linkage. This duality allows for a range of chemical transformations, each yielding distinct products. Understanding these theoretical pathways is the foundational step in designing an effective analytical strategy.

A. Oxidation: A Tale of Two Products

The primary alcohol moiety of this compound is susceptible to oxidation. Depending on the reaction conditions and the choice of oxidizing agent, two primary products can be anticipated: 4-butoxybutanal and 4-butoxybutanoic acid.[1][2][3]

  • Partial Oxidation to 4-Butoxybutanal: The use of milder oxidizing agents, or careful control of reaction conditions such as immediate distillation of the product, can favor the formation of the aldehyde, 4-butoxybutanal.[4][5]

  • Complete Oxidation to 4-Butoxybutanoic Acid: Stronger oxidizing agents or prolonged reaction times with an excess of the oxidant will typically lead to the formation of the carboxylic acid, 4-butoxybutanoic acid.[5][6]

OxidationPathways

B. Dehydration: The Formation of an Alkene

Acid-catalyzed dehydration of this compound is expected to yield an unsaturated ether, primarily 1-butoxybut-1-ene. This elimination reaction involves the loss of a water molecule from the alcohol.[7][8] The potential for the formation of positional and geometric isomers should be considered, although for a primary alcohol, the terminal alkene is the major expected product.

DehydrationPathway

C. Ether Cleavage: Breaking the C-O Bond

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI).[9][10][11] This nucleophilic substitution reaction will break the ether bond, resulting in two primary products. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[3][8][12][13][14] The expected products are butan-1-ol and 1,4-dihalobutane (e.g., 1,4-dibromobutane when using HBr). Depending on the reaction conditions, the newly formed butan-1-ol can also be converted to the corresponding alkyl halide.

EtherCleavagePathway

II. Comparative Analysis of Characterization Techniques

A multi-faceted analytical approach is essential for the definitive identification of the reaction products. This section compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

Analytical Technique Information Provided Strengths Limitations Applicability to this compound Reactions
GC-MS Separation of components in a mixture and their mass-to-charge ratio.High sensitivity and selectivity; excellent for identifying and quantifying volatile compounds.May require derivatization for polar compounds like carboxylic acids to improve volatility.[9][15]Excellent for all three reaction types. Can separate starting material from products and identify them by their mass spectra.
NMR Spectroscopy (¹H and ¹³C) Detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.Provides unambiguous structural elucidation.Lower sensitivity compared to MS; complex spectra may require advanced techniques for interpretation.Excellent for structural confirmation of all expected products. ¹H NMR is particularly useful for identifying key functional group protons.
FTIR Spectroscopy Information about the functional groups present in a molecule based on the absorption of infrared radiation.Rapid and non-destructive; excellent for identifying the presence or absence of key functional groups.Provides limited information on the overall molecular structure; not ideal for complex mixture analysis.Good as a preliminary or complementary technique. Can confirm the appearance of a C=O stretch in oxidation products or the disappearance of the O-H stretch in the dehydration product.

III. Experimental Protocols for Product Identification

The following are detailed, step-by-step methodologies for the key analytical techniques used to identify the reaction products of this compound.

A. GC-MS Analysis

Objective: To separate and identify the components of the reaction mixture.

Protocol:

  • Sample Preparation:

    • For oxidation reactions yielding 4-butoxybutanoic acid, derivatization may be necessary. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • For dehydration and ether cleavage reactions, the crude reaction mixture can often be diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected directly.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of polar or nonpolar compounds (e.g., a DB-5 or equivalent).

    • Injection: 1 µL of the prepared sample.

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST) for identification.

    • For novel compounds, interpret the fragmentation pattern to deduce the structure.

GCMS_Workflow

B. NMR Spectroscopic Analysis

Objective: To obtain detailed structural information of the purified reaction product.

Protocol:

  • Sample Preparation:

    • Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl₃, D₂O).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Instrumentation and Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Standard 1D experiments are usually sufficient for initial characterization. 2D experiments (e.g., COSY, HSQC) can be employed for more complex structures.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze the number of signals and their chemical shifts to determine the number of unique carbon environments.

Expected ¹H NMR Chemical Shifts (in CDCl₃) for Key Products:

Product Key Proton Signals (δ, ppm)
4-Butoxybutanal ~9.7 (aldehyde CHO), ~3.4 (CH₂ next to ether O), ~2.5 (CH₂ next to CHO)
4-Butoxybutanoic Acid ~11-12 (carboxylic acid OH), ~3.4 (CH₂ next to ether O), ~2.4 (CH₂ next to COOH)[16][17]
1-Butoxybut-1-ene ~6.0-6.5 and ~4.5-5.0 (vinylic protons), ~3.4 (CH₂ next to ether O)
1,4-Dibromobutane ~3.4 (CH₂ next to Br)[18]
C. FTIR Spectroscopic Analysis

Objective: To identify the functional groups present in the reaction product.

Protocol:

  • Sample Preparation:

    • For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For solids, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation and Data Acquisition:

    • Acquire the infrared spectrum using an FTIR spectrometer.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to specific functional groups.

Expected Key FTIR Absorption Bands (cm⁻¹):

Product Key Functional Group Absorptions
4-Butoxybutanal ~1725 (C=O stretch, aldehyde)
4-Butoxybutanoic Acid ~3300-2500 (broad O-H stretch, carboxylic acid), ~1710 (C=O stretch, carboxylic acid)[2][19][20][21]
1-Butoxybut-1-ene ~1650 (C=C stretch, alkene), ~3020 (C-H stretch, alkene)
Starting Material (this compound) ~3600-3200 (broad O-H stretch, alcohol), ~1100 (C-O stretch, ether)

IV. Conclusion

The definitive identification of reaction products from this compound requires a systematic and multi-technique approach. By understanding the theoretical reaction pathways and leveraging the complementary strengths of GC-MS, NMR, and FTIR spectroscopy, researchers can confidently characterize their synthetic outcomes. This guide provides a robust framework for designing and executing the necessary analytical experiments, ensuring the scientific rigor required in modern chemical research and development.

V. References

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved from

  • Testing for alkenes. (n.d.). Retrieved from

  • Butanoic acid, 4-butoxy- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from

  • Application Note: Quantitative Analysis of 4-(2,3-dihydroxyphenyl)butanoic Acid in Biological Matrices using GC-MS. (n.d.). Benchchem. Retrieved from

  • How will you convert butan-1-ol into butanoic acid give chemical reaction.. (2025, March 23). Filo. Retrieved from

  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. (n.d.). Retrieved from

  • Detection and determination of the alkenes. (n.d.). ResearchGate. Retrieved from

  • Oxidation of alcohols. (n.d.). Chemguide. Retrieved from

  • 4-BENZOYLBUTYRIC ACID(1501-05-9) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from

  • 1,4-Dibromobutane: Properties, Uses and Manufacturing. (2023, April 2). Retrieved from

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from

  • Ether cleavage with strong acids. (2018, December 31). YouTube. Retrieved from

  • Alkene and Its Isomers | Organic Chemistry Tutorial. (n.d.). organicmystery.com. Retrieved from

  • infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram. (n.d.). Doc Brown's Chemistry. Retrieved from

  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. Retrieved from

  • Cleavage of Ethers by HBr and HI. (2022, November 24). Transformation Tutoring. Retrieved from

  • Composition of butanoic acid determined by IR spectroscopy. (n.d.). AWS. Retrieved from

  • Question Video: Determining the Product of the Oxidation of Butan-1-ol with Acidified Potassium Dichromate under Reflux. (n.d.). Nagwa. Retrieved from

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from

  • 18.3 Reactions of Ethers: Acidic Cleavage. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from

  • Alkenes. (n.d.). Chemguide. Retrieved from

  • bmse000402 Butyric Acid at BMRB. (n.d.). Retrieved from

  • 1,4-Dibromobutane. (n.d.). PubChem. Retrieved from

  • Crystal structure and Hirshfeld surface analysis of bis(μ-4-tert-butoxy-4-oxobut-2-en-2-olato)bis[(4-tert-butoxy-4-oxobut-2-en-2-olato)ethanolzinc(II)]. (n.d.). PubMed Central. Retrieved from

  • 1,4-Dibromo-2-butanol. (n.d.). PubChem. Retrieved from

  • 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. (n.d.). Retrieved from

  • This compound. (n.d.). PubChem. Retrieved from

  • Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1 MVI 0277. (2017, October 8). YouTube. Retrieved from

  • 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol. (n.d.). PubChem. Retrieved from

  • Chemical Properties of Butane, 1,4-dibromo- (CAS 110-52-1). (n.d.). Cheméo. Retrieved from

  • Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone]. (2025, August 10). Retrieved from

  • In focus: 1,4-Dibromobutane. (2022, December 20). ExSyn Corp. Retrieved from

  • Identification of butanoic, hexanoic and octanoic acids by GC-MS. Top:... (n.d.). ResearchGate. Retrieved from

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from

  • FTIR Spectroscopy Analysis of Butanoic Acid. (n.d.). Semantic Scholar. Retrieved from

  • Butanoic acid. (n.d.). NIST WebBook. Retrieved from

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Butoxybutan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical manufacturing, the ability to accurately and reliably quantify process intermediates and final products is a cornerstone of quality control and regulatory compliance. 4-Butoxybutan-1-ol, a butylene glycol monobutyl ether, serves as a key intermediate in various syntheses, including the production of biomedical polyurethanes.[1] Its precise quantification is critical to ensure the stoichiometric integrity of reactions and the quality of the final polymer.

This guide provides an in-depth comparison of two common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)—for the quantification of this compound. More importantly, it details the essential process of cross-validation, a procedure to ensure that different analytical methods yield comparable results, thereby guaranteeing data integrity across different laboratories, studies, or lifecycle stages of a method.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the analyte's properties is the first step in selecting an appropriate analytical method. This compound (C8H18O2, Molar Mass: 146.23 g/mol ) is a relatively volatile organic compound with a boiling point of approximately 219.5°C.[2][3] It lacks a significant UV-absorbing chromophore, which immediately presents a challenge for the most common mode of HPLC detection, UV-Visible spectrophotometry.

  • Gas Chromatography (GC) is a natural choice due to the compound's volatility. Coupled with a Flame Ionization Detector (FID), which responds to virtually all organic compounds, GC-FID offers a robust and sensitive method for quantification.[4]

  • High-Performance Liquid Chromatography (HPLC) is also a viable, albeit more challenging, option. The absence of a chromophore necessitates a universal detection method like Refractive Index (RI) detection or derivatization to introduce a UV-active moiety.[5][6] For simplicity and to avoid the complexities of a derivatization reaction, this guide will focus on HPLC with RI detection.

Pillar 1: The Principle of Method Validation

Before any two methods can be compared, each must be individually validated to demonstrate its fitness for purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R2) and FDA guidances provide a comprehensive framework for this process.[8][9][10][11] A validated method provides documented evidence of its reliability.

The core validation characteristics are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Hypothetical Validation Performance Comparison

The following table summarizes the expected performance characteristics of independently validated GC-FID and HPLC-RI methods for this compound quantification.

Validation Parameter GC-FID Method HPLC-RI Method Rationale for Performance
Specificity HighModerate to HighGC offers superior resolution for volatile compounds. RI detection is universal and may respond to matrix components with similar refractive indices.
Linearity (r²) ≥ 0.999≥ 0.998Both techniques are expected to show excellent linearity. FID has a very wide linear range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy. HPLC-RI may have slightly wider acceptance criteria due to lower sensitivity.
Precision (%RSD) ≤ 2.0%≤ 3.0%GC-FID is typically highly precise. The stability of the RI detector can be sensitive to temperature and mobile phase composition, potentially leading to slightly higher variability.
LOQ ~0.01 mg/mL~0.1 mg/mLFID is generally more sensitive to hydrocarbons than RI detection, resulting in a lower limit of quantitation.
Robustness GoodModerateGC methods are generally robust. HPLC-RI can be sensitive to fluctuations in temperature and mobile phase composition.

Pillar 2: The Cross-Validation Protocol

Cross-validation is the critical process of demonstrating that two distinct analytical methods produce comparable results.[12][13] This is essential when, for example, a legacy GC method is being replaced by a newer HPLC method, or when data from different laboratories using different methods need to be pooled.[14][15]

The objective is not necessarily to prove the methods are identical but to understand and quantify any systematic bias between them.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_decision Phase 4: Decision cluster_outcome Phase 5: Outcome p1 Independently Validate GC-FID & HPLC-RI Methods (per ICH Q2) p2 Prepare Common Set of QC Samples (Low, Mid, High) and Matrix Samples p1->p2 Ensures methods are fit-for-purpose a1 Analyze QC & Matrix Samples using Validated GC-FID Method p2->a1 a2 Analyze the SAME Samples using Validated HPLC-RI Method p2->a2 e1 Tabulate Concentration Results from Both Methods a1->e1 a2->e1 e2 Calculate Percent Difference for Each Sample Pair e1->e2 e3 Perform Statistical Analysis (e.g., Bland-Altman, t-test) e2->e3 d1 Are Results Comparable within Predefined Criteria? e3->d1 o1 Methods are Interchangeable d1->o1 Yes o2 Investigate Bias; Apply Correction Factor or Re-evaluate Methods d1->o2 No

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Methodology
  • Prerequisite: Full Method Validation: Ensure both the GC-FID and HPLC-RI methods have been fully validated according to established guidelines like ICH Q2(R2).[11][16] All validation reports must be complete and approved.

  • Preparation of Cross-Validation Samples:

    • Prepare a single, homogeneous bulk sample of this compound in a relevant matrix (e.g., a process solvent or placebo formulation).

    • From this bulk sample, create a minimum of three concentration levels corresponding to Low, Medium, and High QC samples.

    • Prepare at least six replicates at each concentration level. This provides sufficient data for statistical assessment.

  • Sample Analysis:

    • Divide the replicates from each concentration level into two sets.

    • Analyze the first set using the validated GC-FID method.

    • Analyze the second set using the validated HPLC-RI method.

    • Causality: It is critical that both methods analyze aliquots from the same initial sample preparations to eliminate variability from sample preparation. The comparison must be between the methods themselves, not the sample prep process.

  • Data Evaluation and Acceptance Criteria:

    • Calculate the mean concentration and %RSD for the replicates at each level for both methods. The %RSD should be within the precision limits established during the individual method validations.

    • For each sample pair (e.g., Low QC #1 by GC vs. Low QC #1 by HPLC), calculate the percent difference using the following formula: % Difference = ((Result_MethodA - Result_MethodB) / (Average(Result_MethodA, Result_MethodB))) * 100

    • Acceptance Criteria: A common industry practice is to require that at least two-thirds (67%) of the individual sample results agree within ±15% of each other. This criterion is often adopted from bioanalytical method validation guidance.[15]

Illustrative Cross-Validation Data

This table presents hypothetical data from a cross-validation study.

Sample IDGC-FID Result (mg/mL)HPLC-RI Result (mg/mL)Average (mg/mL)% DifferenceMeets Criteria (±15%)?
Low QC-10.510.480.4956.1%Yes
Low QC-20.500.490.4952.0%Yes
Mid QC-12.552.452.504.0%Yes
Mid QC-22.522.602.56-3.1%Yes
High QC-14.985.205.09-4.3%Yes
High QC-25.054.854.954.0%Yes
Overall 6/6 (100%) Pass

Pillar 3: Authoritative Grounding & Decision Making

The results of the cross-validation study guide the subsequent actions. The process is not merely a pass/fail exercise but an investigation into the relationship between the analytical methods.[14]

DecisionTree start Cross-Validation Study Complete condition1 Do ≥67% of samples agree within ±15%? start->condition1 outcome1 Methods are considered interchangeable. No correction factor needed. condition1->outcome1 Yes condition2 Is there a consistent systematic bias (e.g., Method A is always ~10% higher)? condition1->condition2 No outcome2 Investigate source of bias. A scientifically justified correction factor may be applied. condition2->outcome2 Yes outcome3 Results are not comparable. One or both methods may not be suitable or require re-validation. condition2->outcome3 No (Random, high variability)

Caption: Decision tree based on cross-validation outcomes.

Expertise in Action: If a consistent bias is observed (e.g., the HPLC-RI method consistently yields results ~5% lower than GC-FID), it does not automatically invalidate the methods. This could be due to a slight difference in the calibration standard preparation or the response characteristics of the detectors. The key is that the bias is consistent and predictable. In such a scenario, a correction factor can be scientifically justified and applied when comparing data between the two methods. However, if the differences are random and unpredictable, it points to a fundamental issue with precision or robustness in one or both of the methods, necessitating further investigation.

By rigorously applying the principles of method validation and cross-validation, scientists can ensure the integrity, consistency, and reliability of analytical data throughout the lifecycle of a product. This builds a foundation of trust in the quality of the data used for critical decision-making in research, development, and manufacturing.

References

  • Source: gmp-compliance.
  • Title: 2-Butoxyethanol and 2-Butoxyethyl Acetate - Analytical Method Source: ALS | Global URL
  • Title: What Is FDA Method Validation Guidance and Its Importance?
  • Title: HAP Method Validation 2 Ethylene Glycol Monobutyl Ether (butyl cellosolve)
  • Title: HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: this compound | C8H18O2 | CID 20111 Source: PubChem URL
  • Title: Q2(R2)
  • Title: Q2(R2)
  • Title: Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections Source: PubMed URL
  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC URL
  • Title: this compound | 4161-24-4 Source: ChemicalBook URL
  • Title: 4-[4-(4-Butoxybutoxy)
  • Title: Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections Source: ACS Publications URL
  • Title: ICH guideline Q2(R2)
  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL
  • Title: this compound - Safety Data Sheet Source: ChemicalBook URL
  • Title: 1-Butanol, 4,4'-(1,4-butanediylbis(oxy))
  • Title: Glycol Analysis by HPLC Source: Agilent Technologies URL
  • Title: 2-Butoxyethanol: CAS # 111-76-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography)
  • Title: GLYCOL ETHERS 2554 Source: CDC URL
  • Title: BUTYL CELLOSOLVE Source: GASTEC URL
  • Title: Gas Chromatography Source: ResearchGate URL
  • Title: A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays Source: BenchChem URL
  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL
  • Title: III Analytical Methods Source: Japan Ministry of the Environment URL
  • Title: A Comparative Guide to Validating HPLC Methods for 4-Butoxyphenol Quantification Source: BenchChem URL
  • Title: Development and Validation of Analytical Methods for Pharmaceuticals Source: Journal of Analytical & Bioanalytical Techniques URL

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Butoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical lifecycle stages, including disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Butoxybutan-1-ol (CAS No. 4161-24-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from regulatory standards and field-proven best practices.

Immediate Safety Profile & Hazard Assessment

Before handling waste, a clear understanding of the hazards associated with this compound is paramount. This compound is not benign and presents several risks that dictate our disposal strategy.

  • Hazard Identification : this compound is classified as a combustible liquid[1]. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2].

  • Regulatory Status : As a spent solvent, it may be classified as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), generators are legally responsible for determining if their waste is hazardous[3]. Given its properties, it's prudent to manage it as such from cradle to grave[4][5].

Table 1: Key Properties of this compound Relevant to Disposal

PropertyValueSignificance for Disposal
CAS Number 4161-24-4Unique identifier for accurate waste profiling.
Molecular Formula C8H18O2Organic nature indicates suitability for incineration.
Flash Point 62.5°C (144.5°F)Classifies it as a combustible liquid. While not highly flammable, ignition sources must still be controlled during handling and storage[6].
GHS Hazard Codes H302, H315, H319, H335(Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) Dictates the required Personal Protective Equipment (PPE)[1][2].
EPA Waste Code Potentially F003 or F005If mixed with other non-halogenated solvents like n-butyl alcohol or xylene, it falls under these codes[7]. A specific waste determination is required[5].
Disposal Decision Workflow

The correct disposal path depends on the quantity, purity, and local regulations. This workflow provides a logical framework for decision-making.

DisposalWorkflow start Assess this compound Waste (Quantity & Purity) decision1 Is waste contaminated with acutely hazardous materials (P-list)? start->decision1 path_p_list YES: Segregate immediately. Follow stringent P-list waste protocols. decision1->path_p_list Yes decision2 Is it a small lab quantity (< 1L) for disposal? decision1->decision2 No path_small Proceed to Protocol A: Lab-Scale Accumulation decision2->path_small Yes path_large Proceed to Protocol B: Bulk Waste Disposal decision2->path_large No

Caption: Disposal decision workflow for this compound waste.

Experimental Protocols for Disposal

Adherence to a standardized protocol is critical for safety and compliance. The following sections detail the step-by-step methodologies for waste handling.

Regardless of the quantity, the following PPE is mandatory when handling this compound waste. The causality is clear: to prevent skin/eye irritation and respiratory exposure as identified by the GHS hazards[1][2].

  • Hand Protection : Wear chemical-resistant gloves tested according to EN 374, such as nitrile or neoprene. Always inspect gloves before use[2][6].

  • Eye/Face Protection : Use chemical safety goggles or a face shield[2].

  • Skin and Body Protection : A lab coat is standard. For larger quantities or spill response, wear impervious clothing[6].

  • Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, respiratory protection may be necessary[2].

This protocol is for the routine collection of small quantities of waste generated during research.

Step 1: Container Selection

  • Select a container made of compatible material (e.g., high-density polyethylene) and in good condition[8].

  • The container must have a tight-fitting screw cap to prevent the escape of vapors[4][5].

  • Ensure the container is not one normally used for food or drink to avoid accidental ingestion[2].

Step 2: Waste Labeling

  • Immediately label the container with a hazardous waste tag before adding any waste[9].

  • The label must clearly state "Hazardous Waste," list all chemical constituents by full name (no abbreviations), including "this compound," and their approximate percentages[9].

  • Keep a running log of added waste.

Step 3: Waste Accumulation

  • Add waste to the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation[10].

  • Keep the container closed at all times except when adding waste[9][11]. This is a critical step to prevent vapor release and ensure safety.

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion[8].

Step 4: Arranging for Disposal

  • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup[9][11]. Do not transport hazardous waste yourself[11].

For larger quantities, such as expired stock or waste from pilot-scale operations, the procedure requires more stringent logistical planning.

Step 1: Secure Storage

  • Store the original container or a designated bulk waste drum in a well-ventilated, cool, and dry area away from heat, sparks, and open flames[6][12].

  • The storage area must be a designated hazardous waste storage area with secondary containment.

Step 2: Professional Waste Hauler

  • Disposal must be conducted through a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF)[4][13].

  • Your EHS office will coordinate with a certified waste hauler. You are responsible for providing an accurate chemical profile of the waste.

Step 3: Final Disposal Method

  • The most common and effective disposal method for organic solvents like this compound is controlled incineration at a licensed facility[13]. This process destroys the organic molecule, converting it to carbon dioxide and water.

  • Landfilling is not an appropriate disposal method. Discharge to sewer systems is strictly prohibited[4][13].

Emergency Procedures: Spills and Exposures

Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • Remove all sources of ignition[6].

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste[6].

Exposure Response:

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention[2][6].

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water[6]. Get medical help if skin irritation occurs[2].

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[14].

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[6].

Empty Container Management

Chemical containers themselves must be properly managed.

  • A container that held this compound is considered "empty" if all contents have been removed by normal methods and no more than 3% by weight of the total capacity of the container remains[10].

  • To dispose of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinsate must be collected and disposed of as hazardous waste[9].

  • After rinsing and air-drying in a ventilated hood, deface or remove all hazard labels before placing the container in the appropriate recycling or trash receptacle[9][10].

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship within your organization.

References

  • Safety Data Sheet: 4-Butoxybutyl alcohol this compound . Chemos GmbH & Co. KG. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]

  • Solvents in the Workplace: How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • This compound | C8H18O2 | CID 20111 . PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET: Butan-1-ol . Fisher Scientific. [Link]

  • EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 4-Butoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. Handling chemicals like 4-Butoxybutan-1-ol, a versatile solvent and intermediate, requires a nuanced understanding of its properties to ensure robust protection. This guide moves beyond a simple checklist, offering a detailed, risk-based approach to selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring that safety protocols are not just followed, but understood.

Understanding the Hazard: Why PPE is Critical

Before selecting PPE, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health hazards.[1][2][3] A comprehensive hazard assessment is the foundational step in any safety protocol.[4][5][6]

Hazard ClassificationGHS Hazard StatementPotential Effect
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to adverse health effects.[1][7][8]
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][7][8]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationSplashes can result in significant eye discomfort and potential damage.[1][7][8]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationInhalation of vapors or mists can irritate the nose, throat, and lungs.[1][7][8]
Flammable Liquids (Category 4)H227: Combustible liquidWhile not highly flammable, it can ignite when heated.[1]

This hazard profile dictates a multi-faceted PPE strategy focused on preventing oral, dermal, ocular, and respiratory exposure.

The Core Arsenal: Selecting Appropriate PPE

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the scale of the operation and the potential for exposure. The Occupational Safety and Health Administration (OSHA) mandates that PPE be used when engineering and administrative controls cannot eliminate hazards.[4][6][9]

Given the serious eye irritation risk (H319), robust eye protection is non-negotiable.

  • Minimum Requirement: For handling small quantities (<100 mL) within a certified chemical fume hood, ANSI Z87.1-compliant safety glasses with side shields are required.[4]

  • Best Practice/Splash Risk: For any operation with a potential for splashing or when handling larger volumes, chemical splash goggles that form a seal around the eyes are mandatory.[7]

  • Maximum Protection: When handling large quantities outside of a fume hood or during procedures with a high risk of energetic splashing, a full-face shield should be worn in addition to chemical splash goggles.

This compound causes skin irritation (H315), making glove selection a critical decision point. The choice of glove material depends on its resistance to the chemical, measured by breakthrough time and degradation.[10]

  • Recommended Material: Nitrile or neoprene gloves are recommended for handling this compound.[11] They offer good resistance to alcohols and many organic compounds.[11]

  • Inspection is Key: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before use.[7][12]

  • Proper Technique: Double-gloving can be employed during high-risk procedures. Always use proper glove removal techniques to avoid contaminating your skin. Wash hands thoroughly after removing gloves.[7][8]

A note on glove thickness: As a general rule, thicker gloves provide greater chemical resistance, but at the cost of dexterity.[11] Select a thickness appropriate for the task that balances protection with the need for fine motor control.

  • Standard Use: A flame-resistant laboratory coat is the minimum requirement to protect against incidental contact and small splashes.[7]

  • Large Volumes/High Risk: When handling quantities greater than 1 liter or during transfers where significant splashing is possible, a chemically resistant apron worn over the lab coat is advised.

The primary method for controlling respiratory hazards (H335) is through engineering controls.

  • Primary Control: All work with this compound should be performed in a properly functioning chemical fume hood to minimize vapor inhalation.[8]

  • Secondary Control: In the rare event that work must be conducted outside of a fume hood where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[7][9] A full-face respirator will also provide eye and face protection.[7] A proper fit test and training are mandatory before using any respirator.

Operational and Disposal Plans

A holistic safety plan extends beyond PPE selection to include procedural workflows and emergency preparedness.

Workflow for PPE Selection and Use

The following diagram outlines a logical workflow for determining the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering & Work Practices start Start: Plan to handle This compound assess_vol Assess Volume & Splash Potential start->assess_vol ppe_med Moderate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Chem-Resistant Apron assess_vol->ppe_med High Volume (>100mL) or Splash Potential fume_hood Work in Fume Hood? assess_vol->fume_hood Low Volume (<100mL) Minimal Splash ppe_low Minimum PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat ppe_med->fume_hood Work in Hood Recommended ppe_high Maximum PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat & Apron - NIOSH Respirator (if needed) fume_hood->ppe_low Yes no_hood Inadequate Ventilation fume_hood->no_hood No no_hood->ppe_high

Figure 1. PPE selection workflow for this compound.
Step-by-Step Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Apron (if used): Untie and remove without touching the front surface.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Lab Coat: Remove by rolling it inside-out.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Emergency Response for Exposure

In the event of an exposure, immediate and correct action is vital.

Emergency_Response exposure Exposure Occurs! exposure_type What type of exposure? exposure->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation skin_action Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for 15 minutes. skin->skin_action eye_action Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open. eye->eye_action inhalation_action Move to fresh air immediately. inhalation->inhalation_action seek_medical Seek medical attention. Bring the Safety Data Sheet (SDS). skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical

Figure 2. Immediate response plan for exposure incidents.
Disposal of Contaminated PPE

Proper disposal prevents the spread of contamination.

  • Gloves and other disposables: Contaminated disposable PPE (gloves, bench paper) should be collected in a suitable, closed container labeled for chemical waste.[7]

  • Contaminated Clothing: Non-disposable items like lab coats must be decontaminated before laundering. If heavily contaminated, they should be disposed of as hazardous waste.

  • Waste Containers: Follow your institution's specific guidelines for hazardous waste disposal. Do not discard chemically contaminated items in regular trash.[7][8]

By integrating this comprehensive, risk-based approach to PPE, we not only ensure compliance but also cultivate a culture of safety and scientific excellence.

References

  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Creative Safety Supply. Retrieved from [Link]

  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Standards for Personal Protective Equipment. (n.d.). Avetta. Retrieved from [Link]

  • Safety Data Sheet: 4-Butoxybutyl alcohol this compound. (2020). Chemos GmbH & Co. KG. Retrieved from [Link]

  • PPE Requirements – OSHA. (n.d.). Tucker Safety Products. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Ficha de Datos de Seguridad: 4-Butoxybutyl alcohol this compound. (2020). Chemos GmbH & Co. KG. Retrieved from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). MCR Safety. Retrieved from [Link]

  • Butan-1-ol Safety Data Sheet. (2023). Fisher Scientific. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]

  • Glove Chemical Compatibility Guide. (n.d.). Enviro Safety Products. Retrieved from [Link]

Sources

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